Resolvin E1
Description
Properties
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPOCGPBAIARAV-OTBJXLELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348065 | |
| Record name | Resolvin E1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552830-51-0 | |
| Record name | Resolvin E1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552830510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resolvin E1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13105 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Resolvin E1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RESOLVIN E1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GND3JH08JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Resolvin E1: A Technical Guide to its Mechanism of Action in the Resolution of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1] It plays a pivotal role in the active resolution of inflammation, a process critical for tissue homeostasis and repair.[2] Unlike traditional anti-inflammatory agents that broadly suppress the immune response, RvE1 orchestrates a programmed return to a non-inflamed state without compromising host defense.[3] This is achieved through specific interactions with G-protein coupled receptors, leading to the modulation of leukocyte trafficking, enhancement of microbial and cellular debris clearance, and regulation of cytokine networks.[1][4] This document provides an in-depth examination of the molecular and cellular mechanisms underpinning the pro-resolving actions of RvE1, presents key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways.
Biosynthesis of this compound
RvE1 is not pre-synthesized and stored; its production is temporally regulated at the site of inflammation. The biosynthesis is often a transcellular process involving the sequential action of enzymes in different cell types, such as endothelial cells and leukocytes.[5]
-
Initiation: In the presence of aspirin-acetylated cyclooxygenase-2 (COX-2) or through cytochrome P450 activity, EPA is converted to an 18R-hydroperoxyeicosapentaenoic acid (18R-HpEPE) intermediate.[1][5]
-
Conversion: This intermediate is rapidly converted to 18R-hydroxyeicosapentaenoic acid (18R-HEPE).
-
Final Step: Leukocyte 5-lipoxygenase (5-LOX) acts on 18R-HEPE to produce the final active molecule, this compound (5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid).[6]
Receptor Engagement and Signaling Pathways
RvE1 exerts its potent and stereoselective actions by binding to two specific G-protein coupled receptors (GPCRs): ChemR23 (also known as CMKLR1) and the leukotriene B4 receptor 1 (BLT1).[7][8] The differential expression of these receptors on various immune cells allows for cell-type-specific responses.
ChemR23: The Pro-Resolving Receptor
ChemR23 is considered the primary pro-resolving receptor for RvE1 and is predominantly expressed on macrophages, dendritic cells (DCs), and monocytes.[1][4]
-
Mechanism: Upon binding RvE1, ChemR23 signals to attenuate pro-inflammatory pathways. A key action is the inhibition of tumor necrosis factor-alpha (TNF-α)-induced activation of the nuclear factor-kappa B (NF-κB) transcription factor.[1][9] This signaling cascade can involve the phosphorylation of extracellular signal-regulated kinase (ERK) and activation of the PI3K/Akt pathway.[10][11][12]
-
Functional Outcomes: Activation of ChemR23 by RvE1 leads to:
BLT1: Damping Pro-Inflammatory Signals
BLT1 is the high-affinity receptor for the potent pro-inflammatory chemoattractant leukotriene B4 (LTB4) and is highly expressed on neutrophils (PMNs).[7] RvE1 interacts with BLT1 in a unique manner, acting as a partial agonist or functional antagonist.[7][8]
-
Mechanism: By binding to BLT1, RvE1 competes with LTB4 and dampens its potent pro-inflammatory signaling.[7] While it can partially induce calcium mobilization, it blocks the much stronger signal from LTB4.[15] This interaction attenuates LTB4-induced NF-κB activation and downstream inflammatory responses.[8] In some contexts, RvE1 binding to BLT1 can enhance NADPH oxidase-derived reactive oxygen species (ROS) generation, which paradoxically promotes caspase activation and neutrophil apoptosis.[16][17]
-
Functional Outcomes: The interaction of RvE1 with BLT1 on neutrophils results in:
Quantitative Data Summary
The actions of RvE1 are potent, occurring at low nanomolar concentrations. The following tables summarize key quantitative data from the literature.
Table 1: Receptor Binding Affinities
| Ligand | Receptor | Cell/System | Dissociation Constant (Kd) | Reference(s) |
|---|---|---|---|---|
| This compound | ChemR23 | Recombinant Human | 11.3 ± 5.4 nM | [9][19] |
| This compound | BLT1 | Recombinant Human | 45.0 nM | [7][15] |
| this compound | BLT1 | Human PMN Membranes | 48.3 nM |[7][8] |
Table 2: Effective Concentrations of RvE1 in Functional Assays
| Biological Activity | Cell/System | Effective Concentration | Reference(s) |
|---|---|---|---|
| Inhibition of NF-κB Activation | ChemR23-transfected HEK cells | EC50 ≈ 1.0 nM | [9][11] |
| Reduction of PMN Transmigration | Human PMNs (in vitro) | 1-100 nM | [18] |
| Stimulation of L-selectin Shedding | Human Leukocytes (whole blood) | 10-100 nM | [18] |
| Stimulation of Macrophage Phagocytosis | Murine Macrophages | ~100 nM | [2] |
| Reduction of Inflammatory Pain | Murine Model (intrathecal) | 0.3 - 1.0 ng/mouse | [20] |
| Cardioprotection | H9c2 Cardiomyocytes (in vitro) | 100 nM (maximal effect) |[21][22] |
Table 3: Effects of RvE1 on Inflammatory Mediators
| Model System | Mediator | Effect | Reference(s) |
|---|---|---|---|
| Dendritic Cells (in vitro) | IL-12 | Decreased Production | [6][9][23] |
| LPS-stimulated Macrophages | TNF-α, IL-12p40 | Decreased Transcription | [1] |
| Allergic Airway Inflammation (in vivo) | IL-23, IL-6, IL-17 | Decreased Levels | [23] |
| Allergic Airway Inflammation (in vivo) | IFN-γ, Lipoxin A4 | Increased Levels | [23] |
| LPS-induced Cardiomyopathy (in vivo) | IL-1β, IL-6, MCP-1 | Decreased Expression | [14] |
| TNBS-induced Colitis (in vivo) | TNF-α, IL-12 p40, iNOS, COX-2 | Decreased Expression |[19] |
Key Experimental Protocols
The pro-resolving activities of RvE1 are assessed using a variety of in vitro and in vivo models. Below are generalized protocols for key experiments.
Protocol: Murine Model of Zymosan-Induced Peritonitis
This model is a standard for evaluating the resolution of acute inflammation and the efficacy of pro-resolving mediators.
-
Induction: Male FVB mice (6-8 weeks old) are administered zymosan A (1 mg/mL in saline) via intraperitoneal (i.p.) injection to induce peritonitis.
-
Treatment: At the peak of inflammation (e.g., 12 hours post-zymosan), a cohort of mice receives RvE1 (e.g., 100 ng/mouse) or vehicle (saline) via intravenous (i.v.) or i.p. injection.[2]
-
Exudate Collection: At various time points (e.g., 12, 24, 48 hours), mice are euthanized. The peritoneal cavity is washed with 3-5 mL of cold PBS/EDTA to collect the inflammatory exudate.
-
Cellular Analysis: The total leukocyte count in the lavage fluid is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are determined by flow cytometry using cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
Mediator Analysis: The supernatant of the lavage fluid is collected for lipid mediator profiling by LC-MS/MS or for cytokine/chemokine analysis by ELISA or multiplex assay.
-
Resolution Indices: Key parameters such as the maximum neutrophil infiltration (Ψmax), the time to reach this maximum (Tmax), and the resolution interval (Ri) — the time from Tmax to when neutrophil numbers are reduced by 50% — are calculated to quantify the pro-resolving effect of the treatment.[2]
Protocol: In Vitro Macrophage Phagocytosis of Apoptotic Neutrophils (Efferocytosis)
This assay measures a cardinal function of pro-resolving macrophages.
-
Prepare Apoptotic Cells: Isolate human or murine neutrophils from peripheral blood or bone marrow. Induce apoptosis by UV irradiation or incubation (e.g., 18 hours at 37°C). Confirm apoptosis using Annexin V/Propidium Iodide staining and flow cytometry. Label the apoptotic neutrophils with a fluorescent dye (e.g., CFSE or pHrodo).
-
Culture Macrophages: Isolate peritoneal or bone marrow-derived macrophages and plate them in a multi-well plate. Allow them to adhere.
-
Co-incubation: Pre-treat the macrophage monolayer with RvE1 (e.g., 1-100 nM) or vehicle for 15 minutes.[2]
-
Add Apoptotic PMNs: Add the fluorescently-labeled apoptotic neutrophils to the macrophage culture at a specific ratio (e.g., 5:1).
-
Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for phagocytosis.
-
Quantification: Wash away non-ingested neutrophils. Quantify phagocytosis using:
-
Fluorometry: Lyse the cells and measure the fluorescence intensity in a plate reader.
-
Microscopy: Visualize and count the number of macrophages that have ingested one or more apoptotic cells.
-
Flow Cytometry: Detach the macrophages and analyze the fluorescence signal from the ingested neutrophils. The "phagocytic index" (percentage of phagocytosing macrophages × average number of ingested cells per macrophage) is calculated.
-
Conclusion and Therapeutic Outlook
The mechanism of action of this compound is multifaceted and elegant, centered on actively orchestrating the resolution of inflammation rather than simply blocking it. By engaging with the ChemR23 and BLT1 receptors, RvE1 executes a sophisticated program that halts neutrophil infiltration, switches off pro-inflammatory signaling cascades like NF-κB, and promotes the clearance of apoptotic cells and debris by macrophages.[1][2][7] The potent, nanomolar efficacy of RvE1, coupled with its endogenous nature, highlights its significant therapeutic potential. For drug development professionals, targeting the RvE1 signaling pathway offers a novel "pro-resolution" approach for treating a wide range of chronic inflammatory diseases, including periodontitis, colitis, cardiovascular disease, and neuroinflammation, by mimicking the body's natural healing processes.[24][25][26]
References
- 1. This compound, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a pro-repair molecule that promotes intestinal epithelial wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Chemokine-like Receptor 1 ChemR23 Mediate Bone Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. This compound selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. rupress.org [rupress.org]
- 10. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 11. This compound | RvE1 | Inflammation | omega-3 EPA | TargetMol [targetmol.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. The Anti-inflammatory Mediator this compound Protects Mice Against Lipopolysaccharide-Induced Heart Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Emerging Roles of Resolvins in the Resolution of Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 23. This compound regulates interleukin-23, interferon-γ and lipoxin A4 to promote resolution of allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Roles of Resolvins in Chronic Inflammatory Response | MDPI [mdpi.com]
- 26. This compound Reverses Experimental Periodontitis and Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Resolvin E1 Receptor ChemR23 Signaling Pathway
Executive Summary
This compound (RvE1), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is a key regulator of inflammation resolution[1][2][3]. It exerts its potent anti-inflammatory and pro-resolving effects primarily through its G protein-coupled receptor (GPCR), ChemR23 (also known as ERV1 or CMKLR1)[3][4][5]. This technical guide provides a comprehensive overview of the RvE1-ChemR23 signaling axis, detailing the molecular pathways, functional outcomes, and key experimental methodologies used to investigate its function. The information presented is intended to support researchers and professionals in the fields of immunology, pharmacology, and drug development in harnessing this pathway for therapeutic benefit.
The RvE1 Ligand and ChemR23 Receptor
RvE1 is biosynthesized during the resolution phase of inflammation and its structure has been confirmed as (5S,12R,18R)-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid[1]. ChemR23 is a seven-transmembrane GPCR that is expressed on various immune cells, including monocytes, macrophages, dendritic cells, and neutrophils, as well as on non-immune cells like adipocytes and endothelial cells[1][3][6]. Notably, ChemR23 expression is functionally restricted in macrophages, being present on pro-inflammatory M1 macrophages but not on M2-polarized macrophages[7][8][9]. Besides RvE1, ChemR23 is also a receptor for the chemoattractant protein chemerin, which can have both pro-inflammatory and anti-inflammatory roles depending on its proteolytic processing[2][3][10].
The Core Signaling Pathway
Binding of RvE1 to ChemR23 initiates a signaling cascade that promotes the resolution of inflammation. As a GPCR, ChemR23 is coupled to an inhibitory G-protein (Gαi), which, upon activation, can inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP)[6][10][11]. However, the primary pro-resolving signals are transduced through G-protein-dependent activation of downstream kinase pathways.
The central signaling pathways activated by the RvE1-ChemR23 axis are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Raf/Extracellular signal-regulated kinase (ERK) pathway[1].
-
PI3K/Akt Pathway: RvE1 binding to ChemR23 stimulates the phosphorylation and activation of Akt (also known as Protein Kinase B) in a time- and dose-dependent manner. This activation is dependent on PI3K, as it can be blocked by inhibitors like wortmannin[1].
-
ERK Pathway: The pathway also involves the activation of the ERK (p44/42 MAPK) pathway[1][2].
-
Downstream Effectors: A key downstream target of both the PI3K/Akt and ERK pathways is the 30-kDa ribosomal protein S6. Phosphorylation of ribosomal protein S6 is a convergence point for these signaling cascades and is linked to the regulation of protein translation[1]. The mTOR pathway is also implicated, as the inhibitor rapamycin can block RvE1-enhanced phagocytosis[1].
This signaling cascade ultimately leads to the inhibition of pro-inflammatory transcription factors like NF-κB and the promotion of pro-resolving cellular functions[12][13].
Caption: Core signaling cascade initiated by RvE1 binding to the ChemR23 receptor.
Functional Outcomes of RvE1-ChemR23 Signaling
Activation of the ChemR23 receptor by RvE1 translates into potent pro-resolving functions at the cellular and systemic levels.
-
Enhanced Phagocytosis: RvE1 significantly enhances the phagocytosis of zymosan, bacteria, and apoptotic neutrophils by macrophages[1][14][15]. This is a critical step in clearing inflammatory debris and effete cells to restore tissue homeostasis.
-
Macrophage Repolarization: RvE1 can repolarize pro-inflammatory M1 macrophages toward a distinct pro-resolution phenotype, characterized by increased IL-10 transcription and enhanced phagocytic capacity[7][8][9].
-
Control of Leukocyte Trafficking: RvE1 inhibits the transendothelial migration of neutrophils, thereby limiting their infiltration into inflamed tissues[1][11].
-
Modulation of Cytokine Production: The pathway leads to reduced production of pro-inflammatory mediators like IL-12 and TNF-α[1].
-
Vascular Protection: The RvE1/ChemR23 axis protects against hypertension and pathological vascular remodeling by activating AMPKα/Nrf2 signaling, which in turn inhibits immune cell infiltration and regulates vascular smooth muscle cell proliferation[13][16].
-
Bone Preservation: RvE1 demonstrates direct bone-preserving functions by modulating the RANKL/OPG ratio in bone cells, a process mediated by ChemR23[17].
Quantitative Data
The following tables summarize key quantitative parameters related to the RvE1-ChemR23 interaction and its study.
Table 1: Binding Affinity & Potency
| Ligand | Receptor/Cell System | Parameter | Value | Reference |
|---|---|---|---|---|
| This compound (RvE1) | Recombinant human BLT1 | Kd | 45 nM | [12] |
| This compound (RvE1) | Human PMN Membranes | Kd | 48.3 nM | [11][12] |
| This compound (RvE1) | ChemR23-overexpressing reporter | EC50 | 0.137 nM | [14] |
| 18S-Resolvin E1 | ChemR23-overexpressing reporter | EC50 | 0.00633 nM | [14] |
| This compound (RvE1) | P2Y12-ChemR23 cells (ADP block) | IC50 | ~0.016 nM | [18] |
| this compound (RvE1) | Platelets (ADP-stimulated P-selectin) | IC50 | ~0.0016 nM |[18] |
Table 2: Key Concentrations in Experimental Protocols
| Reagent | Cell Type / Model | Concentration | Purpose | Reference |
|---|---|---|---|---|
| This compound | ChemR23-CHO cells | 0.01 - 100 nM | Dose-dependent Akt phosphorylation | [1] |
| This compound | Human M1 Macrophages | 10 nM | Repolarization to resolution-type | [7][8] |
| This compound | VSMCs | 100 nmol/L | Reverse Ang II-induced proliferation | [13] |
| Wortmannin (PI3K inhibitor) | ChemR23-CHO cells | Not specified | Inhibit p-S6 phosphorylation | [1] |
| PD98059 (ERK inhibitor) | ChemR23-CHO cells | Not specified | Inhibit p-S6 phosphorylation | [1] |
| Rapamycin (mTOR inhibitor) | Human Macrophages | Not specified | Inhibit RvE1-enhanced phagocytosis | [1] |
| Pertussis Toxin (Gαi inhibitor) | Human Corneal Epithelial Cells | 10 ng/mL | Abolish RvE1 effects |[19] |
Experimental Protocols & Methodologies
Investigating the RvE1-ChemR23 pathway involves a range of cellular and molecular biology techniques.
Receptor Binding Assays
These assays are used to determine the binding affinity (Kd) of RvE1 for its receptors.
-
Objective: To quantify the specific binding of radiolabeled RvE1 to cell membranes expressing ChemR23 or other putative receptors.
-
Methodology:
-
Preparation of Membranes: Isolate membrane fractions from cells of interest (e.g., human polymorphonuclear leukocytes (PMNs) or cells recombinantly expressing the receptor)[11][12].
-
Binding Reaction: Incubate the membranes with increasing concentrations of [3H]RvE1 (e.g., 0.5–10.0 nM) at 4°C for 1 hour[1].
-
Determination of Non-Specific Binding: In parallel, perform incubations in the presence of a large excess of unlabeled RvE1 (e.g., 2 µM) to saturate specific binding sites[1].
-
Separation: Separate bound from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
-
-
Competition Binding: To assess specificity, perform assays where a fixed concentration of [3H]RvE1 is competed with increasing concentrations of unlabeled ligands (e.g., RvE1, LTB4, chemerin peptides)[11][12].
Signaling Pathway Analysis (Western Blotting)
Western blotting is crucial for detecting the phosphorylation and activation of downstream signaling proteins like Akt and ribosomal protein S6.
-
Objective: To measure the levels of phosphorylated signaling proteins following RvE1 stimulation.
-
Methodology:
-
Cell Culture and Starvation: Culture cells expressing ChemR23 (e.g., ChemR23-transfected CHO cells) and serum-starve them for several hours to reduce basal signaling activity[3].
-
Stimulation: Treat cells with RvE1 at various concentrations (e.g., 0.01–100 nM) for different time points (e.g., 0–15 min)[1]. Include controls with vehicle and specific pathway inhibitors (e.g., Wortmannin for PI3K, PD98059 for ERK).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states[3].
-
Protein Quantification: Determine the protein concentration of the lysates using an assay like the Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total protein (e.g., total Akt) to ensure equal loading.
-
Caption: A typical experimental workflow for analyzing protein phosphorylation via Western blot.
Functional Assays
-
Objective: To measure the effect of RvE1 on the phagocytic capacity of macrophages.
-
Methodology:
-
Macrophage Culture: Isolate and culture human macrophages.
-
Treatment: Pre-incubate macrophages with RvE1 or vehicle control for a specified time. In some experiments, pathway inhibitors (e.g., rapamycin) are also added[1].
-
Addition of Particles: Add fluorescently-labeled particles (e.g., zymosan A, E. coli, or apoptotic neutrophils) to the macrophage culture.
-
Incubation: Allow phagocytosis to occur for a set period (e.g., 1-2 hours).
-
Washing: Vigorously wash the cells to remove non-ingested particles. A quenching agent (e.g., trypan blue) can be used to quench the fluorescence of extracellular particles.
-
Quantification: Measure the uptake of particles. This can be done by:
-
Microscopy: Visualizing and counting the number of ingested particles per cell.
-
Fluorometry: Lysing the cells and measuring the total fluorescence in a plate reader.
-
Flow Cytometry: Analyzing the fluorescence intensity of individual cells.
-
-
-
Objective: To determine if RvE1 binding to ChemR23 induces intracellular calcium release, a common feature of GPCR activation.
-
Methodology:
-
Cell Preparation: Use cells expressing ChemR23 (and potentially a promiscuous G-protein like Gα16 to couple the receptor to the calcium pathway)[20].
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM[20].
-
Measurement: Place the cells in a fluorometer or on a fluorescence microscope equipped for ratiometric imaging or fluorescence intensity measurement.
-
Stimulation: Establish a baseline fluorescence reading, then add RvE1 or another agonist (like chemerin or LTB4) and record the change in fluorescence over time[12][21]. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Conclusion and Future Directions
The this compound-ChemR23 signaling pathway is a critical axis for actively resolving inflammation. Its activation triggers a cascade of intracellular events that collectively shift the cellular environment from pro-inflammatory to pro-resolving. Key outcomes include the suppression of inflammatory cell infiltration, the enhancement of debris clearance via phagocytosis, and the repolarization of macrophages to a restorative phenotype[1][7][15]. The detailed understanding of this pathway, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for the development of novel "resolution pharmacology"[22]. Targeting ChemR23 with stable RvE1 analogs or other specific agonists represents a promising therapeutic strategy for a wide range of chronic inflammatory diseases, including cardiovascular disease, periodontitis, and inflammatory bowel disease[15][23][24]. Future research should continue to delineate the nuanced, context-dependent signaling outcomes and explore the therapeutic potential of biased agonism at the ChemR23 receptor.
References
- 1. This compound Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 4. Frontiers | this compound-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level [frontiersin.org]
- 5. ChemR23 signaling ameliorates cognitive impairments in diabetic mice via dampening oxidative stress and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. ChemR23, the receptor for chemerin and this compound, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolution of Inflammatory Pain by Endogenous Chemerin and G Protein-Coupled Receptor ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. JCI - Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation [jci.org]
- 15. ERV1/ChemR23 Signaling Protects Against Atherosclerosis by Modifying Oxidized Low-Density Lipoprotein Uptake and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound/ChemR23 Protects Against Hypertension and Vascular Remodeling in Angiotensin II-Induced Hypertensive Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound and Chemokine-like Receptor 1 ChemR23 Mediate Bone Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Regulates ADP Activation of Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. google.com [google.com]
- 21. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]
- 22. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound for reducing vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Agonist anti-ChemR23 mAb reduces tissue neutrophil accumulation and triggers chronic inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin E1: A Technical Guide to its Role in Pro-Resolving Lipid Mediator Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is an active and highly regulated process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. Specialized pro-resolving mediators (SPMs) are a superfamily of lipid mediators endogenously generated during the resolution phase of acute inflammation that orchestrate the return to tissue homeostasis.[1] Among these, Resolvin E1 (RvE1), an oxygenated metabolite of the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA), has emerged as a potent pro-resolving and anti-inflammatory agent.[2][3] This technical guide provides an in-depth overview of the core biology of RvE1, including its biosynthesis, signaling pathways, and multifaceted roles in pro-resolving lipid mediator pathways, with a focus on quantitative data and detailed experimental methodologies.
Biosynthesis and Metabolism of this compound
This compound ((5S,12R,18R)-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid) is biosynthesized via transcellular pathways involving the sequential actions of different enzymes in various cell types, such as endothelial cells and neutrophils.[2][4] The primary precursor for RvE1 is eicosapentaenoic acid (EPA).
The biosynthesis of RvE1 can be initiated by the conversion of EPA to 18R-hydroxyeicosapentaenoic acid (18R-HEPE) by aspirin-acetylated cyclooxygenase-2 (COX-2) or by microbial cytochrome P450 enzymes.[2][5] This intermediate is then released and taken up by adjacent leukocytes, typically neutrophils, where it is further metabolized by 5-lipoxygenase (5-LOX) to a 5(6)-epoxide-containing intermediate.[4] This epoxide is subsequently converted to RvE1 by leukotriene A4 hydrolase (LTA4H).[4]
RvE1 can be further metabolized and inactivated by cellular enzymes. For instance, in neutrophils and macrophages, RvE1 can undergo dehydrogenation or conversion to 20-carboxy-metabolites, leading to a loss of its potent pro-resolving bioactivity.[2]
Signaling Pathways of this compound
RvE1 exerts its potent pro-resolving effects by binding to and activating specific G protein-coupled receptors (GPCRs). The primary receptor for RvE1 is ChemR23, also known as chemerin receptor 23 or ERV1.[6][7] RvE1 can also interact with the leukotriene B4 receptor, BLT1, where it acts as a partial agonist, thereby antagonizing the pro-inflammatory actions of the potent chemoattractant LTB4.[6][8]
Upon binding to ChemR23, RvE1 initiates intracellular signaling cascades that ultimately mediate its anti-inflammatory and pro-resolving functions. Key signaling pathways activated by RvE1 include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase (ERK) pathway.[9][10] Activation of these pathways leads to the phosphorylation of downstream targets, such as the ribosomal protein S6, which is involved in translational regulation.[9][10] This signaling cascade plays a crucial role in RvE1-mediated enhancement of macrophage phagocytosis.[9]
Pro-Resolving Actions of this compound
RvE1 orchestrates a range of pro-resolving activities that collectively contribute to the termination of inflammation and the restoration of tissue function. These actions are multifaceted and target various immune cells.
1. Inhibition of Neutrophil Infiltration and Promotion of Apoptosis: A hallmark of acute inflammation is the rapid influx of neutrophils to the site of injury or infection. RvE1 effectively limits excessive neutrophil infiltration.[3][11] It achieves this in part by antagonizing the actions of pro-inflammatory chemoattractants like LTB4 at the BLT1 receptor.[8] Furthermore, RvE1 can promote the apoptosis of neutrophils that have already infiltrated the tissue, a crucial step for their subsequent clearance.[8][12]
2. Enhancement of Macrophage Efferocytosis and Phagocytosis: The clearance of apoptotic neutrophils and cellular debris by macrophages, a process termed efferocytosis, is a cornerstone of resolution. RvE1 is a potent stimulator of macrophage phagocytic activity.[9][13] It enhances the ingestion of apoptotic neutrophils, as well as microbial particles like zymosan.[13] This not only removes pro-inflammatory cellular remnants but also reprograms macrophages towards a pro-resolving phenotype.
3. Modulation of Cytokine and Chemokine Production: RvE1 actively modulates the local inflammatory environment by regulating the production of cytokines and chemokines. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12, while promoting the release of anti-inflammatory cytokines like IL-10.[14][15][16]
4. Tissue Protection and Regeneration: By actively promoting the resolution of inflammation, RvE1 contributes to the protection of tissues from damage induced by an overzealous inflammatory response.[11] In models of periodontal disease, for instance, RvE1 has been shown to not only resolve inflammation but also to promote the regeneration of lost bone tissue.[17][18]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: In Vitro Effects of this compound
| Cell Type | Parameter Measured | RvE1 Concentration | Effect | Citation |
| Human Neutrophils | Transendothelial Migration | 1-100 nM | Inhibition | [11] |
| Human Neutrophils | Phagocytosis of E. coli | 0.1-10 nM | Enhanced | [12] |
| Human Macrophages | Phagocytosis of Zymosan A | 100 nM | ~95% increase | [9][13] |
| Human Macrophages | Akt Phosphorylation | 0.01-100 nM | Dose-dependent increase | [9][10] |
| RAW264.7 Macrophages | CSE-induced ROS production | 10 nM | Reduced | [19] |
Table 2: In Vivo Effects of this compound
| Animal Model | Parameter Measured | RvE1 Dose | Effect | Citation |
| Murine Peritonitis | Neutrophil Infiltration | 300 ng (i.p.) | >40% reduction | [13] |
| Murine Peritonitis | Macrophage Phagocytosis of Apoptotic PMNs | 300 ng (i.p.) | Increased | [13] |
| Rabbit Periodontitis | Alveolar Bone Loss | Topical application | Regeneration of lost bone | [17] |
| Murine Colitis (DSS) | Disease Activity Index | 10 µg/kg/day | Reduced | [20] |
| Murine Lung Injury | Neutrophil Infiltration | 1 µ g/mouse | Reduced | [8] |
| Angiotensin II-induced Hypertension (mice) | Blood Pressure | 2 µg/kg per day | Lowered | [21] |
Experimental Protocols
This section provides an overview of common methodologies used to study the bioactions of this compound.
Lipid Mediator Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To identify and quantify this compound and other lipid mediators in biological samples.
Methodology:
-
Sample Preparation: Biological samples (e.g., cell culture supernatants, plasma, tissue homogenates) are subjected to solid-phase extraction (SPE) to isolate the lipid fraction. A C18 reverse-phase SPE cartridge is commonly used.
-
Liquid Chromatography (LC): The extracted lipid mediators are separated using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, typically with a C18 column. A gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, methanol, and acetic acid is employed.[22]
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC system is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in the negative ion mode.[22] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for RvE1 (e.g., m/z 349 -> diagnostic fragment ions) and other lipid mediators are monitored for sensitive and specific quantification.[23][24] Deuterated internal standards are often added to the samples prior to extraction for accurate quantification.
In Vitro Macrophage Phagocytosis Assay
Objective: To assess the effect of this compound on the phagocytic capacity of macrophages.
Methodology:
-
Cell Culture: Murine or human macrophages (e.g., primary peritoneal macrophages, bone marrow-derived macrophages, or a macrophage cell line like RAW264.7) are cultured in appropriate media.
-
Target Preparation:
-
Apoptotic Neutrophils: Human or murine neutrophils are isolated and aged in culture to induce apoptosis. Apoptosis can be confirmed by annexin V/propidium iodide staining and flow cytometry. Apoptotic neutrophils can be labeled with a fluorescent dye (e.g., CFSE or a PE-conjugated antibody against a neutrophil marker like Gr-1/Ly-6G) for detection.[13]
-
Zymosan: Zymosan A particles are opsonized with serum and can be fluorescently labeled (e.g., FITC-labeled zymosan).
-
-
Phagocytosis Assay:
-
Macrophages are pre-treated with this compound (e.g., 1-100 nM) or vehicle control for a specified time (e.g., 15-30 minutes).
-
Fluorescently labeled apoptotic neutrophils or zymosan particles are added to the macrophage cultures at a specific ratio (e.g., 2:1 for neutrophils, 10:1 for zymosan).
-
The co-culture is incubated for a period to allow for phagocytosis (e.g., 30-60 minutes).
-
-
Analysis:
-
Flow Cytometry: After incubation, non-ingested particles can be washed away. Macrophages are then harvested, stained with a macrophage-specific antibody (e.g., F4/80-FITC), and analyzed by flow cytometry. The percentage of macrophages that have engulfed the fluorescent target (e.g., F4/80+Gr-1/Ly-6G+ cells) is quantified.[13]
-
Microscopy: Alternatively, cells can be fixed, and phagocytosis can be visualized and quantified by fluorescence microscopy.
-
Murine Zymosan-Induced Peritonitis Model
Objective: To evaluate the pro-resolving actions of this compound in an in vivo model of acute inflammation.
Methodology:
-
Animal Model: Male FVB or C57BL/6 mice (6-8 weeks old) are commonly used.
-
Induction of Peritonitis: Mice are injected intraperitoneally (i.p.) with zymosan A (e.g., 1 mg in sterile saline).
-
RvE1 Administration: this compound (e.g., 300 ng per mouse) or vehicle control is administered i.p., either concurrently with zymosan or at a later time point (e.g., 12 hours post-zymosan) to assess its effects on established inflammation.[13]
-
Sample Collection: At various time points (e.g., 4, 12, 24, 48 hours) after zymosan injection, mice are euthanized, and the peritoneal cavity is lavaged with sterile saline or PBS containing EDTA.
-
Analysis:
-
Cell Counts and Differentials: The total number of leukocytes in the peritoneal lavage fluid is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with a Wright-Giemsa stain.
-
Flow Cytometry: Cells from the peritoneal exudate are stained with fluorescently-labeled antibodies against specific cell surface markers (e.g., Gr-1/Ly-6G for neutrophils, F4/80 for macrophages) to quantify the different immune cell populations.[13]
-
Cytokine/Chemokine Measurement: The levels of pro- and anti-inflammatory cytokines and chemokines in the cell-free lavage fluid can be measured by ELISA or multiplex bead-based assays.
-
Lipid Mediator Profiling: The lavage fluid can be processed for LC-MS/MS analysis to determine the profile of lipid mediators, including RvE1.
-
Conclusion
This compound is a key endogenous mediator that actively promotes the resolution of inflammation. Its biosynthesis from EPA and its signaling through the ChemR23 receptor trigger a cascade of events that collectively dampen pro-inflammatory responses and stimulate clearance and repair mechanisms. The potent bioactivities of RvE1, including the inhibition of neutrophil influx, enhancement of macrophage phagocytosis, and modulation of cytokine production, underscore its therapeutic potential for a wide range of inflammatory diseases. The experimental protocols detailed herein provide a framework for the continued investigation of this and other specialized pro-resolving mediators, paving the way for the development of novel resolution-based therapeutics.
References
- 1. Resolvins and Cysteinyl-containing Pro-Resolving Mediators Activate Resolution of Infectious Inflammation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
- 6. Neutrophil this compound Receptor Expression and Function in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pnas.org [pnas.org]
- 9. This compound Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Function of Pro-Resolving Lipid Mediator this compound in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging Roles of Resolvins in the Resolution of Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound regulates inflammation at the cellular and tissue level and restores tissue homeostasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Reverses Experimental Periodontitis and Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound maintains macrophage function under cigarette smoke-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Identification of endogenous this compound and other lipid mediators derived from eicosapentaenoic acid via electrospray low-energy tandem mass spectrometry: spectra and fragmentation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolvin E1: A Comprehensive Technical Guide to its Anti-inflammatory and Pro-Resolving Properties
Audience: Researchers, scientists, and drug development professionals.
Abstract: Resolvin E1 (RvE1), an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is a potent agonist of inflammatory resolution. It actively orchestrates the return to tissue homeostasis by counter-regulating pro-inflammatory signals and stimulating pro-resolving pathways. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling cascades, and quantitative effects of RvE1. It details key experimental protocols for evaluating its bioactions and presents visual representations of its signaling pathways and experimental workflows, offering a comprehensive resource for researchers in inflammation biology and drug development.
Core Mechanisms of Action
This compound exerts its potent anti-inflammatory and pro-resolving functions through a multi-pronged approach, primarily by interacting with two distinct G protein-coupled receptors (GPCRs):
-
ChemR23 (CMKLR1): As an agonist for ChemR23, RvE1 initiates potent pro-resolving and anti-inflammatory intracellular signals.[1][2] This receptor is abundantly expressed on innate immune cells, including macrophages and dendritic cells, as well as on epithelial and endothelial cells.[3][4] Activation of ChemR23 by RvE1 is central to its ability to enhance macrophage phagocytosis, reduce pro-inflammatory cytokine production, and promote tissue repair.[2][4][5]
-
BLT1 (LTB4R1): As a partial agonist or functional antagonist for the leukotriene B4 (LTB4) receptor BLT1, RvE1 effectively dampens the potent pro-inflammatory signals mediated by LTB4.[6][7][8] By binding to BLT1 on neutrophils, RvE1 inhibits LTB4-driven chemotaxis, calcium mobilization, and NF-κB activation, thereby reducing leukocyte infiltration into inflamed tissues.[7][9]
Through these receptor interactions, RvE1 orchestrates several key anti-inflammatory and pro-resolving processes:
-
Inhibition of Leukocyte Infiltration: RvE1 is a powerful inhibitor of polymorphonuclear neutrophil (PMN) and dendritic cell (DC) migration to sites of inflammation.[6][10][11]
-
Stimulation of Phagocytosis: It enhances the capacity of macrophages to engulf apoptotic neutrophils (efferocytosis) and microbial particles, a critical step for clearing inflammatory debris and promoting resolution.[1][12]
-
Reduction of Pro-inflammatory Cytokines: RvE1 attenuates the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12.[1][3][10]
-
Promotion of Tissue Repair: Beyond resolving inflammation, RvE1 actively promotes tissue regeneration and wound healing, for instance, by enhancing intestinal epithelial cell migration and proliferation.[5]
Signaling Pathways
The dual receptor engagement of RvE1 leads to the activation of distinct intracellular signaling cascades that mediate its diverse biological effects.
ChemR23-Mediated Pro-Resolving Signaling
Upon binding to ChemR23, RvE1 triggers signaling primarily through Gαi/o proteins. This leads to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for promoting cell survival and enhancing phagocytosis.[2][13][14] A downstream target of this pathway is the mammalian target of rapamycin (mTOR) and the subsequent phosphorylation of ribosomal protein S6, a key regulator of protein translation.[13] Furthermore, ChemR23 activation can stimulate the ERK pathway, which contributes to the attenuation of TNF-α-induced NF-κB signaling.[3]
BLT1-Mediated Anti-Inflammatory Signaling
Leukotriene B4 (LTB4) is a potent chemoattractant that signals through the BLT1 receptor, promoting inflammation. RvE1 acts as a competitive antagonist at this receptor. By binding to BLT1, RvE1 blocks or significantly reduces LTB4-induced downstream signaling, including G-protein activation, intracellular calcium mobilization, and subsequent activation of pro-inflammatory transcription factors like NF-κB.[7][8][9] This blockade is a primary mechanism by which RvE1 inhibits neutrophil infiltration.
Quantitative Data on RvE1 Bioactions
The following tables summarize key quantitative data from various in vitro and in vivo studies, highlighting the potency and efficacy of RvE1.
Table 1: In Vitro Effects of this compound
| Parameter | Cell Type / System | Effect | Concentration / Dose | Citation |
| Receptor Binding (Kd) | Human PMN membranes | Specific binding to PMNs | 48.3 nM | [7] |
| Receptor Binding (Kd) | Recombinant human BLT1 | Specific binding to BLT1 | 45 nM | [7][9] |
| Signaling | ChemR23-transfected CHO cells | Dose-dependent Akt phosphorylation | 0.01 - 100 nM | [13] |
| Phagocytosis | Human macrophages | Increased uptake of zymosan | 100 nM (+95 ± 27%) | [12] |
| Cytokine Release | Human Corneal Epithelial Cells | Reduced hyperosmolar-induced IL-6 release | 0.1 µM (-41%) | [15] |
| Cytokine Release | Human Corneal Epithelial Cells | Reduced hyperosmolar-induced IL-8 release | 0.1 µM (-52%) | [15] |
| Cytokine Release | Murine Osteoblasts (IL-6 stimulated) | Reduced RANKL production | 100 nM | [16] |
| Cell Migration | Differentiated HL-60 cells | Reduced migration | 2000 nM (-80%) | [17] |
| Cell Viability | H9c2 cardiomyocytes (hypoxia) | Increased viability, decreased apoptosis | 100 nM (maximal effect) | [18] |
Table 2: In Vivo Effects of this compound
| Model | Animal | Effect | Dose | Citation |
| Zymosan-induced Peritonitis | Mouse | Reduced PMN infiltration | 100 ng/mouse, i.v. | [10][19] |
| Zymosan-induced Peritonitis | Mouse (BLT1 knockout) | Anti-inflammatory action reduced at low dose | 100 ng/mouse, i.v. | [7][9] |
| TNBS-induced Colitis | Mouse | Increased survival, reduced inflammation | - | [10] |
| DSS-induced Colitis | Mouse | Attenuated inflammation, reduced cytokine production | - | [1] |
| FITC-induced Skin Inflammation | Mouse | Reduced dendritic cell migration | 200 ng/mouse | [6] |
| Contact Hypersensitivity | Mouse | Decreased ear swelling response | - | [6][20] |
| Myocardial Ischemia/Reperfusion | Rat | Dose-dependent reduction in infarct size | 0.3 mg/kg (-70.7%) | [18] |
| TNF-α induced Calvarial Osteolysis | Mouse | Reduced bone resorption, reduced osteoclast number | - | [16] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of RvE1's properties. Below are protocols for commonly cited experiments.
Zymosan-Induced Peritonitis Model
This model is widely used to assess the resolution of acute inflammation and the effect of mediators on leukocyte infiltration.
Objective: To quantify the effect of RvE1 on leukocyte (especially neutrophil) infiltration into the peritoneal cavity following an inflammatory challenge.
Methodology:
-
Animal Model: Male FVB or C57BL/6 mice (6-8 weeks old) are typically used.
-
Treatment: A solution of synthetic RvE1 (e.g., 100 ng in saline with 0.1% ethanol) or vehicle control is administered, commonly via intravenous (i.v.) tail vein injection.[19]
-
Inflammatory Challenge: 30 minutes post-treatment, inflammation is induced by intraperitoneal (i.p.) injection of Zymosan A (1 mg/ml in saline).[19]
-
Exudate Collection: At a specified time point (e.g., 2, 4, or 12 hours post-zymosan injection), mice are euthanized. The peritoneal cavity is washed with 3-5 mL of cold PBS or saline to collect the inflammatory exudate (peritoneal lavage).[10][21]
-
Cell Analysis: The total number of leukocytes in the lavage fluid is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa stain or via flow cytometry using cell-specific markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages).[12]
-
Data Analysis: The total number of infiltrated cells and specific leukocyte populations are compared between vehicle- and RvE1-treated groups. Statistical significance is determined using appropriate tests (e.g., Student's t-test or ANOVA).
References
- 1. This compound, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 5. This compound is a pro-repair molecule that promotes intestinal epithelial wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits dendritic cell migration in the skin and attenuates contact hypersensitivity responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. pnas.org [pnas.org]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Frontiers | this compound Promotes Bone Preservation Under Inflammatory Conditions [frontiersin.org]
- 17. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. researchgate.net [researchgate.net]
- 20. rupress.org [rupress.org]
- 21. researchgate.net [researchgate.net]
Resolvin E1 in Innate and Adaptive Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E1 (RvE1) is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It is a member of the specialized pro-resolving mediators (SPMs) family, which are actively involved in the resolution phase of inflammation. Unlike traditional anti-inflammatory drugs that primarily block the initiation of inflammation, RvE1 and other SPMs orchestrate the termination of the inflammatory response and promote the restoration of tissue homeostasis. This technical guide provides an in-depth overview of the role of RvE1 in both innate and adaptive immunity, detailing its mechanisms of action, signaling pathways, and effects on key immune cells. This document also includes a compilation of quantitative data from various studies, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in the field.
This compound and Innate Immunity
The innate immune system provides the first line of defense against pathogens and is characterized by a rapid, non-specific response. A key feature of the acute inflammatory response is the recruitment of leukocytes, primarily neutrophils, to the site of injury or infection. While essential for host defense, uncontrolled or prolonged neutrophil activity can lead to tissue damage. RvE1 plays a crucial role in orchestrating the resolution of this acute inflammatory response by modulating the functions of key innate immune cells, particularly neutrophils and macrophages.
Modulation of Neutrophil Function
RvE1 exerts significant control over neutrophil activity, promoting a switch from a pro-inflammatory to a pro-resolving state. Its actions include inhibiting neutrophil infiltration, promoting their apoptosis, and enhancing their clearance.
-
Inhibition of Neutrophil Infiltration: RvE1 has been shown to reduce the recruitment of neutrophils to inflamed tissues. It can act as a partial agonist/antagonist at the leukotriene B4 (LTB4) receptor BLT1, thereby dampening the potent chemoattractant effects of LTB4.[1]
-
Promotion of Apoptosis: A critical step in the resolution of inflammation is the programmed cell death, or apoptosis, of neutrophils. RvE1 has been found to accelerate phagocytosis-induced neutrophil apoptosis.[2] This process is mediated, in part, through the BLT1 receptor and involves the enhancement of reactive oxygen species (ROS) generation by NADPH oxidase, leading to the activation of caspases 8 and 3.[2] Furthermore, RvE1 can counteract pro-survival signals in neutrophils, further tipping the balance towards apoptosis.[2]
-
Enhancement of Phagocytosis: RvE1 can also enhance the phagocytic capacity of neutrophils for opsonized bacteria.[3]
Regulation of Macrophage Activity
Macrophages are central players in both the initiation and resolution of inflammation. RvE1 promotes a pro-resolving phenotype in macrophages, characterized by enhanced efferocytosis (the clearance of apoptotic cells) and a shift in cytokine production.
-
Enhancement of Efferocytosis: One of the hallmark functions of RvE1 is its ability to stimulate the engulfment of apoptotic neutrophils by macrophages, a process known as efferocytosis.[4] This clearance of apoptotic cells is a non-phlogistic process that prevents the release of potentially damaging intracellular contents and leads to the production of anti-inflammatory and pro-resolving mediators. RvE1-mediated enhancement of efferocytosis is often linked to its interaction with the ChemR23 receptor on macrophages.
-
Modulation of Cytokine Production: RvE1 can modulate the production of cytokines by macrophages. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-12p40 in response to lipopolysaccharide (LPS) stimulation.[5] This effect is mediated through the ChemR23 receptor and can involve the inhibition of the NF-κB signaling pathway.[5]
This compound and Adaptive Immunity
The adaptive immune system provides a more specific and long-lasting immunity. It involves the activation of T and B lymphocytes. Emerging evidence indicates that RvE1 also plays a significant role in modulating adaptive immune responses, particularly by influencing T cell differentiation and function.
Regulation of T Cell Responses
RvE1 has been shown to regulate the differentiation and activity of T helper (Th) cells, which are critical for orchestrating various immune responses.
-
Inhibition of Th17 Cell Differentiation: Th17 cells are a subset of T helper cells that play a pro-inflammatory role in various autoimmune and inflammatory diseases. RvE1 has been demonstrated to suppress the differentiation of Th17 cells.[6] This effect is associated with the inhibition of key cytokines involved in Th17 polarization, such as IL-6 and IL-23, and a reduction in the expression of the master transcription factor for Th17 cells, RORγt.[6][7]
-
Modulation of T Cell Cytokine Production: RvE1 can alter the cytokine profile of T cells. Studies have shown that RvE1 can decrease the production of the hallmark Th17 cytokine, IL-17, as well as other pro-inflammatory cytokines like IL-21.[6]
Signaling Pathways of this compound
RvE1 exerts its biological functions by binding to and activating specific G protein-coupled receptors (GPCRs). The two primary receptors for RvE1 are ChemR23 (also known as ERV1 or CMKLR1) and the leukotriene B4 receptor 1 (BLT1). The differential expression of these receptors on various immune cells accounts for the cell-specific effects of RvE1.
ChemR23 Signaling
ChemR23 is expressed on various immune cells, including macrophages, dendritic cells, and natural killer (NK) cells. The interaction of RvE1 with ChemR23 is central to many of its pro-resolving actions, particularly the enhancement of macrophage efferocytosis and the inhibition of pro-inflammatory cytokine production.
References
- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound improves efferocytosis and rescues severe aplastic anemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Regulates Th17 Function and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of T-Cell Immune Responses by Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Synthesis of Resolvin E1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E1 (RvE1) is a potent specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a critical role in the resolution of inflammation, a highly coordinated process that ensures the restoration of tissue homeostasis following injury or infection. Unlike classic anti-inflammatory agents that primarily suppress the inflammatory response, RvE1 actively orchestrates its resolution. This technical guide provides an in-depth overview of the endogenous synthesis of RvE1 in vivo, presenting key quantitative data, detailed experimental protocols for its measurement, and visual representations of its biosynthetic pathway and analytical workflow.
Endogenous Biosynthesis of this compound
The in vivo synthesis of RvE1 is a multi-step enzymatic process that often involves transcellular biosynthesis, requiring the coordinated action of different cell types, primarily endothelial cells and leukocytes such as neutrophils.[1][2][3][4][5] The precursor for RvE1 is EPA, an essential omega-3 fatty acid obtained from dietary sources.[1][5]
There are two primary pathways for the initiation of RvE1 biosynthesis:
-
Aspirin-Triggered Pathway: In the presence of aspirin, cyclooxygenase-2 (COX-2) in endothelial cells is acetylated.[2][4][6] This modification alters its enzymatic activity, leading to the conversion of EPA to 18R-hydroxyeicosapentaenoic acid (18R-HEPE).[2][3][7] This aspirin-triggered pathway is of significant interest due to the widespread use of low-dose aspirin in cardiovascular disease prevention.[6]
-
Cytochrome P450-Dependent Pathway: In the absence of aspirin, cytochrome P450 monooxygenases can also convert EPA to 18-HEPE.[3][8][9] This pathway contributes to the basal endogenous production of RvE1.
Following its formation, 18-HEPE is released and subsequently taken up by neighboring leukocytes, such as neutrophils. Within the leukocyte, the enzyme 5-lipoxygenase (5-LOX) acts on 18-HEPE to form a 5(6)-epoxide intermediate.[1][2][10] This unstable intermediate is then rapidly converted to RvE1 (5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid) by the action of leukotriene A4 hydrolase (LTA4H).[1][10]
There is also evidence for an alternative pathway leading to the formation of 18S-RvE1, which also possesses anti-inflammatory and pro-resolving properties.[6][11]
Quantitative Data on this compound Levels
The concentration of RvE1 in biological matrices is typically in the picogram to nanogram per milliliter range, highlighting its high potency. Below are tables summarizing reported quantitative data for RvE1 in human plasma and serum.
Table 1: this compound Levels in Human Plasma
| Condition | Sample Matrix | Concentration Range | Reference(s) |
| Healthy Volunteers (with EPA and aspirin supplementation) | Plasma | 0.1 - 0.4 ng/mL | [3][12] |
| Healthy Young Adults (27 years old) | Plasma | Lower in females than males (p < 0.0001); Negatively associated with adiposity (p = 0.002) | [13] |
| Women with Breast Cancer | Plasma | No significant difference compared to controls | [14] |
Table 2: this compound Levels in Human Serum
| Condition | Sample Matrix | Mean Concentration (± SD) | Reference(s) |
| Healthy Controls | Serum | 2758 ± 1065 ng/mL | [15][16] |
| Patients with Ulcerative Colitis (UC) | Serum | 3126 ± 1413 ng/mL | [15][16] |
| Patients with Active UC | Serum | 3114 ± 1166 ng/mL | [15][16] |
| Patients with UC in Remission | Serum | 3132 ± 1520 ng/mL | [15][16] |
Experimental Protocols for Measuring this compound
The analysis of RvE1 in vivo requires sensitive and specific analytical techniques due to its low endogenous concentrations and susceptibility to degradation. The gold standard for the quantification of RvE1 is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol for the extraction and analysis of RvE1 from biological samples.
Sample Collection and Handling
-
Blood: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma/Serum: Centrifuge the blood sample to separate plasma or allow it to clot to obtain serum.
-
Immediate Processing: To prevent degradation and artificial generation of eicosanoids, add a cyclooxygenase inhibitor (e.g., indomethacin at 10-15 µM) immediately after collection.[8]
-
Storage: Snap-freeze samples in liquid nitrogen and store them at -80°C until analysis to minimize degradation.[17]
Solid-Phase Extraction (SPE)
Solid-phase extraction is a crucial step to isolate and concentrate RvE1 from the complex biological matrix.[1][6][7][11][17]
-
Materials: C18 SPE cartridges, methanol, water, hexane, ethyl acetate, or methyl formate.
-
Sample Preparation:
-
Thaw samples on ice.[17]
-
Acidify the sample to a pH of approximately 3.5 with hydrochloric acid.[8] This step protonates the carboxylic acid group of RvE1, enhancing its retention on the C18 stationary phase.
-
For plasma or serum, precipitation of proteins with a cold solvent like methanol is recommended.[17] Centrifuge to remove the precipitate.
-
-
SPE Procedure:
-
Condition the Cartridge: Wash the C18 cartridge sequentially with methanol and then water.[6][8]
-
Load the Sample: Apply the pre-treated sample to the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with water followed by a low-percentage organic solvent (e.g., 15% ethanol or 10% methanol) to remove polar impurities.[6][8] A subsequent wash with a non-polar solvent like hexane can be used to elute non-polar lipids.[8]
-
Elute RvE1: Elute the retained RvE1 and other eicosanoids with a more non-polar solvent such as ethyl acetate or methyl formate.[8][17]
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[8][17]
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent, typically a mixture of methanol and water.[17]
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column for chromatographic separation.
-
Mobile Phase: A typical mobile phase consists of a gradient of water and an organic solvent (e.g., acetonitrile/methanol), both containing a small amount of an acid like acetic or formic acid to improve peak shape.[10]
-
-
Mass Spectrometry Detection:
-
Ionization: Employ electrospray ionization (ESI) in the negative ion mode.
-
Detection: Use multiple reaction monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for RvE1 and a deuterated internal standard.[10]
-
-
Quantification: Create a standard curve using a synthetic RvE1 standard to quantify the concentration in the samples. The use of a deuterated internal standard (e.g., d5-RvE1) is essential to correct for extraction losses and matrix effects.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound from EPA.
Experimental Workflow for this compound Analysis
References
- 1. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 3. Stereochemical assignment, antiinflammatory properties, and receptor for the omega-3 lipid mediator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. arborassays.com [arborassays.com]
- 9. This compound and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 11. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. This compound Regulates ADP Activation of Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Serum this compound Levels and Its Relationship with Disease Activity in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
Resolvin E1 and the resolution of acute inflammation
An In-depth Technical Guide to Resolvin E1 and the Resolution of Acute Inflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The resolution of acute inflammation is no longer considered a passive process of mediator dilution but an active, highly regulated program orchestrated by a superclass of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, this compound (RvE1), an oxygenated metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), has emerged as a potent immunoresolvent with significant therapeutic potential. This document provides a comprehensive technical overview of RvE1, detailing its biosynthesis, mechanism of action, quantitative effects on key inflammatory cells, and the experimental protocols used to elucidate its function. It is intended to serve as a foundational guide for researchers and professionals engaged in the study of inflammation and the development of novel resolution-based therapeutics.
This compound: Discovery, Structure, and Biosynthesis
This compound was first identified in resolving inflammatory exudates in murine models, where its appearance coincided with the switch from a pro-inflammatory to a pro-resolving state.[1][2] Its complete stereochemical structure was established as 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid .[3][4][5]
The biosynthesis of RvE1 is a prime example of transcellular metabolism, requiring the coordinated action of enzymes in different cell types.[3] The process is often initiated in endothelial cells or microbes and completed in leukocytes, such as neutrophils.
Key Biosynthetic Steps:
-
Oxygenation of EPA: In the presence of aspirin-acetylated cyclooxygenase-2 (COX-2) or via cytochrome P450 enzymes, EPA is converted to 18R-hydroperoxyeicosapentaenoic acid (18R-HpEPE), which is then reduced to 18R-hydroxyeicosapentaenoic acid (18R-HEPE).[1][6][7]
-
Conversion by 5-Lipoxygenase (5-LOX): 18R-HEPE is taken up by leukocytes and further metabolized by 5-LOX to form a 5(6)-epoxide-containing intermediate.[1][8]
-
Hydrolysis to RvE1: The epoxide intermediate is then hydrolyzed, often by leukotriene A4 hydrolase (LTA4H), to yield the final stable structure of RvE1.[1][8]
References
- 1. Resolution of Acute Inflammation and the Role of Resolvins in Immunity, Thrombosis and Vascular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. This compound | C20H30O5 | CID 10473088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Resolvin E1 and its Metabolites: A Technical Guide to their Biological Functions in Inflammation and Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E1 (RvE1), an endogenous lipid mediator synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA), plays a pivotal role in the resolution of inflammation. This specialized pro-resolving mediator (SPM) and its metabolites are not simply anti-inflammatory; they actively orchestrate the return to tissue homeostasis. This technical guide provides an in-depth overview of the biological functions of RvE1 and its metabolites, focusing on their signaling pathways, quantitative effects on cellular processes, and the experimental methodologies used to elucidate their actions.
Biosynthesis and Metabolism of this compound
RvE1 is biosynthesized via transcellular pathways involving the sequential actions of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1][2] The process is often initiated in endothelial cells or by microbial cytochrome P450, which convert EPA to an 18-hydroxyeicosapentaenoic acid (18-HEPE) intermediate.[3] This intermediate is then rapidly converted by leukocyte 5-LOX to RvE1.[1]
The biological activity of RvE1 is tightly controlled through metabolic inactivation. The primary routes of inactivation are cell-type specific and involve dehydrogenation and hydroxylation.[3][4] In neutrophils and macrophages, RvE1 can be converted to less active metabolites such as 18-oxo-RvE1 and 20-carboxy-RvE1.[4][5] Human polymorphonuclear leukocytes (PMNs) can also produce 19-hydroxy-RvE1 and 10,11-dihydro-RvE1.[6] This metabolic control ensures a localized and temporally regulated pro-resolving signal.
Core Biological Functions and Signaling Pathways
RvE1 exerts its potent pro-resolving effects by interacting with two main G protein-coupled receptors (GPCRs): ChemR23 (also known as ERV1) and the leukotriene B4 receptor, BLT1.[7][8] The engagement of these receptors on various immune cells initiates signaling cascades that collectively dampen inflammation and promote tissue repair.
Anti-inflammatory and Pro-resolving Actions:
-
Inhibition of Leukocyte Infiltration: RvE1 is a potent inhibitor of polymorphonuclear leukocyte (PMN) transmigration across the endothelium and epithelium, a key event in acute inflammation.[9][10] It achieves this by down-regulating leukocyte adhesion molecule expression and interfering with pro-inflammatory signaling.[11]
-
Stimulation of Phagocytosis: RvE1 enhances the phagocytic capacity of macrophages to clear apoptotic neutrophils (efferocytosis) and microbial particles, a critical step in resolving inflammation and preventing secondary necrosis.[2][12][13]
-
Regulation of Cytokine Production: RvE1 modulates the cytokine and chemokine milieu at the site of inflammation. It can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-12 while promoting the release of anti-inflammatory mediators.[9][14]
-
Tissue Protection and Repair: Beyond its immunomodulatory roles, RvE1 has demonstrated protective effects in various tissues, including promoting intestinal epithelial wound healing and preserving bone under inflammatory conditions.[15][16]
Signaling Pathways:
Upon binding to its receptors, RvE1 activates several intracellular signaling pathways:
-
ChemR23 Signaling: The interaction of RvE1 with ChemR23, its high-affinity receptor, predominantly signals through Gαi/o.[14] This leads to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways.[12][14] Activation of these pathways is linked to the inhibition of the pro-inflammatory transcription factor NF-κB and the promotion of cell survival and phagocytosis.[14][17]
-
BLT1 Signaling: RvE1 acts as a partial agonist at the BLT1 receptor, which is also the receptor for the potent pro-inflammatory chemoattractant leukotriene B4 (LTB4).[7][18] By binding to BLT1, RvE1 can dampen LTB4-induced pro-inflammatory signals, effectively acting as a brake on leukocyte activation.[7]
Quantitative Data on this compound Bioactivity
The following tables summarize key quantitative data on the biological effects of RvE1 and its interactions with its receptors.
| Parameter | Value | Cell/System Type | Reference(s) |
| Receptor Binding Affinity (Kd) | |||
| ChemR23 | Not explicitly found | [11] | |
| BLT1 | 45 nM | Recombinant human BLT1 | [8][18] |
| 48.3 nM | Human PMN membranes | [8][18] |
| Parameter | Concentration/Dose | Effect | Model System | Reference(s) |
| Inhibition of Neutrophil Migration | ||||
| 500 nM | ~50% inhibition of dHL60 migration | In vitro chemoattraction assay | [19] | |
| 2000 nM | ~80% inhibition of dHL60 migration | In vitro chemoattraction assay | [19] | |
| 100 ng (i.v.) | Reduced PMN infiltration in peritonitis | BLT1 knockout mice | [8][18] | |
| 1.0 µg (i.v.) | Significantly reduced PMN infiltration | BLT1 knockout mice | [8][18] | |
| Enhancement of Macrophage Phagocytosis | ||||
| 1 nM | Enhanced macrophage phagocytosis | Murine peritoneal macrophages | [6] | |
| 10 nM | Restored phagocytic function | CSE-treated RAW264.7 macrophages | [17] | |
| 100 nM | Stimulated uptake of zymosan by 95±27% | Murine macrophages | [16] | |
| Modulation of Signaling Pathways | ||||
| 0.01-100 nM | Dose-dependent Akt phosphorylation | ChemR23-transfected CHO cells | [2][12][20] | |
| ~1.0 nM (EC50) | Inhibition of TNF-α–induced NF-κB | ChemR23-transfected cells | [17] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Zymosan-Induced Peritonitis in Mice
This in vivo model is used to assess the anti-inflammatory and pro-resolving effects of compounds on leukocyte infiltration.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
Male FVB or C57BL/6 mice (8-10 weeks old)
-
This compound or vehicle control
-
Phosphate-buffered saline (PBS) containing 3 mM EDTA
-
FACS buffer (PBS with 1% BSA)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare a sterile suspension of Zymosan A in saline at a concentration of 1 mg/mL. Vortex thoroughly before use.
-
Administer this compound (e.g., 100 ng in 100 µL saline) or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection at a designated time before or after the inflammatory challenge.
-
Inject 1 mg of the Zymosan A suspension i.p. into each mouse.[21]
-
At a specified time point (e.g., 4, 12, or 24 hours) post-zymosan injection, euthanize the mice.[16]
-
Perform a peritoneal lavage by injecting 5-10 mL of cold PBS with EDTA into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cell pellet in FACS buffer.
-
Determine the total number of leukocytes using a hemocytometer or automated cell counter.
-
For differential cell counts, stain the cells with fluorescently-labeled antibodies against specific leukocyte markers and analyze by flow cytometry.
In Vitro Neutrophil Transmigration Assay
This assay measures the ability of a compound to inhibit neutrophil migration across an endothelial or epithelial monolayer towards a chemoattractant.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or human intestinal epithelial T84 cells
-
Transwell inserts with a permeable membrane (e.g., 3.0 µm pore size)
-
Human neutrophils isolated from fresh whole blood
-
Chemoattractant (e.g., fMLP or LTB4)
-
This compound or vehicle control
-
Myeloperoxidase (MPO) assay kit
Procedure:
-
Culture HUVECs or T84 cells to confluence on the upper surface of the Transwell inserts.
-
Isolate human neutrophils from healthy donors using density gradient centrifugation.
-
Pre-treat the isolated neutrophils with various concentrations of this compound or vehicle for 15-30 minutes.
-
Add the chemoattractant to the lower chamber of the Transwell plate.
-
Add the pre-treated neutrophils to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a defined period (e.g., 1-2 hours).
-
Quantify the number of neutrophils that have migrated to the lower chamber by measuring MPO activity, a specific enzyme found in neutrophils, using a commercially available kit.[7][22]
Macrophage Phagocytosis Assay
This assay quantifies the effect of a compound on the ability of macrophages to engulf particles.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
Fluorescently labeled particles (e.g., FITC-labeled zymosan or pHrodo-labeled apoptotic cells)
-
This compound or vehicle control
-
Trypan blue solution
-
Flow cytometer
Procedure:
-
Culture macrophages in a multi-well plate.
-
Pre-treat the macrophages with this compound or vehicle for a specified time (e.g., 15-60 minutes).
-
Add the fluorescently labeled particles to the macrophage cultures.
-
Incubate for a set period (e.g., 30-60 minutes) to allow for phagocytosis.
-
Wash the cells with cold PBS to remove non-ingested particles.
-
Add Trypan blue to quench the fluorescence of any remaining extracellular particles.
-
Detach the cells from the plate and analyze the percentage of fluorescently positive macrophages and the mean fluorescence intensity by flow cytometry.[14][23]
Western Blot Analysis of Akt Phosphorylation
This technique is used to measure the activation of specific signaling proteins, such as Akt, in response to RvE1.
Materials:
-
Cell line expressing the target receptor (e.g., ChemR23-transfected CHO cells)
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt and anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture the cells to an appropriate confluency.
-
Treat the cells with this compound at various concentrations and for different time points.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
Lipid Mediator Extraction and Analysis by LC-MS/MS
This is the gold standard for identifying and quantifying lipid mediators like RvE1 and its metabolites from biological samples.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant, tissue homogenate)
-
Deuterated internal standards (e.g., d5-RvE1)
-
Methanol
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Add deuterated internal standards to the biological sample to allow for accurate quantification.
-
Precipitate proteins by adding two volumes of cold methanol.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
Perform solid-phase extraction to enrich for lipid mediators. Condition a C18 SPE cartridge with methanol and then water. Load the sample, wash with water, and then elute the lipid mediators with methanol or methyl formate.[3][9]
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a small volume of mobile phase (e.g., methanol/water).
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipid mediators by reverse-phase liquid chromatography.
-
Identify and quantify the specific lipid mediators using tandem mass spectrometry based on their specific precursor-product ion transitions and retention times.[3][4][5]
Visualizations of Key Pathways and Workflows
Caption: this compound signaling pathways.
Caption: Experimental workflow for zymosan-induced peritonitis.
Conclusion
This compound and its metabolites are key players in the active resolution of inflammation. Their ability to inhibit leukocyte trafficking, stimulate phagocytosis, and modulate cytokine production through specific receptor-mediated signaling pathways underscores their therapeutic potential for a wide range of inflammatory diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the pro-resolving power of these endogenous lipid mediators. Further investigation into the nuanced roles of specific RvE1 metabolites and the development of stable analogs will continue to advance this exciting field of resolution pharmacology.
References
- 1. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 4. Identification and quantification of lipid mediators by LC-MS/MS [bio-protocol.org]
- 5. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Coculture Assay to Assess Pathogen Induced Neutrophil Trans-epithelial Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. This compound promotes mucosal surface clearance of neutrophils: a new paradigm for inflammatory resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. olac.berkeley.edu [olac.berkeley.edu]
- 13. Flow Cytometry Approach to Characterize Phagocytic Properties of Acutely-Isolated Adult Microglia and Brain Macrophages In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of phagocytic activity of cultured macrophages using fluorescence microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. This compound and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound maintains macrophage function under cigarette smoke-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 20. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 21. inotiv.com [inotiv.com]
- 22. In Vitro Neutrophil Transepithelial Migration | Springer Nature Experiments [experiments.springernature.com]
- 23. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin E1 in Different Inflammatory Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) synthesized from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA).[1][2][3] Unlike traditional anti-inflammatory drugs that primarily block the production of pro-inflammatory mediators, RvE1 actively orchestrates the resolution of inflammation, a process essential for tissue protection and the return to homeostasis.[4] Generated during the resolution phase of inflammation, often through pathways involving aspirin-acetylated COX-2 and 5-lipoxygenase, RvE1 has demonstrated potent therapeutic effects across a wide range of preclinical inflammatory disease models.[1][5] This technical guide provides an in-depth overview of RvE1's mechanism of action, its efficacy in various disease models, and detailed experimental protocols for its study.
Core Mechanism of Action: Signaling Pathways
RvE1 exerts its pro-resolving functions by binding to specific G-protein coupled receptors, primarily ChemR23 (also known as ERV1 or CMKLR1) and as a partial agonist to the leukotriene B4 receptor 1 (BLT1).[6][7][8]
-
ChemR23/ERV1 Signaling: Binding of RvE1 to ChemR23, which is expressed on myeloid cells like macrophages and dendritic cells, initiates several anti-inflammatory and pro-resolving cascades.[1][9] This includes the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-12) by suppressing the nuclear translocation of NF-κB.[1][9] The RvE1-ChemR23 axis also promotes the phagocytosis of apoptotic cells and microbes by macrophages, a critical step in clearing inflammatory debris and restoring tissue function.[1][10] In some contexts, this signaling involves the PI3K/Akt pathway.[7]
-
BLT1 Signaling: RvE1 acts as a partial agonist at the BLT1 receptor, thereby dampening the potent pro-inflammatory signals of its primary ligand, leukotriene B4 (LTB4).[6] This interaction effectively "puts the brakes" on neutrophil (PMN) infiltration and activation, a key driver of acute inflammation.[6][11] By competitively inhibiting LTB4 signaling, RvE1 blocks PMN transendothelial migration and reduces their accumulation at inflammatory sites.[6]
These receptor-mediated actions lead to a multi-pronged effect: halting leukocyte infiltration, stimulating the removal of apoptotic cells, and reducing the production of inflammatory cytokines.[1][4][11]
This compound in Preclinical Inflammatory Disease Models
The therapeutic potential of RvE1 has been investigated in a multitude of animal models. The following tables summarize the quantitative outcomes and methodologies used in key studies.
Gastrointestinal Inflammation: Colitis
RvE1 has shown significant protective effects in models of inflammatory bowel disease (IBD), primarily by reducing macrophage-driven inflammation and protecting epithelial integrity.[9][12]
| Disease Model | Species | RvE1 Dosage & Administration | Key Quantitative Findings | Reference(s) |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mouse | Not specified | Amelioration of colonic inflammation. Inhibition of TNF-α and IL-12p40 production from LPS-stimulated macrophages. | [9] |
| 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis | Mouse (BALB/c) | 1.0 µ g/mouse (~50 µg/kg), i.p. | Reduced mortality from 62.5% to 25%. Significantly less weight loss and reduced macroscopic colon injury. | [2][5] |
Lung Inflammation: Asthma and Acute Lung Injury (ALI)
In models of allergic asthma and ALI, RvE1 dampens airway hyperresponsiveness, reduces inflammatory cell infiltration, and accelerates the resolution of established inflammation.[8][13][14]
| Disease Model | Species | RvE1 Dosage & Administration | Key Quantitative Findings | Reference(s) |
| Ovalbumin (OVA)-Induced Allergic Asthma | Mouse (BALB/c) | Not specified (i.p.) | Decreased airway eosinophil and lymphocyte recruitment. Reduced IL-13, OVA-specific IgE, and airway hyperresponsiveness. Lower mucus scores. | [14] |
| Acute Exacerbation of Chronic Allergic Asthma | Mouse | Not specified | Accelerated decline in inflammatory cell numbers and cytokine concentrations in lavage fluid when given after exacerbation. | [8] |
| E. coli-Induced Pneumonia (ALI) | Mouse | Not specified | Reduced neutrophil accumulation in airways. Increased number of apoptotic neutrophils and macrophages containing apoptotic bodies. | [15] |
Neuroinflammation and Neuropathic Pain
RvE1 demonstrates protective effects in the central nervous system by reducing microglial activation and cytokine release. Dysregulation of SPMs has been noted in Alzheimer's disease (AD) models.[7][16]
| Disease Model | Species | RvE1 Dosage & Administration | Key Quantitative Findings | Reference(s) |
| Alzheimer's Disease (5xFAD model) | Mouse | 1.5 µg/kg, i.p. (3x/week) | In combination with LXA4, had a potent effect on reducing activation of microglia and astrocytes. Decreased Aβ40 and Aβ42 pathology. | [16][17] |
| Bone Cancer Pain | Mouse | 0.0001 - 3 ng, intrathecal (i.t.) | Potent, dose-dependent reduction in mechanical allodynia and heat hyperalgesia. ED₅₀ for hyperalgesia was 0.2 pg (0.57 fmol). | [18] |
Arthritis
The role of RvE1 in arthritis models has yielded mixed results, suggesting that the model, timing, and route of administration are critical factors. While it shows promise in vitro by inhibiting osteoclastogenesis, in vivo efficacy in aggressive arthritis models has been limited.[19]
| Disease Model | Species | RvE1 Dosage & Administration | Key Quantitative Findings | Reference(s) |
| Collagen-Induced Arthritis (CIA) | Mouse (DBA1/J) | 0.1 µg or 1 µ g/mouse , i.p. (prophylactic or therapeutic) | Systemic treatment did not ameliorate CIA incidence, severity, or histological scores. | [19][20] |
| In vitro Osteoclastogenesis (RAW264.7 cells) | Murine cell line | Not specified | Inhibited osteoclastogenesis and bone resorption by suppressing RANKL-induced NFATc1 and c-fos expression. | [19] |
Peritonitis and Sepsis
Peritonitis is a classic model for studying acute inflammation and its resolution. RvE1 potently limits neutrophil infiltration and promotes the clearance of inflammatory exudates.
| Disease Model | Species | RvE1 Dosage & Administration | Key Quantitative Findings | Reference(s) |
| Zymosan-Induced Peritonitis | Mouse (FVB) | 100 ng/mouse, i.p. | Reduced leukocyte infiltration by ~50%. | [5] |
| Zymosan-Induced Peritonitis | Mouse (FVB) | 300 ng/mouse (~12 µg/kg), i.p. | When given at the peak of inflammation (12h), significantly reduced PMN numbers by 24h. Increased mononuclear infiltrates. | [4] |
Cardiovascular Inflammation
RvE1 and its signaling pathway through ChemR23 play a protective role in cardiovascular diseases like atherosclerosis and myocardial infarction by reducing macrophage-driven inflammation and limiting infarct size.[10][13][21]
| Disease Model | Species | RvE1 Dosage & Administration | Key Quantitative Findings | Reference(s) |
| Myocardial Ischemia-Reperfusion Injury | Rat (Sprague-Dawley) | 0.03, 0.1, or 0.3 mg/kg, i.v. | Dose-dependently reduced infarct size. 0.3 mg/kg dose reduced infarct area from 30.7% to 9.0%. | [22] |
| Atherosclerosis (in vitro) | Murine Macrophages | 50–250 nmol/L | RvE1 effects on oxidized LDL uptake and phagocytosis were dependent on the ChemR23 receptor. | [10] |
Experimental Protocols & Methodologies
This section outlines common protocols for inducing inflammatory models and for the preparation and administration of RvE1 as cited in the literature.
Induction of Inflammatory Models
-
TNBS-Induced Colitis: BALB/c mice are sensitized by skin painting with 2.5% TNBS in 50% ethanol. Seven days later, colitis is induced by intrarectal administration of 1% TNBS in 50% ethanol via a catheter.[5]
-
Collagen-Induced Arthritis (CIA): Male DBA1/J mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Freund's complete adjuvant. On day 21, a booster injection of 100 µg of collagen in PBS is given intraperitoneally. Arthritis typically develops a few days after the booster.[19]
-
Zymosan-Induced Peritonitis: Male FVB mice receive an intraperitoneal (i.p.) injection of Zymosan A (e.g., 1 mg/ml in 1 ml volume). Peritoneal lavage is collected at various time points (e.g., 2, 12, 24 hours) to enumerate infiltrating leukocytes.[4][5]
-
Myocardial Ischemia-Reperfusion: Male Sprague-Dawley rats undergo 30 minutes of myocardial ischemia (e.g., by ligating a coronary artery) followed by 4 hours of reperfusion. RvE1 is typically administered just before reperfusion.[22]
Preparation and Administration of this compound
-
Stock Solution and Storage: Pure RvE1 is typically obtained from a commercial source (e.g., Cayman Chemical) and dissolved in ethanol to create a stock solution. This stock is stored at -80°C to maintain stability, as RvE1 is sensitive to light, pH, and oxygen.[19]
-
Working Solution and Administration: On the day of the experiment, an aliquot of the stock solution is dissolved in a vehicle such as saline or PBS. It is critical to use the solution immediately after preparation.[19]
-
Intraperitoneal (i.p.) Injection: The most common route for systemic administration in rodent models. Doses typically range from 100 ng to 1 µg per mouse.[4][5][19]
-
Intravenous (i.v.) Injection: Used for rapid systemic delivery, particularly in acute models like ischemia-reperfusion. Doses can range from 0.03 to 0.3 mg/kg.[22]
-
Intrathecal (i.t.) Injection: For targeting the central nervous system in pain models, involving direct injection into the spinal canal at extremely low doses (picogram to nanogram range).[18]
-
Key Analytical Techniques
-
Histology: Tissues (e.g., colon, joints, lungs) are fixed, sectioned, and stained (e.g., H&E) to assess inflammatory cell infiltration, tissue damage, and morphological changes.
-
Cell Counting: Leukocytes from peritoneal or bronchoalveolar lavage fluid are enumerated using a hemocytometer or automated cell counter to quantify inflammatory influx.
-
Cytokine Measurement: Levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10, IL-13) in serum, tissue homogenates, or cell culture supernatants are measured using ELISA or multiplex bead arrays.[16][20]
-
Flow Cytometry: Used to identify and quantify specific immune cell populations (e.g., neutrophils, macrophages, lymphocytes) and their activation status in tissues or fluids.
-
Quantitative PCR (qPCR): Measures the mRNA expression of inflammatory genes, receptors (like ChemR23), and signaling molecules in isolated cells or tissues.[23]
Conclusion and Future Directions
This compound is a potent endogenous mediator that actively promotes the resolution of inflammation across a diverse range of disease models. Its unique, multi-pronged mechanism—inhibiting neutrophil infiltration, reducing pro-inflammatory cytokine production, and enhancing macrophage-mediated clearance of debris—makes it an attractive therapeutic candidate.[1][6][11] While systemic administration has shown remarkable efficacy in models of colitis, lung injury, and neuroinflammation, its effectiveness in chronic, established diseases like severe arthritis may require more targeted delivery strategies or combination therapies.[5][15][19]
The data summarized herein provide a strong foundation for researchers and drug development professionals. Future work should focus on optimizing delivery systems, exploring the therapeutic window in chronic disease models, and translating these compelling preclinical findings into clinical applications for human inflammatory disorders.
References
- 1. This compound, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | this compound-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level [frontiersin.org]
- 4. This compound and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 8. portlandpress.com [portlandpress.com]
- 9. This compound, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ERV1/ChemR23 Signaling Protects Against Atherosclerosis by Modifying Oxidized Low-Density Lipoprotein Uptake and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipoxins and resolvins in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. This compound dampens airway inflammation and hyperresponsiveness in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound promotes phagocytosis-induced neutrophil apoptosis and accelerates resolution of pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined administration of this compound and lipoxin A4 resolves inflammation in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.box [2024.sci-hub.box]
- 18. Intrathecal Administration of Resolvin D1 and E1 Decreases Hyperalgesia in Mice with Bone Cancer Pain: Involvement of Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systemic this compound (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scienceopen.com [scienceopen.com]
- 21. ERV1/ChemR23 Signaling Protects Against Atherosclerosis by Modifying Oxidized Low-Density Lipoprotein Uptake and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. Effect of this compound on Neutrophil Apoptosis in Pulpitis [manu45.magtech.com.cn]
Methodological & Application
Resolvin E1: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro cell culture protocols for studying the biological effects of Resolvin E1 (RvE1). RvE1 is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) that plays a critical role in the resolution of inflammation.[1][2][3][4] It exerts potent anti-inflammatory and pro-resolving actions on a variety of cell types, making it a promising therapeutic agent for inflammatory diseases.[2][5][6]
Data Presentation
The following tables summarize quantitative data from key experiments investigating the effects of this compound in various in vitro models.
Table 1: Effective Concentrations of this compound in Different Cell Types and Assays
| Cell Type | Assay | Effective Concentration Range | Optimal Concentration (if specified) | Reference |
| BV-2 Microglial Cells | Inhibition of LPS-induced pro-inflammatory cytokine expression | Pre-incubation before LPS treatment | 10 nM | [5] |
| Human Neutrophils (PMNs) | Inhibition of transendothelial migration | Concentration-dependent | Not specified | [7] |
| Differentiated HL-60 Cells | Inhibition of fMLP-induced migration | 500 nM - 2000 nM | 2000 nM (80% inhibition) | [8] |
| Human Macrophages | Enhancement of phagocytosis of zymosan A | 0.01 nM - 100 nM | 10 nM | [2][9] |
| Murine Peritoneal Macrophages | Enhancement of phagocytosis of zymosan A | 0.1 nM - 100 nM | 1 nM | |
| RAW264.7 Macrophages | Restoration of phagocytic activity after CSE exposure | Pre-treatment | 10 nM | [10] |
| Human Platelets | Inhibition of ADP-stimulated aggregation | 10 nM - 100 nM | Not specified | [6][11] |
| Choroid-Retinal Endothelial Cells (CRECs) | Reduction of IL-1β-induced inflammatory factor release | Pre-treatment | 50 nM | [12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Reduction of Doxorubicin-induced senescence | Not specified | Not specified | [13] |
| Osteoblasts | Decrease of IL-6-stimulated RANKL production | Not specified | 100 nM | [14] |
| CD4+ T cells | Inhibition of Th17 differentiation | 10 nM | 10 nM | [15] |
Table 2: Quantitative Effects of this compound on Inflammatory Markers and Cellular Functions
| Cell Type | Parameter Measured | Treatment | Result | Reference |
| BV-2 Microglial Cells | TNF-α, IL-6, IL-1β gene expression | 10 nM RvE1 pre-incubation before LPS | Significant decrease | [5] |
| Differentiated HL-60 Cells | Migration towards fMLP (100 nM) | 2000 nM RvE1 | ~80% inhibition | [8] |
| Human Macrophages | Phagocytosis of zymosan A | 10 nM RvE1 for 15 min | Significant increase in phosphorylation of ribosomal protein S6 and phagocytosis | [2][9] |
| Human Whole Blood | Leukocyte rolling in mouse venules | RvE1 administration | ~40% reduction | [6][11] |
| Choroid-Retinal Endothelial Cells (CRECs) | PMN transmigration across monolayer | 50 nM RvE1 pre-treatment of CRECs | Significant reduction | [12] |
| RAW264.7 Macrophages | Phagocytic index after CSE treatment | 10 nM RvE1 pre-treatment | Restoration of phagocytic activity | [10] |
| Osteoblasts | RANKL/OPG ratio after IL-6 stimulation | 100 nM RvE1 | Significant reduction of the ratio | [14] |
Experimental Protocols
Protocol 1: Inhibition of Pro-inflammatory Cytokine Production in Macrophages
This protocol is designed to assess the ability of RvE1 to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in ethanol)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction and quantitative PCR (qPCR) or ELISA kits for cytokine measurement
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the medium with serum-free DMEM for 2 hours.
-
RvE1 Pre-treatment: Prepare working solutions of RvE1 in serum-free DMEM. Dilute the stock solution immediately before use. Add RvE1 to the cells at desired concentrations (e.g., 1, 10, 100 nM) and incubate for 30 minutes to 2 hours. Include a vehicle control (ethanol).
-
LPS Stimulation: Following pre-treatment, add LPS to a final concentration of 1 µg/mL to stimulate the cells.
-
Incubation: Incubate the cells for a specified period (e.g., 4-24 hours) depending on the target cytokine.
-
Sample Collection and Analysis:
-
For qPCR: Collect cell lysates for RNA extraction. Analyze the gene expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
For ELISA: Collect the cell culture supernatants to measure the concentration of secreted cytokines using specific ELISA kits.
-
Protocol 2: Macrophage Phagocytosis Assay
This protocol measures the effect of RvE1 on the phagocytic capacity of macrophages using fluorescently labeled particles.
Materials:
-
Murine resident peritoneal macrophages or a macrophage cell line (e.g., RAW264.7)
-
RPMI 1640 medium
-
This compound
-
FITC-labeled zymosan A particles or E. coli
-
Trypan Blue solution
-
Phosphate Buffered Saline with calcium and magnesium (PBS+/+)
-
96-well plates
Procedure:
-
Cell Seeding: Plate macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.
-
RvE1 Treatment: Wash the cells with PBS+/+ and add RvE1 at various concentrations (e.g., 0.1, 1, 10, 100 nM) in PBS+/+. Incubate for 15 minutes at 37°C.
-
Phagocytosis: Add FITC-labeled zymosan A (e.g., 0.5 x 10^6 particles/well) to the macrophages and incubate for 30-60 minutes at 37°C.[9]
-
Quenching Extracellular Fluorescence: Aspirate the wells and add Trypan Blue solution for approximately 60 seconds to quench the fluorescence of non-internalized particles.
-
Washing and Measurement: Aspirate the Trypan Blue and wash the cells with PBS+/+. Resuspend the cells in PBS+/+ and measure the fluorescence intensity using a plate reader. The increase in fluorescence corresponds to the extent of phagocytosis.
Protocol 3: Neutrophil Transmigration Assay
This protocol assesses the ability of RvE1 to inhibit the migration of neutrophils across an endothelial or epithelial cell monolayer.
Materials:
-
Human neutrophils (PMNs) isolated from fresh blood or differentiated HL-60 cells
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant epithelial cell line
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
Chemoattractant (e.g., fMLP or IL-8)
-
This compound
-
Appropriate cell culture media
Procedure:
-
Monolayer Formation: Seed endothelial or epithelial cells onto the Transwell inserts and culture until a confluent monolayer is formed.
-
RvE1 Pre-treatment (Two possible approaches):
-
Setting up the Assay: Place the Transwell inserts with the cell monolayer into the wells of a 24-well plate containing the chemoattractant in the lower chamber.
-
Adding Neutrophils: Add the pre-treated (or untreated, if the monolayer was treated) neutrophils to the upper chamber of the Transwell insert.
-
Incubation: Incubate for 1-2 hours to allow for neutrophil transmigration.
-
Quantification: Count the number of neutrophils that have migrated to the lower chamber using a hemocytometer or a cell counter.
Signaling Pathways and Experimental Workflows
dot
Caption: this compound Signaling Pathway.
dot
Caption: General Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound promotes mucosal surface clearance of neutrophils: a new paradigm for inflammatory resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. This compound maintains macrophage function under cigarette smoke-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. This compound attenuates doxorubicin-induced endothelial senescence by modulating NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Promotes Bone Preservation Under Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound Regulates Th17 Function and T Cell Activation [frontiersin.org]
Resolvin E1 (RvE1) in Murine Peritonitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Resolvin E1 (RvE1), a potent anti-inflammatory and pro-resolving lipid mediator, in murine models of peritonitis. The information compiled from peer-reviewed scientific literature is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of RvE1 in inflammatory conditions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering RvE1 in murine models of peritonitis. These data highlight the dose-dependent effects of RvE1 on leukocyte infiltration and inflammatory markers.
Table 1: Effect of RvE1 on Leukocyte Infiltration in Zymosan-Induced Peritonitis
| Parameter | Control (Zymosan Alone) | RvE1 Treatment | Time Point | Mouse Strain | Reference |
| Total Leukocytes | Not specified | 50% reduction | 2 hours | FVB | [1][2] |
| Polymorphonuclear Neutrophils (PMNs) | 11.6 ± 1.0 x 10⁶ cells | Not specified | 24 hours | FVB | [3] |
| PMN Infiltration | Not specified | >40% reduction | 24 hours | FVB | [3] |
| PMN Infiltration | Not specified | Significant reduction | 4 hours | Not specified | [4][5] |
| PMN Infiltration | Not specified | ~78% reduction | 20 hours (RvE1 at 8h) | Not specified | [4] |
| Leukocyte Infiltration | Not specified | 30% lower | 2 hours | FVB | [2] |
Note: Dosages for RvE1 in these studies ranged from nanogram to microgram quantities per mouse, administered either intraperitoneally or intravenously.
Table 2: RvE1 Administration Details in Zymosan-Induced Peritonitis
| RvE1 Dosage | Route of Administration | Timing of Administration | Reference |
| 100 ng/mouse | Intravenous (tail vein) | Immediately before zymosan injection | [1][2] |
| 300 ng/mouse (~12 µg/kg) | Intraperitoneal | Concurrently with or 12 hours after zymosan injection | [3] |
| 1-100 ng/mouse | Not specified | Not specified | [4][5] |
| 20 ng/mouse | Intravenous (tail vein) | Immediately before zymosan injection | [4] |
Experimental Protocols
Detailed methodologies for inducing peritonitis and administering RvE1 are crucial for reproducibility. The following are generalized protocols based on commonly cited methods.
Zymosan-Induced Peritonitis Protocol
This model is widely used to study sterile inflammation and its resolution.
Materials:
-
Male FVB mice (6-8 weeks old)[3]
-
Zymosan A from Saccharomyces cerevisiae[3]
-
Sterile, pyrogen-free saline
-
This compound (synthetic)
-
Anesthesia (e.g., isoflurane)[3]
-
Phosphate-buffered saline (PBS)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Antibodies for flow cytometry (e.g., anti-F4/80, anti-Ly6G)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week prior to the experiment.
-
Preparation of Zymosan: Prepare a 1 mg/mL suspension of Zymosan A in sterile saline.[3] Vortex thoroughly before each injection to ensure a uniform suspension.
-
Induction of Peritonitis:
-
Administration of this compound:
-
Prophylactic Treatment: Administer RvE1 at the desired dose (e.g., 100 ng/mouse, i.v., or 300 ng/mouse, i.p.) either immediately before or concurrently with the zymosan injection.[1][2][3]
-
Therapeutic Treatment: To study the resolution phase, administer RvE1 at a specific time point after zymosan injection (e.g., 12 hours), when inflammation is established.[3]
-
-
Sample Collection:
-
At predetermined time points (e.g., 2, 4, 12, 24 hours) post-zymosan injection, euthanize mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).[3]
-
Perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.[2]
-
-
Cellular Analysis:
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Perform differential cell counts (neutrophils, macrophages, lymphocytes) using cytospin preparations stained with Diff-Quik or by flow cytometry using specific cell surface markers.[6]
-
-
Analysis of Inflammatory Mediators:
Lipopolysaccharide (LPS)-Induced Peritonitis Protocol
This model mimics inflammation induced by a bacterial endotoxin.
Materials:
-
Male C57BL/6J mice[7]
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
This compound (synthetic)
-
Anesthesia (e.g., isoflurane)
-
Peritoneal lavage and analysis reagents as described in the zymosan protocol.
Procedure:
-
Animal Acclimatization: As described in the zymosan protocol.
-
Preparation of LPS: Prepare a solution of LPS in sterile saline at the desired concentration (e.g., 10 mg/kg).[9]
-
Induction of Peritonitis: Inject mice i.p. with LPS.[9]
-
Administration of this compound: Administer RvE1 at the desired dose and time point relative to the LPS challenge, similar to the zymosan protocol.
-
Sample Collection and Analysis: Follow the same procedures for peritoneal lavage, cellular analysis, and measurement of inflammatory mediators as outlined in the zymosan protocol.[7][9]
Signaling Pathways and Experimental Workflow
Visualizing the molecular interactions and experimental steps can aid in understanding the mechanism of action of RvE1 and the experimental design.
This compound Signaling Pathway in Inflammation Resolution
RvE1 exerts its pro-resolving effects by binding to specific G protein-coupled receptors, primarily ChemR23 (also known as CMKLR1) and BLT1.[10][11] This interaction initiates downstream signaling cascades that ultimately suppress pro-inflammatory pathways and promote the clearance of inflammatory cells.
Caption: this compound signaling cascade in inflammation.
Experimental Workflow for Murine Peritonitis Model
The following diagram illustrates the typical workflow for investigating the effects of RvE1 in a murine model of peritonitis.
Caption: Workflow for RvE1 in murine peritonitis.
Concluding Remarks
The administration of this compound has demonstrated significant potential in promoting the resolution of inflammation in murine models of peritonitis. The data consistently show a reduction in leukocyte infiltration and the modulation of inflammatory mediators. The provided protocols and diagrams serve as a foundational resource for researchers aiming to explore the therapeutic applications of RvE1 and other pro-resolving mediators in inflammatory diseases. Adherence to detailed and standardized protocols is paramount for generating robust and reproducible data in this promising field of research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an endogenous lipid mediator derived from omega-3 eicosapentaenoic acid, protects against 2,4,6-trinitrobenzene sulfonic acid-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. inotiv.com [inotiv.com]
- 7. The Anti-inflammatory Mediator this compound Protects Mice Against Lipopolysaccharide-Induced Heart Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (Rv E1 ) attenuates LPS induced inflammation and subsequent atrophy in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Resolution of Acute Inflammation and the Role of Resolvins in Immunity, Thrombosis and Vascular Biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Quantification of Resolvin E1 in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2][3] It plays a crucial role in the resolution of inflammation by inhibiting leukocyte infiltration, reducing the production of pro-inflammatory cytokines, and enhancing the clearance of apoptotic cells.[1][2][4] Given its potent anti-inflammatory and pro-resolving properties, accurate quantification of RvE1 in biological matrices such as plasma is essential for understanding its role in various physiological and pathological processes and for the development of novel therapeutics. This document provides a detailed protocol for the quantification of this compound in plasma using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Signaling Pathway of this compound
This compound exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs), primarily ChemR23 (also known as ERV1) and, to a lesser extent, the leukotriene B4 receptor 1 (BLT1).[1][4][5] The activation of these receptors initiates downstream signaling cascades that ultimately lead to the resolution of inflammation.
The binding of RvE1 to ChemR23 can trigger multiple signaling pathways:
-
PI3K/Akt Pathway: RvE1 stimulates the phosphorylation of Akt, a key regulator of cell survival and proliferation. This pathway is also involved in the phosphorylation of ribosomal protein S6, which plays a role in protein translation.[1][6]
-
ERK Pathway: Activation of ChemR23 by RvE1 can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[4] This pathway can inhibit the activation of the pro-inflammatory transcription factor NF-κB.[4]
-
PLC Pathway: In some cell types, RvE1 can activate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which can modulate various cellular processes.[7]
By interacting with the BLT1 receptor, RvE1 can antagonize the pro-inflammatory actions of its primary ligand, leukotriene B4 (LTB4).[5]
Experimental Workflow
The quantification of this compound in plasma involves several key steps, including sample preparation to remove interfering substances, chromatographic separation to isolate the analyte of interest, and mass spectrometric detection for sensitive and specific quantification.
Detailed Experimental Protocols
Plasma Sample Preparation
Effective sample preparation is critical for removing proteins and phospholipids that can interfere with the analysis and damage the LC-MS system.[8] This protocol utilizes a combination of protein precipitation and solid-phase extraction (SPE) for robust cleanup.
Materials:
-
Human plasma collected in EDTA or citrate tubes
-
This compound analytical standard
-
Deuterated this compound internal standard (e.g., RvE1-d4)
-
Acetonitrile (ACN), HPLC grade, pre-chilled to -20°C
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma in a polypropylene tube, add 10 µL of the deuterated internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Add 1.5 mL of cold (-20°C) acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This section provides typical parameters for the chromatographic separation and mass spectrometric detection of this compound. These parameters may require optimization for different LC-MS/MS systems.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (e.g., 80:20 v/v) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Gradient Elution | A representative gradient is as follows: 0-1 min: 20% B 1-10 min: 20-80% B 10-12 min: 80-95% B 12-14 min: 95% B 14.1-16 min: 20% B (re-equilibration) |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ion Source Temperature | 400 - 550°C |
| Capillary Voltage | 3.0 - 4.5 kV |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 349.2 | 205.1 | 15 - 25 |
| 349.2 | 115.1 | 20 - 30 | |
| This compound-d4 (Internal Standard) | 353.2 | 208.1 | 15 - 25 |
| 353.2 | 115.1 | 20 - 30 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The fragmentation of this compound in negative ion mode typically involves the loss of water and cleavages of the carbon chain.[9]
Data Presentation and Quantitative Analysis
A calibration curve should be prepared by spiking known concentrations of the this compound analytical standard into a blank matrix (e.g., charcoal-stripped plasma) and processing them alongside the unknown samples. The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
Table 4: Example Quantitative Performance Data
| Parameter | Result |
| Linear Range | 1 - 1000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and compensated by the internal standard |
Note: These are typical performance characteristics and should be validated for each specific assay. The low circulating levels of SPMs like this compound often result in concentrations below 0.1 nM in healthy individuals, necessitating a highly sensitive method.[10]
Conclusion
This document provides a comprehensive protocol for the quantification of this compound in plasma by LC-MS/MS. The described method, incorporating protein precipitation and solid-phase extraction for sample cleanup followed by sensitive UPLC-MS/MS detection, is suitable for researchers and drug development professionals investigating the role of this potent pro-resolving mediator in health and disease. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reliable quantitative data.
References
- 1. This compound Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling pathways activated by this compound to stimulate mucin secretion and increase intracellular Ca2+ in cultured rat conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Identification of endogenous this compound and other lipid mediators derived from eicosapentaenoic acid via electrospray low-energy tandem mass spectrometry: spectra and fragmentation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin E1 in the Amelioration of Dextran Sulfate Sodium-Induced Colitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Resolvin E1 (RvE1), a potent anti-inflammatory and pro-resolving lipid mediator, in the widely utilized dextran sulfate sodium (DSS) murine model of colitis. This document outlines detailed protocols for inducing colitis, administering RvE1, and assessing its therapeutic efficacy through various quantitative and qualitative measures. The information herein is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of RvE1 and related pro-resolving molecules in the context of inflammatory bowel disease (IBD).
Introduction to this compound and the DSS Colitis Model
This compound (RvE1) is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) that actively promotes the resolution of inflammation.[1][2][3] It exerts its effects by binding to specific receptors, primarily ChemR23, which is expressed on various immune cells, including macrophages and dendritic cells.[1][2] RvE1 has been shown to reduce neutrophil infiltration, inhibit the production of pro-inflammatory cytokines, and promote the clearance of apoptotic cells, thereby facilitating the return to tissue homeostasis.[1][4]
The dextran sulfate sodium (DSS) colitis model is a well-established and widely used animal model for IBD, particularly ulcerative colitis.[5][6] Administration of DSS, a water-soluble sulfated polysaccharide, in the drinking water of mice induces damage to the colonic epithelial monolayer, leading to an inflammatory response characterized by weight loss, diarrhea, bloody stools, and mucosal ulceration.[5][6][7] This model is valued for its simplicity, reproducibility, and the ability to induce acute, chronic, or relapsing colitis by varying the concentration and duration of DSS administration.[5][6][8]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of RvE1 treatment in the DSS colitis model.
Table 1: Effect of RvE1 on Clinical and Macroscopic Parameters of DSS-Induced Colitis
| Parameter | DSS Control Group | RvE1 Treated Group | Reference |
| Body Weight Change (%) | 78.1 ± 2.6 (Day 8) | 90.7 ± 2.4 (Day 8) | [1] |
| Disease Activity Index (DAI) | Significantly higher | Significantly lower | [9] |
| Colon Length (cm) | Significantly shorter | Significantly longer | [9] |
| Mortality Rate (%) | 62.5% (in a similar TNBS colitis model) | 25% (in a similar TNBS colitis model) | [10] |
Table 2: Effect of RvE1 on Histological and Inflammatory Markers in DSS-Induced Colitis
| Parameter | DSS Control Group | RvE1 Treated Group | Reference |
| Histological Score | Significantly higher | Significantly improved | [1] |
| Myeloperoxidase (MPO) Activity | Significantly elevated | Significantly reduced | [10][11] |
| TNF-α mRNA Expression | Significantly upregulated | Significantly inhibited | [1] |
| IL-1β mRNA Expression | Significantly upregulated | Significantly inhibited | [1] |
| IL-6 mRNA Expression | Significantly upregulated | Significantly inhibited | [1] |
| IL-12p40 mRNA Expression | Significantly upregulated | Significantly inhibited | [1] |
Experimental Protocols
Induction of Acute DSS Colitis
This protocol describes the induction of acute colitis in mice using DSS.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile, filtered drinking water
-
8-12 week old mice (C57BL/6 or BALB/c are commonly used)
-
Animal balance
-
Fecal occult blood test kit
Procedure:
-
Record the initial body weight of each mouse.
-
Prepare a 2.5-5% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch, and should be empirically determined.[5][6][8]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[5][8]
-
Monitor the mice daily for:
-
Calculate the Disease Activity Index (DAI) daily based on the scoring system outlined in Table 3.
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and blood in stool, divided by 3.
This compound Administration
This protocol outlines the administration of RvE1 to mice with DSS-induced colitis.
Materials:
-
This compound (synthetic)
-
Phosphate-buffered saline (PBS) or other suitable vehicle
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a stock solution of RvE1 in a suitable vehicle (e.g., PBS).
-
Administer RvE1 via intraperitoneal (i.p.) injection. Other routes such as oral gavage or intravenous injection may also be explored.
-
A typical dosage is 1 µg per mouse per day, administered daily for the duration of the DSS treatment.[1] Dosages may need to be optimized based on the experimental design.
-
The control group should receive an equivalent volume of the vehicle alone.
-
Administration can be prophylactic (starting before or at the same time as DSS) or therapeutic (starting after the onset of clinical signs).
Assessment of Colitis Severity
-
At the end of the experiment, euthanize the mice.
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure and record the length of the colon. Colon shortening is a reliable indicator of inflammation.[9]
-
Observe and record any macroscopic signs of damage, such as edema, erythema, or ulceration.
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the slides for histological signs of colitis in a blinded manner using a scoring system such as the one described in Table 4.[5][14][15]
Table 4: Histological Scoring System for DSS Colitis
| Score | Severity of Inflammation | Extent of Inflammation | Crypt Damage |
| 0 | None | None | Intact crypts |
| 1 | Mild | Mucosa | Basal 1/3 damaged |
| 2 | Moderate | Mucosa and Submucosa | Basal 2/3 damaged |
| 3 | Severe | Transmural | Only surface epithelium intact |
| 4 | Entire crypt and epithelium lost |
The total histological score is the sum of the scores for inflammation severity, extent, and crypt damage.
MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative measure of neutrophil infiltration.[16][17]
Materials:
-
Colon tissue sample
-
Potassium phosphate buffer (50 mM, pH 6.0)
-
Hexadecyltrimethylammonium bromide (HTAB)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
Homogenize a pre-weighed colon tissue sample in ice-cold potassium phosphate buffer containing 0.5% HTAB.[16][18]
-
Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
In a 96-well plate, add the supernatant to a reaction mixture containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.[16][18]
-
Measure the change in absorbance at 450-460 nm over time using a spectrophotometer.[18]
-
Calculate MPO activity and express it as units per gram of tissue.
The levels of pro-inflammatory cytokines in the colon tissue can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Colon tissue sample
-
Lysis buffer
-
Commercial ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)
-
Microplate reader
Procedure:
-
Homogenize a pre-weighed colon tissue sample in a suitable lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.[19][20][21]
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentration based on a standard curve and normalize to the total protein concentration.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a DSS-induced colitis model.
This compound Signaling Pathway in Macrophages
Caption: Simplified signaling pathway of this compound in macrophages.
References
- 1. This compound, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum this compound Levels and Its Relationship with Disease Activity in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 7. Murine Colitis modeling using Dextran Sulfate Sodium (DSS). | Vanderbilt University Medical Center [medsites.vumc.org]
- 8. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced intestinal alkaline phosphatase promotes resolution of inflammation through LPS detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an endogenous lipid mediator derived from omega-3 eicosapentaenoic acid, protects against 2,4,6-trinitrobenzene sulfonic acid-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 13. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2.4. Myeloperoxidase (MPO) assay [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. A characterization of pro-inflammatory cytokines in dextran sulfate sodium-induced chronic relapsing colitis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Bioactivity Assays of Resolvin E1
Audience: Researchers, scientists, and drug development professionals.
Introduction: Resolvin E1 (RvE1) is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1] It is a member of the specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation, a process crucial for tissue protection and return to homeostasis.[2][3] Unlike traditional anti-inflammatory agents that primarily block the initiation of inflammation, RvE1 promotes its resolution by inhibiting neutrophil infiltration, stimulating the clearance of apoptotic cells and microbes by macrophages (a process called efferocytosis), and counter-regulating the production of pro-inflammatory mediators.[1][2][4][5] These potent pro-resolving and tissue-protective actions make RvE1 a promising therapeutic candidate for a wide range of inflammatory diseases.[6]
This document provides detailed application notes on the in vivo bioactivity of RvE1, summarizing quantitative data from key preclinical models and offering step-by-step protocols for two representative assays.
This compound Signaling Pathway
RvE1 exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs). The primary receptor for RvE1 is ChemR23 (also known as ERV1).[7][8] Binding to ChemR23 on leukocytes like neutrophils and macrophages initiates intracellular signaling cascades that dampen inflammatory responses and promote resolution. Key signaling events include the activation of the PI3K/Akt and ERK pathways, which leads to the phosphorylation of downstream targets like ribosomal protein S6, and the attenuation of pro-inflammatory transcription factors such as NF-κB.[4][7][9]
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. This compound and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Promotes Bone Preservation Under Inflammatory Conditions [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Signaling pathways activated by this compound to stimulate mucin secretion and increase intracellular Ca2+ in cultured rat conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Resolvin E1 Stock Solutions for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E1 (RvE1) is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2] It is a member of the specialized pro-resolving mediators (SPMs) family, which play a critical role in the active resolution of inflammation.[1][3] RvE1 exerts potent anti-inflammatory and pro-resolving effects by interacting with specific G protein-coupled receptors, primarily ChemR23 (also known as ERV1) and BLT1, to modulate downstream signaling pathways and cellular functions.[1][3][4][5] Its therapeutic potential is being explored in a variety of inflammatory conditions, including colitis, periodontitis, and ocular inflammation.[3][6][7]
Accurate and reproducible results in cell-based assays investigating the biological activities of RvE1 are critically dependent on the correct preparation and handling of stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions and outlines a general workflow for its application in cell-based assays.
Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H30O5 | [8] |
| Molecular Weight | 350.45 g/mol | [8] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Ethanol | [2] |
| Storage of Powder | -20°C for up to 2 years | [8] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [2][8] |
| Key Receptors | ChemR23 (ERV1), BLT1 | [3][5] |
| Biological Activity | Anti-inflammatory, Pro-resolving, Enhances phagocytosis, Inhibits neutrophil transmigration | [1][4][6][7] |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound (powder)
-
Anhydrous Ethanol (≥99.5%)
-
Dimethyl sulfoxide (DMSO), cell culture grade (optional, for specific assays)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol for 1 mM Stock Solution in Ethanol:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Prepare a 1 mM stock solution by dissolving the appropriate amount of RvE1 in anhydrous ethanol. For example, to prepare 1 mL of a 1 mM stock solution, dissolve 0.35 mg of RvE1 in 1 mL of anhydrous ethanol.
-
Dissolution: Vortex the solution thoroughly until the RvE1 is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles and exposure to light, as RvE1 is light and oxygen sensitive.[9]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][8]
Preparation of Working Solutions:
For most cell-based assays, the high-concentration stock solution needs to be further diluted to the final working concentration in the appropriate cell culture medium.
-
Intermediate Dilution: On the day of the experiment, thaw a single aliquot of the 1 mM stock solution on ice. Prepare an intermediate dilution (e.g., 10 µM) in sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Final Dilution: From the intermediate dilution, prepare the final working concentrations (e.g., 0.01–100 nM) directly in the cell culture medium that will be used for the assay.[1][4]
-
Vehicle Control: It is critical to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of the solvent (e.g., ethanol) as the highest concentration of RvE1 used in the assay. The final solvent concentration should typically be kept below 0.1% to avoid solvent-induced cellular effects.
Visualization of Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: this compound signaling cascade.
General Experimental Workflow for Cell-Based Assays
Caption: Workflow for a typical cell-based assay.
Key Experimental Considerations
-
Cell Type Specificity: The effects of RvE1 can be cell-type specific. It is important to select a cell line or primary cells that express the relevant receptors (ChemR23 and/or BLT1).[4][5]
-
Dose-Response and Time-Course: To fully characterize the effects of RvE1, it is recommended to perform dose-response (e.g., 0.01-100 nM) and time-course experiments.[1][3][4]
-
Stability in Culture: Be aware that the stability of RvE1 in cell culture media can be limited. For longer incubation periods, replenishment of the media with fresh RvE1 may be necessary.
-
Quality Control: Regularly check the purity and integrity of the RvE1 stock. Mass spectrometry can be used to confirm the stability of the compound.[9]
By following these detailed protocols and considering the key experimental factors, researchers can ensure the reliable and reproducible use of this compound in cell-based assays, leading to a better understanding of its biological functions and therapeutic potential.
References
- 1. This compound receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. This compound Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Resolvin Signaling Pathways to Improve Oral Health [mdpi.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. This compound, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. Systemic this compound (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin E1: A Potent Modulator of Macrophage Phagocytosis
Application Notes and Protocols for Researchers
Introduction to Resolvin E1 and Macrophage Function
This compound (RvE1) is a specialized pro-resolving mediator (SPM) synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2][3] It plays a critical role in the active resolution of inflammation, a process distinct from passive decay. Unlike traditional anti-inflammatory drugs that primarily block pro-inflammatory signals, RvE1 and other SPMs orchestrate the termination of inflammation and promote the return to tissue homeostasis.[2] A key aspect of this process is the efficient clearance of apoptotic cells, cellular debris, and pathogens by professional phagocytes, particularly macrophages.[1][3]
Macrophages are highly plastic immune cells central to both the initiation and resolution of inflammation. Their ability to phagocytose, or engulf, particulate matter is fundamental to host defense and tissue repair. The removal of apoptotic neutrophils, a process termed efferocytosis, is a critical step in resolving inflammation and preventing secondary necrosis and the release of damaging cellular contents.[3] RvE1 has emerged as a potent enhancer of macrophage phagocytic functions, making it a molecule of significant interest for therapeutic development in a range of inflammatory diseases.[1][3]
These application notes provide an overview of the mechanisms by which RvE1 modulates macrophage phagocytosis and offer detailed protocols for studying these effects in a laboratory setting.
Mechanism of Action: RvE1 Signaling in Macrophages
RvE1 exerts its pro-phagocytic effects primarily through interaction with a specific G protein-coupled receptor, ChemR23, expressed on the surface of macrophages.[1][3][4] The binding of RvE1 to ChemR23 initiates a cascade of intracellular signaling events that ultimately enhance the cell's capacity for engulfment.
The primary signaling pathways activated by RvE1 in macrophages include:
-
PI3K/Akt Pathway: Activation of Phosphoinositide 3-kinase (PI3K) leads to the phosphorylation and activation of Akt, a serine/threonine kinase. This pathway is crucial for cell survival, proliferation, and cytoskeletal rearrangement, all of which are important for phagocytosis.[3][4]
-
ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK), a member of the Mitogen-activated protein kinase (MAPK) family, is also activated downstream of ChemR23. The ERK pathway is known to regulate various cellular processes, including cell motility and phagocytosis.[3][4]
-
Ribosomal Protein S6 Phosphorylation: A downstream target of both the PI3K/Akt and ERK pathways is the ribosomal protein S6.[3][4] Phosphorylation of this protein is linked to the translational control of proteins involved in cell growth and proliferation, and its activation by RvE1 is associated with enhanced phagocytic capacity.[3][4]
The culmination of these signaling events is the reorganization of the actin cytoskeleton, a critical step for the formation of pseudopods that extend to engulf target particles.
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound on macrophage functions as reported in the literature. These values can serve as a guide for experimental design.
Table 1: Dose-Dependent Effects of this compound on Macrophage Phagocytosis and Signaling
| Parameter | Cell Type | RvE1 Concentration (nM) | Effect | Reference |
| Phagocytosis of Zymosan | Human Macrophages | 0.01 - 100 | Dose-dependent increase | [4] |
| Phagocytosis of Zymosan | Murine Peritoneal Macrophages | 0.1 - 100 | Potent stimulation, significant at 0.1 nM | [5] |
| Akt Phosphorylation | CHO-hChemR23 cells | 0.01 - 100 | Dose-dependent increase | [3][4] |
| Ribosomal Protein S6 Phosphorylation | PMA-differentiated HL60 cells | 0.01 - 100 | Dose-dependent increase, maximal at 10 nM | [4] |
| Phagocytic Activity Restoration | RAW264.7 cells (CSE-treated) | 10 | Reversal of repressed phagocytic function | [6] |
| Efferocytosis of Apoptotic Neutrophils | Murine Bone Marrow Macrophages | 1 | Increased frequency of CFSE+ monocytes | [7] |
Table 2: Time-Dependent Effects of this compound on Macrophage Signaling
| Parameter | Cell Type | Time | Effect | Reference |
| Akt Phosphorylation | CHO-hChemR23 cells | 0 - 15 min | Time-dependent increase | [3][4] |
| Phagocytosis of Zymosan | Murine Peritoneal Macrophages | 0 - 90 min (pre-incubation) | Maximal increase at 15 min pre-incubation | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on macrophage phagocytosis.
Protocol 1: In Vitro Macrophage Phagocytosis Assay using Fluorescent Particles
This protocol describes a method to quantify the phagocytosis of fluorescently labeled particles (e.g., zymosan, E. coli, or latex beads) by macrophages.
Materials:
-
Macrophage cell line (e.g., RAW264.7) or primary macrophages
-
Complete culture medium
-
96-well black, clear-bottom tissue culture plates
-
This compound (Cayman Chemical or equivalent)
-
Vehicle control (e.g., ethanol)
-
FITC-labeled zymosan A particles or other fluorescently labeled particles
-
DPBS with calcium and magnesium (DPBS+/+)
-
Trypan Blue solution (0.4%)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Culture macrophages to 80-90% confluency.
-
Harvest cells and resuspend in complete culture medium.
-
Seed 1.0 x 10^5 cells per well in a 96-well plate and incubate overnight to allow for adherence.[4]
-
-
This compound Treatment:
-
Prepare working solutions of RvE1 in DPBS+/+ at various concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control.
-
Gently aspirate the culture medium from the wells and wash once with warm DPBS+/+.
-
Add the RvE1 solutions or vehicle control to the respective wells and incubate for 15 minutes at 37°C.[4][5]
-
-
Phagocytosis:
-
Quantification:
-
Gently aspirate the medium containing non-ingested particles.
-
To quench the fluorescence of extracellularly bound particles, add Trypan Blue solution to each well for 1-2 minutes.[4][5]
-
Aspirate the Trypan Blue solution and wash the wells twice with cold DPBS+/+.
-
Add DPBS+/+ to each well and measure the intracellular fluorescence using a fluorescence plate reader (Excitation ~485 nm / Emission ~535 nm).[4]
-
Alternatively, detach the cells and analyze the percentage of fluorescent cells and mean fluorescence intensity by flow cytometry.
-
Protocol 2: Western Blot Analysis of Akt and ERK Phosphorylation
This protocol details the detection of phosphorylated Akt and ERK in macrophages following RvE1 stimulation.
Materials:
-
Macrophage cell line or primary macrophages
-
6-well tissue culture plates
-
This compound
-
Vehicle control
-
Serum-free culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Stimulation:
-
Seed macrophages in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal phosphorylation levels.
-
Treat cells with RvE1 (e.g., 10 nM) or vehicle for various time points (e.g., 0, 5, 15, 30 minutes).[4]
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, place the plate on ice and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-Akt).
-
Express the results as the ratio of phosphorylated protein to total protein.
-
Conclusion
This compound is a powerful endogenous mediator that actively promotes the resolution of inflammation, in part by enhancing macrophage phagocytosis. The signaling pathways and protocols described in these application notes provide a framework for researchers to investigate the pro-resolving actions of RvE1 and to explore its therapeutic potential in inflammatory and infectious diseases. The provided quantitative data serves as a valuable reference for designing and interpreting experiments aimed at understanding the intricate role of this specialized pro-resolving mediator.
References
- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 2. JCI - GPR37 regulates macrophage phagocytosis and resolution of inflammatory pain [jci.org]
- 3. This compound receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound maintains macrophage function under cigarette smoke-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Resolvin E1 in Allergic Airway Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E1 (RvE1) is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) that plays a crucial role in the resolution of inflammation.[1][2][3][4] In the context of allergic airway inflammation, a key feature of asthma, RvE1 has demonstrated potent anti-inflammatory and pro-resolving activities.[1][3][4][5][6] These application notes provide a comprehensive overview of the use of RvE1 in preclinical models of allergic airway inflammation, detailing its mechanism of action, experimental protocols, and key quantitative outcomes.
Mechanism of Action
RvE1 exerts its effects by interacting with specific G-protein coupled receptors, primarily ChemR23 (also known as CMKLR1) and as a partial agonist/antagonist at the leukotriene B4 receptor 1 (BLT1).[5][7][8][9][10] Its binding to these receptors initiates a cascade of intracellular events that collectively dampen the inflammatory response and promote its resolution.
Key mechanistic actions of RvE1 in allergic airway inflammation include:
-
Inhibition of Inflammatory Cell Infiltration: RvE1 significantly reduces the recruitment of key inflammatory cells, including eosinophils, lymphocytes, and neutrophils, into the airways.[1][3][4]
-
Modulation of Cytokine Production: RvE1 orchestrates a shift in the cytokine milieu from a pro-inflammatory to a pro-resolving state. It suppresses the production of pro-inflammatory cytokines such as IL-23, IL-6, and IL-17, which are involved in the persistence of inflammation.[1][2][3][11] Concurrently, it can increase the levels of counter-regulatory mediators like interferon-γ (IFN-γ) and lipoxin A4 (LXA4).[1][2][11] It has also been shown to decrease the Th2 cytokine IL-13.[3][4]
-
Reduction of Airway Hyperresponsiveness (AHR): A hallmark of asthma, AHR is attenuated by RvE1 treatment in animal models.[3][4]
-
Decrease in Mucus Production: RvE1 has been shown to reduce mucus hypersecretion, another key feature of asthmatic airways.[3][4]
-
Enhancement of Phagocytosis: RvE1 promotes the clearance of apoptotic cells by macrophages, a critical step in the resolution of inflammation.[12]
Data Presentation: Efficacy of this compound in Murine Models of Allergic Airway Inflammation
The following tables summarize the quantitative effects of RvE1 administration in preclinical models of ovalbumin (OVA)-induced allergic airway inflammation.
Table 1: Effect of RvE1 on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁵) | Lymphocytes (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁵) | Reference |
| Vehicle | 5.8 ± 0.7 | 3.5 ± 0.5 | 0.8 ± 0.1 | 1.4 ± 0.2 | 0.1 ± 0.05 | [1] |
| RvE1 (200 ng, i.v.) | 1.2 ± 0.3 | 0.4 ± 0.1 | 0.2 ± 0.05 | 0.5 ± 0.1 | Not Reported | [1] |
| Vehicle | Not Reported | 4.5 ± 0.6 | 1.0 ± 0.2 | Not Reported | Not Reported | [4] |
| RvE1 (1 µg, i.p.) | Not Reported | 1.8 ± 0.4 | 0.4 ± 0.1 | Not Reported | Not Reported | [4] |
| Vehicle (Exacerbation model, 12h post-challenge) | Not Reported | Not Reported | Not Reported | Not Reported | ~1.5 (as % of total cells) | [7] |
| RvE1 (1 µg, i.p., 2h and 8h post-challenge) | Not Reported | Not Reported | Not Reported | Not Reported | ~0.5* (as % of total cells) | [7] |
*p < 0.05 compared to vehicle-treated group. Data are presented as mean ± SEM.
Table 2: Effect of RvE1 on Cytokine Levels and IgE
| Analyte | Vehicle | RvE1 | Fold/Percent Change | Reference |
| IL-17A (pg/ml in BALF) | ~150 | ~45 | ~70% decrease | [1] |
| IL-23 (pg/ml in lung homogenate) | ~250 | ~125 | ~50% decrease | [1] |
| IL-6 (pg/ml in lung homogenate) | ~400 | ~200 | ~50% decrease | [1] |
| IFN-γ (pg/ml in lung homogenate) | ~20 | ~40 | ~100% increase | [1] |
| IL-13 (pg/ml in BALF) | ~60 | ~25 | ~58% decrease | [4] |
| OVA-specific IgE (µg/ml in serum) | ~1.2 | ~0.6 | ~50% decrease | [4] |
*p < 0.05 compared to vehicle-treated group.
Table 3: Effect of RvE1 on Airway Hyperresponsiveness (AHR)
| Treatment | Methacholine Concentration (mg/ml) | Airway Resistance (cmH₂O/ml/s) | Reference |
| Vehicle | 25 | ~12.5 | [4] |
| RvE1 (1 µg, i.p.) | 25 | ~7.5* | [4] |
*p < 0.05 compared to vehicle-treated group.
Experimental Protocols
Murine Model of Ovalbumin (OVA)-Induced Allergic Airway Inflammation
This protocol describes a common method to induce allergic airway inflammation in mice, which mimics key features of human asthma.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), endotoxin-free
-
Aluminum hydroxide (Alum) adjuvant
-
This compound
-
Vehicle (e.g., 0.1% ethanol in saline)
-
Phosphate-buffered saline (PBS), sterile
-
Aerosol delivery system (e.g., nebulizer)
Procedure:
-
Sensitization:
-
Airway Challenge:
-
From day 14 to day 17, challenge the sensitized mice with an aerosolized solution of 1% OVA in PBS for 20-30 minutes daily.[1] Control groups should be challenged with PBS alone.
-
-
RvE1 Administration (Prophylactic):
-
RvE1 Administration (Therapeutic/Resolution):
-
Assessment of Airway Inflammation:
-
At 24-72 hours after the final OVA challenge, euthanize the mice and perform assessments.
-
Bronchoalveolar Lavage (BAL):
-
Cannulate the trachea and lavage the lungs with a fixed volume of PBS (e.g., 3 x 0.5 ml).
-
Determine the total cell count in the BAL fluid (BALF) using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, macrophages, lymphocytes, neutrophils).
-
-
Lung Histology:
-
Perfuse the lungs and fix in 10% formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
-
Cytokine Analysis:
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13, IL-17, IL-23) in BALF or lung homogenates using ELISA or cytokine bead array.
-
-
Airway Hyperresponsiveness (AHR) Measurement:
-
Measure changes in lung resistance and compliance in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph or a specialized ventilator system.
-
-
In Vitro Macrophage Phagocytosis Assay
This assay assesses the effect of RvE1 on the phagocytic capacity of macrophages.
Materials:
-
Primary macrophages (e.g., bone marrow-derived or peritoneal macrophages)
-
Apoptotic cells (e.g., neutrophils induced to undergo apoptosis)
-
This compound
-
Cell culture medium
-
Fluorescent dye (e.g., pHrodo)
Procedure:
-
Prepare Macrophages:
-
Isolate and culture macrophages in a suitable plate.
-
-
Induce Apoptosis:
-
Isolate neutrophils and induce apoptosis (e.g., by UV irradiation or overnight culture).
-
Label the apoptotic neutrophils with a fluorescent dye.
-
-
Phagocytosis Assay:
-
Pre-treat macrophages with RvE1 (e.g., 1-100 nM) for 15-30 minutes.
-
Add the fluorescently labeled apoptotic neutrophils to the macrophage culture.
-
Incubate for 1-2 hours to allow for phagocytosis.
-
-
Quantification:
-
Wash away non-engulfed cells.
-
Quantify phagocytosis by flow cytometry or fluorescence microscopy. The phagocytosis index can be calculated as the percentage of macrophages that have engulfed at least one apoptotic cell.[12]
-
Visualizations
Caption: this compound Signaling in Allergic Airway Inflammation.
Caption: Experimental Workflow for OVA-Induced Allergic Airway Inflammation.
Conclusion
This compound demonstrates significant therapeutic potential in models of allergic airway inflammation by targeting multiple aspects of the inflammatory cascade and actively promoting its resolution. The protocols and data presented herein provide a valuable resource for researchers investigating the role of pro-resolving mediators in asthma and for the development of novel resolution-based therapies.
References
- 1. This compound regulates interleukin-23, interferon-γ and lipoxin A4 to promote resolution of allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel lipid mediator in the resolution of allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound dampens airway inflammation and hyperresponsiveness in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolvin D1 and this compound Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a novel agent for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Frontiers | Resolvin D1 and this compound Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways [frontiersin.org]
- 10. This compound selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound regulates interleukin 23, interferon-gamma and lipoxin A4 to promote the resolution of allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound promotes resolution of inflammation in a mouse model of an acute exacerbation of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolvin E1 (RvE1) In Vivo Delivery: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Resolvin E1 (RvE1) delivery methods for in vivo studies. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of signaling pathways and experimental workflows to guide the successful application of RvE1 in preclinical research.
Introduction to this compound
This compound (RvE1) is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA)[1][2]. It is a member of the specialized pro-resolving mediators (SPMs) family, which play a crucial role in the active resolution of inflammation[3][4]. Unlike traditional anti-inflammatory drugs that primarily block the initiation of inflammation, SPMs like RvE1 promote the termination of the inflammatory response and facilitate the return to tissue homeostasis[3][4]. RvE1 exerts its potent pro-resolving and anti-inflammatory effects through interaction with specific G protein-coupled receptors, primarily ChemR23 (also known as ERV1/CMKLR1) and leukotriene B4 receptor 1 (BLT1)[5][6]. Its ability to reduce leukocyte infiltration, enhance macrophage-mediated clearance of apoptotic cells and debris, and modulate cytokine production makes it a promising therapeutic candidate for a wide range of inflammatory diseases[1][2][4].
However, the successful application of RvE1 in in vivo studies is contingent on appropriate delivery methods, as it is a lipid molecule with inherent stability and pharmacokinetic challenges[7][8]. This document outlines various established methods for RvE1 administration and provides detailed protocols to aid researchers in their study design.
Data Presentation: Quantitative Summary of In Vivo RvE1 Administration
The following tables summarize the quantitative data from various in vivo studies, providing a comparative overview of different delivery routes, dosages, animal models, and observed effects.
Table 1: Systemic Administration of this compound
| Delivery Route | Animal Model | Dosage | Vehicle | Key Findings | Reference(s) |
| Intravenous (i.v.) | Mouse | 100 ng/mouse | Saline | Reduced polymorphonuclear leukocyte (PMN) infiltration in zymosan-induced peritonitis. | [9] |
| Intravenous (i.v.) | Rat | 0.03, 0.1, 0.3 mg/kg | Not specified | Dose-dependently reduced myocardial infarct size in a model of ischemia-reperfusion injury. | [10] |
| Intraperitoneal (i.p.) | Mouse | 0.1 µg and 1 µg | Ethanol, then dissolved | Systemic treatment did not ameliorate collagen-induced arthritis. | [5] |
| Intraperitoneal (i.p.) | Mouse | 300 ng/mouse (~12 µg/kg) | Not specified | Promoted phagocyte removal of apoptotic cells in zymosan-induced peritonitis. | [3] |
| Intraperitoneal (i.p.) | Mouse | Daily injections | PBS | Protected against dextran sulfate sodium (DSS)-induced colitis. | [4] |
Table 2: Local and Targeted Administration of this compound
| Delivery Route | Animal Model | Dosage | Vehicle | Key Findings | Reference(s) |
| Topical | Rat | Not specified | Not specified | Prevented and reversed alveolar bone loss in experimental periodontitis. | [11] |
| Intracanal | Rat | Not specified | Saline | Reduced inflammation and promoted root formation in necrotic immature teeth. | [12] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound for Acute Inflammation
This protocol is adapted from a study investigating the effect of RvE1 on leukocyte infiltration in a murine model of peritonitis[9].
Materials:
-
This compound (Cayman Chemical or equivalent)
-
Sterile, pyrogen-free saline
-
Zymosan A
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles for intravenous and intraperitoneal injections
-
Male FVB mice (6-8 weeks old)
Procedure:
-
Preparation of RvE1 Solution:
-
On the day of the experiment, prepare a stock solution of RvE1 in ethanol.
-
Further dilute the stock solution with sterile, pyrogen-free saline to the final desired concentration (e.g., 100 ng per 100 µL). Prepare fresh and keep on ice. It is crucial to minimize the time between dilution and injection due to the instability of RvE1[5].
-
-
Animal Handling and Anesthesia:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
-
RvE1 Administration:
-
Inject 100 µL of the prepared RvE1 solution (containing 100 ng of RvE1) intravenously via the tail vein.
-
-
Induction of Peritonitis:
-
Immediately following the RvE1 injection, administer 1 mL of zymosan A solution (1 mg/mL in saline) intraperitoneally to induce peritonitis.
-
-
Exudate Collection and Analysis:
-
At a predetermined time point (e.g., 2-4 hours post-injection), euthanize the mice.
-
Collect the peritoneal exudate by washing the peritoneal cavity with a known volume of PBS containing EDTA.
-
Determine the total leukocyte count and differential cell counts (e.g., neutrophils, macrophages) using a hemocytometer and cytospin preparations stained with a differential stain.
-
Protocol 2: Intraperitoneal Administration of this compound for Inflammatory Arthritis
This protocol is based on a study evaluating the systemic effects of RvE1 in a murine model of collagen-induced arthritis (CIA)[5].
Materials:
-
This compound
-
Ethanol (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Complete Freund's Adjuvant (CFA)
-
Bovine type II collagen
-
Syringes and needles for intraperitoneal and subcutaneous injections
-
DBA1/J male mice (10 weeks old)
Procedure:
-
Induction of Collagen-Induced Arthritis (CIA):
-
Immunize mice with an emulsion of bovine type II collagen and CFA via subcutaneous injection at the base of the tail.
-
Administer a booster injection of type II collagen in incomplete Freund's adjuvant 21 days after the primary immunization.
-
-
Preparation of RvE1 Solution:
-
Prepare a stock solution of RvE1 in ethanol and store at -80°C.
-
On the day of injection, thaw an aliquot and dilute it with PBS to the desired final concentration (e.g., 0.1 µg or 1 µg per 100 µL). Administer immediately after preparation[5].
-
-
RvE1 Treatment Regimen:
-
Prophylactic: Begin intraperitoneal injections of RvE1 or vehicle twice a week, starting from the day of the booster injection and continuing for a specified period (e.g., 10 days).
-
Therapeutic: Initiate intraperitoneal injections of RvE1 or vehicle after the onset of clinical signs of arthritis and continue for a defined duration.
-
-
Assessment of Arthritis:
-
Monitor the mice regularly for the incidence and severity of arthritis using a clinical scoring system (e.g., based on paw swelling and redness).
-
At the end of the experiment, collect tissues (e.g., paws, serum) for histological analysis of joint inflammation and damage, and for measuring inflammatory markers.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
RvE1 exerts its biological functions by binding to specific G protein-coupled receptors, primarily ChemR23 and BLT1. The activation of these receptors triggers downstream signaling cascades that ultimately lead to the resolution of inflammation.
References
- 1. pnas.org [pnas.org]
- 2. This compound, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic this compound (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 7. Metabolic inactivation of this compound and stabilization of its anti-inflammatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. journals.physiology.org [journals.physiology.org]
- 11. This compound Reverses Experimental Periodontitis and Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracanal delivery of this compound controls inflammation in necrotic immature rat teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of ChemR23 Expression Following Resolvin E1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E1 (RvE1), an omega-3 fatty acid-derived specialized pro-resolving mediator, plays a critical role in the resolution of inflammation.[1] Its biological effects are primarily mediated through the G protein-coupled receptor, ChemR23 (also known as CMKLR1).[1][2] Understanding the regulation of ChemR23 expression upon RvE1 treatment is crucial for elucidating the mechanisms of action of this potent anti-inflammatory and pro-resolving molecule and for the development of novel therapeutics targeting inflammatory diseases. Flow cytometry is a powerful technique for the quantitative analysis of cell surface protein expression, making it an ideal method to study ChemR23 modulation.
These application notes provide a comprehensive overview and detailed protocols for the analysis of ChemR23 expression by flow cytometry after treatment with this compound.
Data Presentation
The effect of this compound on ChemR23 expression appears to be cell-type and context-dependent. While some studies suggest a direct modulation of the receptor, others indicate that RvE1's primary influence is on downstream signaling pathways without altering receptor surface levels. Below is a summary of findings from published studies.
| Cell Type | Treatment Conditions | Effect on ChemR23 Expression | Reference |
| Human Corneal Epithelial Cells (HCEC) | Hypertonic conditions (450 mOsm) | Slight increase in expression. RvE1 (0.01-1 µM) dose-dependently reduced hypertonicity-induced inflammatory cytokine release. | [3] |
| Primary Human M1 Macrophages | LPS-stimulation followed by 10 nM RvE1 for 4 days | No significant change in cell-surface expression. However, RvE1 treatment increased IL-10 transcription and phagocytosis. | [4][5] |
| Human Polymorphonuclear Leukocytes (PMN) | N/A (RvE1 directly acted on PMN to attenuate migration) | RvE1 treatment did not directly alter ChemR23 expression on PMNs in the context of transmigration studies. | [6] |
| Transgenic Mice Leukocytes (overexpressing human ChemR23) | Zymosan-induced peritonitis with RvE1 (1-100 ng) | Not directly quantified as a change in expression post-RvE1, but demonstrated heightened leukocyte response to RvE1. | [1] |
Signaling Pathways
This compound binding to ChemR23 initiates several downstream signaling cascades that contribute to its pro-resolving functions. These pathways often involve the inhibition of pro-inflammatory signaling and the activation of anti-inflammatory and pro-resolution processes.
Caption: RvE1 binds to ChemR23, activating Gαi/o signaling pathways.
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of ChemR23 Surface Expression
This protocol details the steps for staining cell surface ChemR23 for analysis by flow cytometry.
Materials:
-
Cells of interest (e.g., primary macrophages, neutrophils, or a relevant cell line)
-
This compound (Cayman Chemical or equivalent)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.05% Sodium Azide)
-
Anti-human ChemR23 antibody (e.g., from R&D Systems, BioLegend)
-
Isotype control antibody corresponding to the host and isotype of the primary antibody
-
Fluorochrome-conjugated secondary antibody (if the primary antibody is not directly conjugated)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density in appropriate culture vessels.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 nM) for the desired time points (e.g., 15 min, 1h, 4h, 24h). Include a vehicle control (e.g., ethanol).
-
For suspension cells, proceed directly to harvesting. For adherent cells, detach using a gentle cell dissociation buffer.
-
-
Cell Harvesting and Staining:
-
Harvest cells by centrifugation (300 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in cold FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the primary anti-ChemR23 antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer, pelleting by centrifugation between washes.
-
If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Just before analysis, add a viability dye (e.g., PI) to exclude dead cells from the analysis.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on the live, single-cell population and quantify the median fluorescence intensity (MFI) of ChemR23 staining in the treated versus control samples.
-
Caption: Workflow for flow cytometry analysis of ChemR23 expression.
Protocol 2: Analysis of ChemR23 Internalization
This protocol can be used to assess whether this compound binding leads to the internalization of the ChemR23 receptor.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Preparation and Ligand Binding:
-
Harvest and wash cells as described in Protocol 1.
-
Resuspend cells in cold culture medium.
-
Add this compound at a saturating concentration (e.g., 100 nM) to the cell suspension.
-
Incubate on ice for 1 hour to allow binding but prevent internalization.
-
-
Induction of Internalization:
-
Divide the cell suspension into aliquots for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
To induce internalization, transfer the tubes to a 37°C water bath. The 0-minute time point should remain on ice.
-
At the end of each time point, immediately transfer the tube back to ice to stop internalization.
-
-
Staining and Analysis:
-
Wash the cells with cold PBS to remove unbound ligand.
-
Proceed with the staining for cell surface ChemR23 as described in Protocol 1, starting from step 2.
-
Analyze the samples by flow cytometry. A decrease in the MFI of ChemR23 staining over time at 37°C compared to the 0-minute time point indicates receptor internalization.
-
Caption: Experimental workflow for assessing ChemR23 internalization.
Conclusion
The analysis of ChemR23 expression following this compound treatment is a key area of research for understanding the resolution of inflammation. While current evidence suggests that RvE1 may not dramatically alter ChemR23 surface expression in all contexts, its profound effects on downstream signaling pathways are well-documented. The provided protocols offer a robust framework for researchers to investigate the intricate interplay between this compound and its receptor, ChemR23, using flow cytometry. These studies will undoubtedly contribute to the development of novel therapeutic strategies for a wide range of inflammatory disorders.
References
Application Note: Quantification of Resolvin E1 in Biological Samples using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1] It plays a crucial role in the resolution of inflammation, making it a significant target for research in inflammatory diseases and a potential therapeutic agent.[1][2] Accurate and sensitive quantification of RvE1 in biological matrices is essential for understanding its physiological roles and for preclinical and clinical drug development. This application note provides a detailed protocol for the quantification of RvE1 in biological samples such as plasma and tissue using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a robust and sensitive analytical technique for this purpose.[2][3]
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below, outlining the key stages from sample collection to data analysis.
References
Troubleshooting & Optimization
Resolvin E1 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Resolvin E1 (RvE1). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, this compound should be stored at -80°C.[1] When stored under these conditions as a solution in an appropriate organic solvent like ethanol, it is stable for at least one year.
Q2: In what solvent should I dissolve this compound?
A2: this compound is typically supplied as a solution in ethanol. For experimental use, it is soluble in organic solvents such as ethanol, DMF, and DMSO. However, for aqueous buffers like PBS (pH 7.2), the solubility is significantly lower, at approximately 0.05 mg/mL.[2] It is recommended to prepare aqueous solutions fresh for each experiment.
Q3: Is this compound sensitive to environmental factors?
A3: Yes, this compound is sensitive to light, pH, and oxygen.[1] Exposure to these elements can lead to degradation and loss of biological activity. It is crucial to handle RvE1 with care, protecting it from light and minimizing its exposure to air.
Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A4: It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[3] Upon receiving or preparing a stock solution, it is best practice to aliquot it into single-use volumes to maintain its stability.
Q5: What are the known receptors for this compound?
A5: this compound exerts its biological effects primarily through two G protein-coupled receptors: Chemokine-like receptor 1 (ChemR23), also known as ERV1, and the Leukotriene B4 receptor 1 (BLT1).[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity observed in my in vitro/in vivo experiment. | 1. Degradation of RvE1: Improper storage, exposure to light, or multiple freeze-thaw cycles may have compromised the integrity of the compound. 2. Low Solubility in Aqueous Media: If working in an aqueous buffer, RvE1 may not be fully dissolved, leading to a lower effective concentration. 3. Metabolic Inactivation: In cellular or in vivo systems, RvE1 can be rapidly metabolized to less active or inactive forms.[5][6][7][8] | 1. Verify Storage and Handling: Ensure that RvE1 has been consistently stored at -80°C and protected from light. Use a fresh aliquot for your experiment. Consider performing a quality control check, such as mass spectrometry, to confirm the integrity of your stock.[1] 2. Proper Solubilization: When preparing working solutions in aqueous buffers, ensure the final concentration of the organic solvent from the stock solution is minimal and does not affect the experimental system. Prepare aqueous solutions immediately before use. For higher concentrations in aqueous media, specialized formulations may be necessary.[9] 3. Account for Metabolism: Be aware of the potential for rapid inactivation in your experimental model. For longer-term studies, consider using metabolically more stable analogs of RvE1 if available.[6][8] |
| Inconsistent results between experiments. | 1. Variability in RvE1 Preparation: Inconsistent dilution of the stock solution or variations in the preparation of working solutions can lead to differing effective concentrations. 2. Precipitation of RvE1: Adding a concentrated organic stock solution of RvE1 too quickly to an aqueous buffer can cause it to precipitate. | 1. Standardize Protocols: Follow a strict, standardized protocol for the preparation of all RvE1 solutions. 2. Careful Dilution: When diluting the stock solution, add it dropwise to the aqueous buffer while gently vortexing to ensure proper mixing and prevent precipitation. |
| Unexpected off-target effects. | 1. Solvent Toxicity: The organic solvent used to dissolve RvE1 (e.g., ethanol, DMSO) may have effects on your experimental system at certain concentrations. | 1. Include Solvent Controls: Always include a vehicle control group in your experiments that receives the same concentration of the solvent used to dissolve RvE1. This will help you to distinguish the effects of the solvent from the effects of RvE1. |
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation | Reference |
| Storage Temperature | -80°C | Optimal for long-term stability (≥ 1 year). | [1] |
| -20°C | Suitable for short-term storage. | [10] | |
| Solvent | Ethanol | Recommended for stock solutions. | [3] |
| DMF, DMSO | Soluble, but may be less stable for long-term storage compared to ethanol. | [3] | |
| PBS (pH 7.2) | Low solubility (~0.05 mg/mL); prepare fresh. | [2] | |
| Freeze-Thaw Cycles | Multiple cycles | Avoid; aliquot stock solutions into single-use vials. | [3] |
| Light Exposure | Exposure to light | Light-sensitive; store in the dark and handle in low-light conditions. | [1] |
| Oxygen Exposure | Exposure to air | Oxygen-sensitive; minimize exposure. Consider purging vials with an inert gas. | [1] |
Experimental Protocols
Preparation of this compound Working Solution
-
Thawing: Retrieve an aliquot of the RvE1 stock solution (typically in ethanol) from -80°C storage and allow it to thaw on ice, protected from light.
-
Dilution: For cell culture experiments, further dilute the stock solution in your desired culture medium. To minimize precipitation, add the ethanolic stock solution dropwise to the medium while gently vortexing. Ensure the final ethanol concentration is low (typically <0.1%) and does not affect your cells. A vehicle control with the same final ethanol concentration should be included in your experimental design.
-
For In Vivo Administration: The stock solution can be diluted in a suitable vehicle, such as sterile saline. As with in vitro preparations, the organic solvent should be evaporated under a gentle stream of nitrogen, and the residue should be reconstituted in the aqueous buffer immediately before use.[3]
In Vitro Cell-Based Assay
-
Cell Seeding: Seed your cells of interest in a multi-well plate at the desired density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentration of RvE1 or the vehicle control.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions.
-
Analysis: Following incubation, proceed with your specific downstream analysis (e.g., gene expression, protein analysis, functional assays).
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathways.
Caption: General experimental workflow for using this compound.
Caption: Metabolic inactivation pathways of this compound.
References
- 1. Systemic this compound (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic inactivation of this compound and stabilization of its anti-inflammatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound analog RX-10045 0.1% reduces corneal stromal haze in rabbits when applied topically after PRK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.glpbio.com [file.glpbio.com]
Technical Support Center: Preventing Resolvin E1 Degradation in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Resolvin E1 (RvE1) in experimental settings. Adherence to these guidelines will help ensure the stability and efficacy of RvE1, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (RvE1) and why is its stability a concern?
A1: this compound (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a crucial role in the resolution of inflammation by inhibiting neutrophil infiltration, reducing the production of pro-inflammatory cytokines, and promoting the clearance of apoptotic cells. However, RvE1 is a lipid mediator that is susceptible to degradation, which can lead to a loss of its biological activity and result in inaccurate experimental findings.
Q2: What are the primary pathways of RvE1 degradation?
A2: RvE1 degradation occurs through two main pathways:
-
Enzymatic Degradation: The primary route of enzymatic inactivation is through the oxidation of the 18-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form the inactive metabolite 18-oxo-RvE1.[1][2] In some cell types, such as human neutrophils, hydroxylation at the carbon 20 position is also a significant route of inactivation.[1][2]
-
Chemical Degradation: RvE1 is sensitive to environmental factors and can be degraded by exposure to light, acidic or alkaline pH, and oxygen.[3]
Q3: How should I handle and store my RvE1 stock solutions?
A3: Proper handling and storage are critical for maintaining the stability of RvE1.
-
Storage of Powder: Unopened vials of RvE1 powder should be stored at -20°C for up to three years or at -80°C for longer periods.
-
Stock Solutions: Prepare stock solutions in a solvent such as ethanol or dimethylformamide (DMF).[4][5] For example, a stock solution can be made at a concentration of 50 mg/mL in ethanol with the aid of sonication and gentle warming to 37°C.[4][5]
-
Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When stored at -80°C, the stock solution is stable for up to 6 months. For short-term storage (up to 1 month), -20°C is acceptable.[6] Always protect solutions from light.[5]
Q4: My experiment involves long incubation times. How can I minimize RvE1 degradation in my cell culture media?
A4: For long-term experiments, consider the following strategies:
-
Replenish RvE1: If the experimental design allows, replenish the cell culture media with fresh RvE1 at regular intervals. For example, in a 5-day cell culture experiment, RvE1 was added at baseline and again on day 3.[7]
-
Use of Stabilized Analogs: Consider using a metabolically stable analog of RvE1, such as 19-(p-fluorophenoxy)-RvE1, which is resistant to degradation by 15-PGDH.[1][2]
-
Control for Degradation: Include a control group where the stability of RvE1 in the cell culture media is assessed over the time course of the experiment.
Q5: Are there any inhibitors I can use to prevent enzymatic degradation of RvE1?
A5: While not a common practice in all experimental setups, the use of 15-PGDH inhibitors could theoretically protect RvE1 from its primary route of enzymatic degradation. However, the off-target effects of such inhibitors on the experimental system must be carefully considered and controlled for.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect of RvE1 | 1. Degradation of RvE1 stock solution: Improper storage, repeated freeze-thaw cycles. 2. Degradation during experiment: Long incubation times, exposure to light, inappropriate pH of the medium. 3. Incorrect dosage. | 1. Prepare fresh aliquots of RvE1 from a properly stored stock. Always handle on ice and minimize exposure to light. 2. Optimize experimental duration. If long incubations are necessary, consider replenishing RvE1 or using a stable analog. Ensure the pH of your experimental buffer is neutral. Protect your experimental setup from direct light. 3. Verify the final concentration of RvE1 used. Typical effective concentrations in vitro range from 0.1 nM to 100 nM.[6] |
| High variability between experimental replicates | 1. Inconsistent handling of RvE1: Differences in thawing time, exposure to light, or temperature between replicates. 2. Cellular metabolism of RvE1: Variation in cell density or metabolic activity can lead to different rates of RvE1 degradation. | 1. Standardize the handling protocol for all replicates. Thaw RvE1 aliquots immediately before use and keep on ice. 2. Ensure consistent cell seeding density and metabolic state across all wells and experiments. |
| Loss of RvE1 activity in in vivo studies | 1. Rapid in vivo metabolism: RvE1 is quickly metabolized in vivo, primarily in the lungs.[2] 2. Suboptimal route of administration or dosage. | 1. Consider using a metabolically stable analog of RvE1. Alternatively, a continuous delivery system (e.g., osmotic pump) might be necessary for sustained exposure. 2. The route of administration (e.g., intraperitoneal, intravenous) and the dosage should be optimized for the specific animal model and research question. Doses in mice have ranged from 25 µg/kg to 50 µg/kg.[8][9] |
Quantitative Data on RvE1 Stability and Metabolism
Table 1: Enzymatic Conversion Rate of RvE1 by 15-PGDH
| Enzyme Source | Substrate | Conversion Rate (µmol of NADH/min/mg of enzyme) | Reference |
| Recombinant Human 15-PGDH | This compound | 0.43 ± 0.07 | [1] |
Table 2: Conditions for In Vitro RvE1 Metabolism Studies
| Biological Matrix | RvE1 Concentration | Incubation Conditions | Key Finding | Reference |
| Human Polymorphonuclear Leukocytes (PMNs) | 1 µg in 0.5 mL | 20 minutes at 37°C in PBS (pH 7.4) | Main product is 20-hydroxy-RvE1. | [1] |
| Mouse Lung Homogenate | 1 µg in 200 µL | 2 hours at 37°C in PBS (pH 7.4) with 1 mM NAD+ | Main product is 18-oxo-RvE1. | [1] |
| Human Whole Blood | 500 ng in 5.0 mL | 60 minutes at 37°C (pH 7.45) | Converted to 10,11-dihydro-RvE1. | [10] |
Detailed Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous ethanol (or DMF)
-
Microcentrifuge tubes (amber or covered in foil)
-
Argon or nitrogen gas (optional)
-
-
Procedure:
-
Allow the vial of lyophilized RvE1 to equilibrate to room temperature before opening.
-
Reconstitute the RvE1 powder in anhydrous ethanol to a desired stock concentration (e.g., 100 µg/mL). To aid dissolution, you may sonicate briefly or gently warm the solution to 37°C.[4][5]
-
(Optional) For enhanced stability, overlay the stock solution with a gentle stream of argon or nitrogen gas to displace oxygen before capping the vial.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6]
-
Protocol 2: In Vitro Cell Culture Experiment with this compound
-
Materials:
-
RvE1 stock solution (from Protocol 1)
-
Cell culture medium appropriate for your cell line
-
Cultured cells
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
On the day of the experiment, thaw a single-use aliquot of the RvE1 stock solution on ice.
-
Dilute the RvE1 stock solution to the final desired concentration (e.g., 10 nM) in pre-warmed cell culture medium.[7] It is recommended to perform serial dilutions.
-
Gently mix the medium containing RvE1 by inverting the tube. Avoid vigorous vortexing.
-
Remove the existing medium from your cultured cells and replace it with the medium containing the appropriate concentration of RvE1.
-
For experiments with long incubation periods, consider replacing the medium with freshly prepared RvE1-containing medium at appropriate intervals to maintain its effective concentration.[7]
-
Incubate the cells for the desired period, ensuring the plate or flask is protected from direct light.
-
Protocol 3: In Vivo Administration of this compound in a Murine Model
-
Materials:
-
RvE1 stock solution (from Protocol 1)
-
Sterile, endotoxin-free saline (0.9%) or PBS
-
Syringes and needles appropriate for the route of administration
-
-
Procedure:
-
Thaw an aliquot of the RvE1 stock solution on ice immediately before use.
-
Dilute the stock solution in sterile, endotoxin-free saline or PBS to the final desired concentration for injection. The final concentration of the vehicle (e.g., ethanol) should be minimized and confirmed to have no effect in a vehicle control group.
-
Administer the RvE1 solution to the mice via the desired route (e.g., intraperitoneal injection). A typical dose for mice is in the range of 25-50 µg/kg.[8][9]
-
Administer a vehicle control solution (saline/PBS with the same final concentration of ethanol) to a separate group of animals.
-
Perform experimental measurements at the desired time points after administration.
-
Visualizations
Caption: Major pathways of this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic inactivation of this compound and stabilization of its anti-inflammatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic this compound (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | RvE1 | Inflammation | omega-3 EPA | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Regulates Th17 Function and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an endogenous lipid mediator derived from omega-3 eicosapentaenoic acid, protects against 2,4,6-trinitrobenzene sulfonic acid-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anti-inflammatory Mediator this compound Protects Mice Against Lipopolysaccharide-Induced Heart Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
solubility issues with Resolvin E1 in aqueous solutions
Welcome to the Technical Support Center for Resolvin E1 (RvE1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and biological pathways of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues encountered when working with this compound in aqueous solutions.
Q1: What is the solubility of this compound in common solvents?
A1: this compound is sparingly soluble in aqueous buffers. It is significantly more soluble in organic solvents. For quantitative data, please refer to the solubility table below.
Q2: My this compound precipitated when I diluted it into my aqueous buffer. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:
-
Ensure the organic solvent concentration is low: The final concentration of the organic solvent (e.g., ethanol) in your aqueous solution should be minimal, as high concentrations can have physiological effects in experiments.
-
Slow, dropwise addition: Add the organic stock solution of RvE1 to the aqueous buffer very slowly, drop by drop, while gently vortexing or stirring the buffer. This helps to disperse the lipid mediator before it has a chance to aggregate and precipitate.
-
Warm the buffer: Gently warming the aqueous buffer to 37°C before adding the RvE1 stock may help to increase its solubility.[1]
-
Sonication: If precipitation occurs, brief sonication of the solution might help to redissolve the compound.[1]
-
Re-evaluate the final concentration: You may be attempting to make a solution that is above the solubility limit of RvE1 in your specific aqueous buffer. Refer to the solubility data to ensure your target concentration is achievable.
Q3: How should I store my this compound solutions?
A3: Proper storage is critical to maintain the bioactivity of this compound.
-
Stock Solutions in Organic Solvents: Store stock solutions of RvE1 in an organic solvent, such as ethanol, in tightly sealed vials at -80°C for up to one year.[2] For shorter-term storage, -20°C is acceptable for up to one month.[1]
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions of RvE1 fresh on the day of use.[3] Avoid storing RvE1 in aqueous buffers for extended periods.
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation of this compound.[1] Aliquot your stock solution into single-use volumes to minimize this.
-
Protect from Light and Oxygen: this compound is sensitive to light and oxygen.[4] Store solutions in amber vials or tubes wrapped in foil to protect from light. Purging the vial with an inert gas like argon or nitrogen before sealing can help to minimize oxidation.
Q4: Is this compound stable at different pH values?
A4: this compound is known to be pH-sensitive, which can lead to decomposition into inactive products.[4] While specific quantitative data on stability across a wide pH range is limited, it is generally recommended to work with buffers at a physiological pH of around 7.2-7.4. Extreme pH values should be avoided to prevent degradation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Ethanol | ≥ 50 mg/mL | Sonication and gentle warming may be required. |
| Dimethylformamide (DMF) | ≥ 50 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.05 mg/mL | Prepare by diluting an organic stock solution. |
Data compiled from multiple sources.[1][5]
Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound
This protocol describes the preparation of a working aqueous solution of this compound from a stock solution in an organic solvent.
Materials:
-
This compound (lyophilized powder or as a solution in an organic solvent)
-
Anhydrous Ethanol (or other suitable organic solvent)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.2)
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare the Stock Solution:
-
If starting with lyophilized powder, dissolve it in anhydrous ethanol to a concentration of 1 mg/mL. For example, add 1 mL of ethanol to 1 mg of RvE1.
-
Vortex briefly to ensure complete dissolution. This is your stock solution.
-
If you received RvE1 as a solution in an organic solvent, you can proceed to the next step.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes in tightly sealed, light-protected vials.
-
Store at -80°C for long-term storage.
-
-
Preparation of the Aqueous Working Solution:
-
On the day of the experiment, allow an aliquot of the stock solution to equilibrate to room temperature.
-
Determine the final concentration and volume of the aqueous working solution needed for your experiment.
-
Crucially, add the aqueous buffer to a sterile tube first.
-
While gently vortexing the aqueous buffer, slowly add the required volume of the RvE1 stock solution dropwise to the buffer. The slow addition and constant agitation are key to preventing precipitation.
-
For example, to prepare a 1 µM working solution from a 1 mg/mL stock (Molecular Weight of RvE1 is 350.45 g/mol , so 1 mg/mL is ~2.85 mM), you would perform a serial dilution. First, create an intermediate dilution in ethanol, and then add a small volume of this intermediate to your final volume of aqueous buffer.
-
Ensure the final concentration of the organic solvent in your working solution is minimal and compatible with your experimental system.
-
-
Final Checks:
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, brief sonication may help.
-
Use the freshly prepared aqueous solution immediately for your experiments.
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound Signaling Pathways.
Troubleshooting Workflow for this compound Solubility Issues
Caption: Troubleshooting this compound Precipitation.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. RvE1 Uses the LTB4 Receptor BLT1 to Increase [Ca2+]i and Stimulate Mucin Secretion in Cultured Rat and Human Conjunctival Goblet Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level [frontiersin.org]
- 4. Systemic this compound (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing Resolvin E1 Dosage for In Vivo Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Resolvin E1 (RvE1) dosage for in vivo experiments. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in in vivo experiments?
A1: The effective dose of RvE1 can vary significantly depending on the animal model, the disease state, and the route of administration. However, a general starting point for in vivo experiments is in the nanogram to microgram range per animal. For instance, in murine models of inflammation, doses as low as 100 ng per mouse have been shown to be effective in reducing leukocyte infiltration[1][2]. In larger animals like rabbits, local administration of 4 μg has been used effectively in a model of periodontitis[3]. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q2: What are the common routes of administration for this compound in vivo?
A2: RvE1 can be administered via several routes, each with its own advantages and considerations. Common routes include:
-
Intravenous (i.v.): Allows for rapid systemic distribution. Doses in rat models of myocardial infarction have ranged from 0.03 to 0.3 mg/kg[4][5].
-
Intraperitoneal (i.p.): Commonly used for models of peritonitis and systemic inflammation. Doses around 100-300 ng per mouse have been reported to be effective[1][6].
-
Intrathecal (i.t.): For studying effects on the central nervous system, particularly in pain models. Very low doses, in the picogram to nanogram range, have been shown to be effective in mice[7].
-
Intranasal (i.n.): A non-invasive method for brain delivery, bypassing the blood-brain barrier. A dose of 10 ng per mouse has been used in a model of depression[8].
-
Local administration: Direct injection into the site of inflammation, such as intra-plantar injections in pain models or topical application in periodontitis models[3][9][10].
Q3: How stable is this compound and how should it be handled?
A3: this compound is a lipid mediator that is sensitive to light, pH, and oxygen, which can lead to rapid degradation and inactivation[3][8]. It is crucial to handle RvE1 solutions with care. Stock solutions are typically prepared in ethanol and stored at -80°C[3]. On the day of the experiment, aliquots should be diluted in an appropriate vehicle (e.g., saline or PBS) immediately before administration[3]. Due to its short in vivo half-life, more stable analogs, such as 19-(p-fluorophenoxy)-RvE1, have been developed to resist metabolic inactivation[11][12].
Q4: What are the known receptors and signaling pathways for this compound?
A4: this compound exerts its pro-resolving and anti-inflammatory effects by binding to specific G protein-coupled receptors (GPCRs). The primary receptors identified for RvE1 are ChemR23 (also known as CMKLR1) and BLT1[13][14][15]. Binding to these receptors initiates downstream signaling cascades that ultimately lead to the resolution of inflammation. Key signaling pathways activated by RvE1 include the PI3K/Akt and ERK pathways[13][16][17]. These pathways are involved in inhibiting pro-inflammatory cytokine production, reducing neutrophil infiltration, and enhancing macrophage phagocytosis of apoptotic cells[6][13].
Troubleshooting Guide
Problem 1: No observable effect of this compound in my in vivo model.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | The effective dose of RvE1 is highly model-dependent. Perform a dose-response study to determine the optimal concentration for your specific experimental setup. Doses can range from picograms to micrograms per animal[3][7]. |
| Inadequate Route of Administration | The route of administration should be appropriate for the target tissue. For localized inflammation, consider local injection. For systemic effects, intravenous or intraperitoneal administration may be more suitable. For neurological effects, intrathecal or intranasal routes can be effective[7][8][18]. |
| Degradation of this compound | RvE1 is unstable and can degrade quickly[8]. Ensure proper storage of stock solutions (in ethanol at -80°C) and prepare fresh dilutions in a suitable vehicle immediately before use[3]. Consider using a more stable analog if rapid metabolism is suspected[11]. |
| Timing of Administration | The timing of RvE1 administration is critical. It can be given prophylactically (before the inflammatory stimulus) or therapeutically (after the onset of inflammation)[1][3]. The optimal timing will depend on the specific research question and disease model. |
Problem 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Preparation | Ensure consistent and accurate preparation of RvE1 solutions for each experiment. Use calibrated equipment for dilutions and mix thoroughly but gently to avoid degradation. |
| Animal-to-Animal Variation | Biological variability is inherent in in vivo studies. Ensure that animals are age- and sex-matched and are housed under identical conditions. Increase the sample size (n) per group to improve statistical power. |
| Vehicle Effects | The vehicle used to dissolve RvE1 (e.g., ethanol) can have biological effects, especially at higher concentrations[9]. Always include a vehicle-only control group in your experimental design to account for any vehicle-induced effects. |
Quantitative Data Summary
Table 1: Effective Dosages of this compound in Various In Vivo Models
| Animal Model | Disease/Condition | Route of Administration | Effective Dose | Reference |
| Mouse | Zymosan-induced Peritonitis | Intraperitoneal (i.p.) | 100 ng/mouse | [1] |
| Mouse | Zymosan-induced Peritonitis | Intraperitoneal (i.p.) | 300 ng/mouse | [6] |
| Mouse | TNBS-induced Colitis | Intraperitoneal (i.p.) | 1.0 µ g/mouse (50 µg/kg) | [1] |
| Mouse | Collagen-Induced Arthritis | Intraperitoneal (i.p.) | 0.1 µg and 1 µg (prophylactic) | [3] |
| Mouse | Bone Cancer Pain | Intrathecal (i.t.) | ED₅₀ of 0.6 pg (mechanical allodynia) | [7] |
| Mouse | LPS-induced Depression | Intranasal (i.n.) | 10 ng/mouse | [8] |
| Rat | Myocardial Ischemia/Reperfusion | Intravenous (i.v.) | 0.1 - 0.3 mg/kg | [4][5] |
| Rabbit | Periodontitis | Local application | 4 µg | [3] |
Experimental Protocols
Protocol 1: Zymosan-Induced Peritonitis in Mice
This protocol is adapted from studies investigating the anti-inflammatory effects of RvE1 in a model of acute inflammation[1][6].
-
Animals: Male FVB mice (6-8 weeks old) are commonly used.
-
Reagents:
-
This compound (stock solution in ethanol, stored at -80°C).
-
Zymosan A from Saccharomyces cerevisiae.
-
Sterile, pyrogen-free saline.
-
-
Procedure:
-
Prepare a fresh solution of RvE1 in sterile saline immediately before injection.
-
Anesthetize mice with isoflurane.
-
Administer RvE1 (e.g., 100-300 ng in a volume of 100-200 µL) or vehicle (saline with a corresponding low concentration of ethanol) via intraperitoneal injection.
-
Concurrently or shortly after RvE1 administration, inject 1 mg of Zymosan A (in 1 mL of saline) intraperitoneally to induce peritonitis.
-
At a predetermined time point (e.g., 4, 12, or 24 hours) after zymosan injection, euthanize the mice.
-
Collect peritoneal exudate by washing the peritoneal cavity with a known volume of PBS containing EDTA.
-
Determine the total leukocyte count using a hemocytometer and perform differential cell counts (neutrophils, macrophages) using cytospin preparations stained with a Wright-Giemsa stain or by flow cytometry.
-
Signaling Pathways and Experimental Workflows
Caption: this compound signaling cascade.
Caption: Workflow for in vivo RvE1 experiments.
References
- 1. This compound, an endogenous lipid mediator derived from omega-3 eicosapentaenoic acid, protects against 2,4,6-trinitrobenzene sulfonic acid-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systemic this compound (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. This compound and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrathecal Administration of Resolvin D1 and E1 Decreases Hyperalgesia in Mice with Bone Cancer Pain: Involvement of Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intranasal Administration of this compound Produces Antidepressant-Like Effects via BDNF/VEGF-mTORC1 Signaling in the Medial Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative effects of the ω3 polyunsaturated fatty acid derivatives resolvins E1 and D1 and protectin DX in models of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Reverses Experimental Periodontitis and Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic inactivation of this compound and stabilization of its anti-inflammatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Resolvin D1 and this compound Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways [frontiersin.org]
- 15. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Resolvin E1 Experimental Troubleshooting
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Resolvin E1 (RvE1). Our aim is to help you navigate the complexities of RvE1 experiments and address common sources of variability to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2][3] It plays a crucial role in the active resolution of inflammation.[4][5] RvE1 exerts its effects primarily by binding to the G protein-coupled receptor ChemR23 (also known as ERV1), and to a lesser extent, the leukotriene B4 receptor 1 (BLT1).[5][6][7][8][9] This interaction initiates downstream signaling cascades that ultimately dampen pro-inflammatory pathways and promote tissue repair.[1][4]
Q2: What are the main challenges and sources of variability when working with RvE1?
The primary challenges in RvE1 research stem from its inherent chemical instability and rapid metabolism. RvE1 is sensitive to light, pH, and oxygen, which can lead to its degradation and loss of activity.[10] Furthermore, it is rapidly metabolized in vivo and in cellular systems, primarily through oxidation, which can significantly impact experimental outcomes.[2][11][12] Accurate quantification is also a major hurdle due to its low endogenous concentrations and the presence of numerous isomers, which can complicate analysis by methods like LC-MS/MS.[13][14]
Q3: How should I properly store and handle my RvE1 standards and samples?
Due to its instability, proper storage and handling are critical. RvE1 should be stored in an organic solvent, such as ethanol, at -80°C in a light-protected vial.[3] Repeated freeze-thaw cycles should be avoided. When preparing working solutions, use pre-chilled solvents and keep samples on ice and protected from light as much as possible. It is advisable to prepare fresh dilutions for each experiment.
Q4: What are the most common methods for quantifying RvE1?
The two most common methods for quantifying RvE1 are enzyme-linked immunosorbent assays (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16] While ELISAs can be more accessible, they may be prone to cross-reactivity with other lipid mediators. LC-MS/MS offers higher specificity and sensitivity, allowing for the simultaneous analysis of multiple lipid mediators, but requires specialized equipment and expertise.[17][18]
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect of RvE1 in Cell Culture Experiments
| Possible Cause | Troubleshooting Step |
| RvE1 Degradation | - Verify RvE1 Integrity: Before each experiment, confirm the integrity of your RvE1 stock using mass spectrometry if possible.[10] - Fresh Dilutions: Always prepare fresh dilutions of RvE1 from a frozen stock immediately before use. - Minimize Exposure: Protect all RvE1 solutions from light and keep them on ice. |
| Sub-optimal Cell Culture Conditions | - Serum Presence: Serum can contain enzymes that metabolize RvE1. Consider reducing serum concentration or using serum-free media during the RvE1 treatment period. - Cell Health: Ensure cells are healthy and within a low passage number. |
| Incorrect Dosing | - Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of RvE1 for your specific cell type and endpoint. Effective concentrations can range from 0.01 to 100 nM.[4] |
| Receptor Expression | - Confirm Receptor Presence: Verify that your cell line expresses the RvE1 receptor, ChemR23, using techniques like qPCR, Western blot, or flow cytometry.[8] |
Issue 2: High Variability in RvE1 Quantification
| Possible Cause | Troubleshooting Step |
| Sample Extraction Inefficiency | - Optimize Extraction: Use a validated solid-phase extraction (SPE) protocol for lipid mediators. Ensure the pH of the sample is adjusted to ~3.5 before loading onto the C18 column to improve recovery.[19][20] - Internal Standards: Incorporate deuterated internal standards for each class of lipid mediator being analyzed to account for extraction losses.[17] |
| Sample Degradation During Processing | - Immediate Processing: Process samples immediately after collection. If storage is necessary, flash-freeze in liquid nitrogen and store at -80°C. - Antioxidants: Add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent auto-oxidation. |
| LC-MS/MS Method Sub-optimal | - Method Validation: Ensure your LC-MS/MS method is validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).[18] - Isomer Separation: Optimize the chromatographic separation to distinguish RvE1 from its isomers.[13][14] |
| ELISA Cross-Reactivity | - Specificity Check: If using ELISA, verify the specificity of the antibody with the manufacturer and consider running parallel samples by LC-MS/MS for validation. |
Quantitative Data Summary
Table 1: Effective Concentrations of RvE1 in In Vitro Assays
| Cell Type | Assay | Effective RvE1 Concentration | Reference |
| Human ChemR23-transfected CHO cells | Akt Phosphorylation | 0.01 - 100 nM | [4] |
| Human Macrophages | Phagocytosis of zymosan A | Not specified, but inhibited by PD98059 and rapamycin | [4] |
| Cultured Rat Conjunctival Goblet Cells | Increase in intracellular Ca2+ | 1 nM | [6] |
| HEK293 cells | Inhibition of TNF-α-induced NF-κB nuclear translocation | 100 nM | [8] |
Table 2: In Vivo Dosages of RvE1
| Animal Model | Administration Route | RvE1 Dosage | Outcome | Reference |
| Murine Zymosan-induced Peritonitis | Intravenous | 100 ng/mouse | Reduced PMN infiltration | [11] |
| Rat Ligature-induced Periodontitis | Topical | Not specified | Prevented and reversed bone loss | [21] |
| Murine TNBS Colitis | Intraperitoneal | 1.0 µ g/mouse (50 µg/kg) | Reduced mortality | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of RvE1 from Biological Fluids
-
Sample Preparation:
-
To 1 mL of biological fluid (e.g., plasma, cell culture supernatant), add a deuterated internal standard (e.g., RvE1-d5).
-
Add 2 volumes of cold methanol to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet proteins.[19]
-
Collect the supernatant and dilute with water to a final methanol concentration of <10%.
-
Adjust the pH of the sample to ~3.5 with dilute acid.[19]
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge (e.g., Sep-Pak C18) with 5-10 mL of methanol followed by 5-10 mL of water.[19]
-
-
Sample Loading and Washing:
-
Load the prepared sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5-10 mL of water to remove salts and polar impurities.
-
Wash with 5-10 mL of hexane to elute non-polar lipids.[19]
-
-
Elution and Drying:
-
Elute the RvE1 and other specialized pro-resolving mediators with 5-10 mL of methyl formate.[19]
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.[19]
-
Protocol 2: Western Blot for RvE1-Induced Akt Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells (e.g., ChemR23-expressing cells) and grow to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours prior to treatment.
-
Treat cells with varying concentrations of RvE1 (e.g., 0.01-100 nM) for a specified time course (e.g., 0-15 minutes).[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.[8]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Visualizations
Caption: this compound signaling pathway via the ChemR23 receptor.
Caption: A typical experimental workflow for RvE1 quantification.
Caption: A logical troubleshooting guide for inconsistent RvE1 effects.
References
- 1. pnas.org [pnas.org]
- 2. Metabolic inactivation of this compound and stabilization of its anti-inflammatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Resolvin Signaling Pathways to Improve Oral Health [mdpi.com]
- 6. Signaling pathways activated by this compound to stimulate mucin secretion and increase intracellular Ca2+ in cultured rat conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. This compound, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Systemic this compound (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. Evaluating lipid mediator structural complexity using ion mobility spectrometry combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. uu.diva-portal.org [uu.diva-portal.org]
- 17. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 20. This compound derived from eicosapentaenoic acid prevents hyperinsulinemia and hyperglycemia in a host genetic manner - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Reverses Experimental Periodontitis and Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin E1 (RvE1) Technical Support Center: Stability Under Different pH and Light Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the chemical stability of Resolvin E1 (RvE1) under various experimental conditions. Understanding the stability profile of RvE1 is critical for accurate experimental design, reliable data interpretation, and the development of effective therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical stability of this compound?
A1: this compound is a sensitive lipid mediator that is susceptible to degradation under common laboratory conditions. It is known to be sensitive to light, pH, and oxygen, which can lead to the formation of inactive decomposition products.[1] To ensure the integrity of your experiments, it is crucial to handle and store RvE1 appropriately.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound stock solutions, typically dissolved in ethanol, should be stored at -80°C.[1] Under these conditions, the solution can be expected to be stable for up to six months. For shorter-term storage, up to one month, a temperature of -20°C is acceptable. It is highly recommended to aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How does pH affect the stability of this compound?
A3: While specific quantitative data on the degradation kinetics of RvE1 at different pH values is not extensively published, it is understood that both acidic and alkaline conditions can promote its degradation. Forced degradation studies, a common practice in pharmaceutical development, typically involve exposing a compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions to understand its degradation pathways.[2][3] It is advisable to maintain RvE1 in a neutral pH environment (around pH 7.4) for in vitro and in vivo experiments to maximize its bioactivity, unless the experimental design specifically aims to investigate pH effects.
Q4: Is this compound sensitive to light exposure?
A4: Yes, RvE1 is known to be light-sensitive.[1] Exposure to both UV and visible light can lead to photodegradation. Therefore, it is essential to protect RvE1 solutions from light at all stages of handling and experimentation. Use amber vials or tubes wrapped in aluminum foil for storage and preparation. When conducting experiments, minimize the exposure of RvE1-containing solutions to ambient light.
Q5: What are the common degradation products of this compound?
A5: The primary routes of metabolic inactivation of RvE1 in biological systems involve oxidation. Key metabolites include 18-oxo-RvE1 and 20-hydroxy-RvE1, which are significantly less active or inactive compared to the parent molecule.[4] These degradation products can be identified and quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of RvE1 bioactivity in an experiment. | 1. Improper storage of RvE1 stock solution. 2. Repeated freeze-thaw cycles. 3. Exposure to non-neutral pH during the experiment. 4. Prolonged exposure to light. 5. Oxidative degradation. | 1. Ensure RvE1 is stored at -80°C in a suitable solvent like ethanol. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Use a physiologically relevant buffer (e.g., PBS, pH 7.4) for dilutions and experiments. Prepare solutions fresh before use. 4. Protect all RvE1-containing solutions from light using amber vials or by wrapping containers in foil. 5. Use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications. |
| Inconsistent experimental results with RvE1. | 1. Degradation of RvE1 stock over time. 2. Variability in handling procedures. 3. Contamination of the stock solution. | 1. Use a fresh aliquot of RvE1 for each experiment. If the stock is old, consider purchasing a new batch. 2. Standardize all handling procedures, including thawing, dilution, and incubation times. 3. Use sterile techniques and high-purity solvents to prepare solutions. |
| Difficulty in detecting RvE1 or its metabolites. | 1. Low concentration of the analyte. 2. Inappropriate analytical method. 3. Degradation during sample preparation. | 1. Concentrate the sample if possible. 2. Utilize a highly sensitive and specific method like LC-MS/MS for detection and quantification.[5][6] 3. Keep samples on ice and minimize the time between collection and analysis. Use appropriate extraction methods, such as solid-phase extraction, to purify and concentrate the analytes.[5] |
Quantitative Data on RvE1 Stability
Currently, there is a limited amount of publicly available quantitative data on the stability of this compound under a systematic range of pH and light conditions. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. The following tables provide a template for how such data could be presented.
Table 1: Hypothetical Stability of this compound at Different pH Values
| pH | Temperature (°C) | Incubation Time (hours) | % Remaining RvE1 (Hypothetical) |
| 4.0 | 37 | 2 | 85 |
| 7.4 | 37 | 2 | 98 |
| 9.0 | 37 | 2 | 70 |
Note: This data is for illustrative purposes only and is not based on published experimental results.
Table 2: Hypothetical Photostability of this compound
| Light Condition | Exposure Duration (hours) | Light Intensity | % Remaining RvE1 (Hypothetical) |
| Ambient Light | 4 | ~500 lux | 90 |
| UV-A (365 nm) | 1 | 20 W/m² | 60 |
| Dark Control | 4 | N/A | 99 |
Note: This data is for illustrative purposes only and is not based on published experimental results.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach for investigating the stability of RvE1 under various stress conditions, based on established principles of forced degradation studies.[2][3][7]
1. Materials:
- This compound stock solution (e.g., in ethanol)
- 0.1 N Hydrochloric Acid (HCl)
- 0.1 N Sodium Hydroxide (NaOH)
- Phosphate Buffered Saline (PBS), pH 7.4
- High-purity water
- HPLC-grade solvents (e.g., acetonitrile, methanol)
- Solid Phase Extraction (SPE) cartridges
- LC-MS/MS system
2. Procedure:
- Acid Hydrolysis: Dilute RvE1 stock solution in 0.1 N HCl to a known concentration. Incubate at a controlled temperature (e.g., 40°C) for specific time points (e.g., 0, 1, 2, 4, 8 hours).
- Alkaline Hydrolysis: Dilute RvE1 stock solution in 0.1 N NaOH to a known concentration. Incubate at a controlled temperature for the same time points.
- Neutral Hydrolysis: Dilute RvE1 stock solution in PBS (pH 7.4). Incubate at a controlled temperature for the same time points.
- Sample Quenching and Extraction: At each time point, neutralize the acidic and basic samples. Extract RvE1 and its degradation products using an appropriate method, such as solid-phase extraction.[5]
- Analysis: Analyze the samples by a validated stability-indicating LC-MS/MS method to quantify the remaining RvE1 and identify degradation products.[5][6]
Protocol 2: Photostability Testing of this compound
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.[8][9][10]
1. Materials:
- This compound solution in a transparent solvent (e.g., ethanol or acetonitrile)
- Photostability chamber equipped with UV and visible light sources
- Quartz or other UV-transparent vials
- Aluminum foil
- LC-MS/MS system
2. Procedure:
- Sample Preparation: Prepare multiple aliquots of the RvE1 solution in quartz vials.
- Dark Control: Wrap some vials completely in aluminum foil to serve as dark controls.
- Exposure: Place the unwrapped and dark control vials in the photostability chamber. Expose the samples to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps) for a defined period. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
- Sampling: Collect samples at various time points during the exposure.
- Analysis: Analyze the exposed samples and dark controls by a validated LC-MS/MS method to determine the extent of degradation.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Logical relationship of RvE1 stability and bioactivity.
References
- 1. Systemic this compound (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianjpr.com [asianjpr.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Use of Deuterium-Labeled Resolvin E1 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of deuterium-labeled Resolvin E1 (RvE1-d4) as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of deuterium-labeled this compound (RvE1-d4) in LC-MS analysis?
A: Deuterium-labeled this compound (RvE1-d4) serves as an internal standard (IS) for the accurate quantification of endogenous this compound (RvE1) by liquid chromatography-mass spectrometry (LC-MS).[1] An internal standard is a compound with a known concentration added to a sample before analysis.[2] Because RvE1-d4 is chemically and physically almost identical to RvE1, it experiences similar variations during sample preparation, extraction, and analysis.[2][3][4] By using the ratio of the analyte's (RvE1) response to the internal standard's (RvE1-d4) response, variations such as sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability can be corrected, leading to more accurate and precise results.[2][5]
Q2: Why is a stable isotope-labeled compound like RvE1-d4 preferred over a structural analog as an internal standard?
A: A stable isotope-labeled internal standard, such as RvE1-d4, is considered the "gold standard" for quantitative mass spectrometry.[6] It co-elutes with the analyte, ensuring that both compounds are subjected to the same matrix effects at the same time.[5][7] Structural analogs, while useful, may have different chromatographic retention times, extraction efficiencies, and ionization efficiencies, which can lead to less accurate quantification.[6]
Q3: How many deuterium atoms are ideal for an internal standard like RvE1-d4?
A: A sufficient number of deuterium atoms is necessary to ensure a mass shift that places the internal standard's mass-to-charge ratio (m/z) outside the natural isotopic distribution of the unlabeled analyte.[4] Typically, a mass difference of at least 3 to 4 atomic mass units is recommended to avoid isotopic crosstalk. RvE1-d4, with four deuterium atoms, provides this necessary mass shift.
Q4: Can the deuterium atoms on RvE1-d4 exchange with hydrogen atoms from the solvent?
A: Yes, this phenomenon, known as H/D exchange, can occur, potentially compromising the accuracy of the results.[8][9] It is crucial that the deuterium labels are placed on stable, non-exchangeable positions, such as on carbon atoms not adjacent to heteroatoms.[3][9] Deuterium atoms on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups are prone to exchange in protic solvents.[3] Reputable suppliers of RvE1-d4 will synthesize the molecule with deuterium labels on stable positions of the carbon skeleton.
Q5: What are "matrix effects" and how does RvE1-d4 help correct for them?
A: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate quantification.[2][3] Since RvE1-d4 is chemically nearly identical to RvE1, it is assumed to experience the same degree of ion suppression or enhancement.[7] By using the ratio of the analyte to the internal standard, these effects are normalized, leading to a more accurate measurement of the analyte's concentration.[2]
Troubleshooting Guides
Guide 1: Low or No Signal Intensity for RvE1-d4
Issue: You are observing a weak, inconsistent, or absent peak for your RvE1-d4 internal standard.
| Potential Cause | Troubleshooting Steps & Solutions |
| Improper Storage and Handling | Degradation can occur due to incorrect storage (e.g., temperature, light exposure) or multiple freeze-thaw cycles.[3] Solution: Store RvE1-d4 at -80°C as recommended. Aliquot the standard into single-use vials to avoid repeated freeze-thaw cycles. |
| Suboptimal Concentration | The concentration of the internal standard may be too low, leading to a signal that is suppressed by the analyte or matrix components.[3] Solution: Prepare a dilution series of the RvE1-d4 standard and analyze it in a clean solvent to determine the optimal concentration that provides a robust signal. The added amount should be appropriate relative to the expected analyte concentration.[10] |
| Instrumental Issues | A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal for all ions.[3] Solution: Clean the ion source, tune and calibrate the mass spectrometer according to the manufacturer's recommendations. |
| Standard Quality and Purity | The deuterated standard may have low chemical or isotopic purity, resulting in a weaker signal for the desired mass.[3] Solution: Verify the certificate of analysis from the supplier for chemical and isotopic purity. If in doubt, analyze the standard by itself to check for impurities. |
| Matrix Effects (Ion Suppression) | Co-eluting components from the biological matrix can suppress the ionization of RvE1-d4.[3] Solution: Perform a post-extraction spike analysis (see protocol below) to confirm ion suppression. Optimize the chromatographic method to separate RvE1-d4 from the interfering matrix components or dilute the sample to reduce the concentration of these components.[3] |
Guide 2: Poor Reproducibility and Inaccurate Quantification
Issue: You are experiencing high variability (%CV) between replicate injections or your quality control samples are failing.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent Internal Standard Spiking | Inaccurate or inconsistent addition of the RvE1-d4 solution to samples will lead to high variability. Solution: Ensure the internal standard is added at the earliest possible stage of sample preparation to account for variability in extraction recovery.[10] Use calibrated pipettes and ensure the standard is fully vortexed before addition. |
| Chromatographic Isotope Effect | The deuterium atoms can cause RvE1-d4 to elute slightly earlier than the native RvE1.[3][5] If this separation is significant, the two compounds may experience different matrix effects, leading to inaccurate ratio calculations. Solution: Carefully examine the chromatograms to ensure co-elution.[5] Adjusting the column temperature or mobile phase gradient may help improve co-elution. Using an internal standard labeled with ¹³C or ¹⁵N can eliminate this effect, as they do not exhibit a significant chromatographic shift.[5] |
| Isotopic Contribution from Standard | The RvE1-d4 standard may contain a small amount of unlabeled RvE1 as an impurity.[5] This can lead to a positive bias, especially at low analyte concentrations. Solution: Analyze a "blank" sample spiked only with RvE1-d4 to quantify the contribution of the unlabeled analyte.[5] This value can then be subtracted from your samples or used to correct the calibration curve. |
| Analyte Concentration Outside Linear Range | If the concentration of the analyte or the internal standard is outside the linear dynamic range of the instrument, the response ratio will not be accurate.[10] Solution: Analyze a calibration curve to determine the linear range of the assay. Ensure that sample concentrations fall within this range. Dilute samples if necessary. |
Experimental Protocols
Protocol 1: Quantification of RvE1 in Biological Samples using RvE1-d4
This protocol provides a general workflow for solid-phase extraction (SPE) followed by LC-MS/MS analysis.
1. Sample Preparation and Spiking:
-
Thaw biological samples (e.g., plasma, cell culture supernatant) on ice.[11]
-
To 500 µL of sample, add 2 mL of cold methanol containing the known concentration of RvE1-d4 internal standard (e.g., 500 pg).[11][12] The exact amount should be optimized for your specific application.
-
Vortex for 30 seconds.
-
Keep samples at -20°C for at least 45 minutes to allow for protein precipitation.[11]
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet the precipitated protein.[11]
-
Collect the supernatant.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.[11]
-
Acidify the supernatant from step 1 by adding water to bring the methanol concentration to <15% and adjust the pH to ~3.5 with dilute acid.[11]
-
Load the acidified sample onto the conditioned C18 cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of hexane to remove non-polar lipids.[11]
-
Elute the resolvins with 5 mL of methyl formate.[11]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[11]
3. LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).[13]
-
Mobile Phase A: 0.1% Acetic Acid in Water.[13]
-
Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (800/150/1, v/v/v).[13]
-
Flow Rate: 0.3 mL/min.[13]
-
Gradient: A linear gradient should be optimized to ensure separation from other lipid mediators and baseline resolution of RvE1 and RvE1-d4.[13]
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[13]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific parent and product ions should be optimized on your instrument.
-
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (RvE1) | 349.2 | 195.1 | Optimized for instrument |
| This compound-d4 (RvE1-d4) | 353.2 | 198.1 | Optimized for instrument |
Note: The exact m/z values and collision energies will need to be determined empirically on the specific mass spectrometer being used.
Protocol 2: Post-Extraction Spike Analysis to Assess Matrix Effects
This experiment helps determine if the sample matrix is causing ion suppression or enhancement of the RvE1-d4 signal.[3]
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the working concentration of RvE1-d4 into a clean solvent (e.g., the initial mobile phase).[3]
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain RvE1 or RvE1-d4) using the full extraction protocol. After the final evaporation step, spike the same working concentration of RvE1-d4 into the reconstituted blank matrix extract.[3]
-
-
Analyze both sets by LC-MS/MS.
-
Compare the peak area of RvE1-d4 in Set A and Set B.
| Observation | Interpretation |
| Peak area in Set B is significantly lower than in Set A. | Ion suppression is occurring.[3] |
| Peak area in Set B is significantly higher than in Set A. | Ion enhancement is occurring.[3] |
| Peak areas in both sets are comparable . | The matrix has a minimal effect on the internal standard's signal.[3] |
Visualizations
Caption: Experimental workflow for RvE1 quantification.
Caption: Troubleshooting logic for low internal standard signal.
Caption: Simplified signaling pathway of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 12. This compound in Follicular Fluid Acts as a Potential Biomarker and Improves Oocyte Developmental Competence by Optimizing Cumulus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding of Resolvin E1 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding (NSB) of Resolvin E1 (RvE1) in various assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in this compound assays?
A1: Non-specific binding refers to the attachment of the analyte (this compound), antibodies, or other assay components to surfaces other than the intended target, such as the walls of the microplate wells.[1] This is particularly problematic for hydrophobic molecules like this compound, which can readily adhere to plastic surfaces. High NSB leads to increased background signal, which reduces the assay's sensitivity and can lead to inaccurate quantification of this compound.[2]
Q2: What are the primary causes of high non-specific binding in a this compound ELISA?
A2: Several factors can contribute to high NSB in a this compound Enzyme-Linked Immunosorbent Assay (ELISA):
-
Inadequate Blocking: The blocking buffer may not have effectively covered all non-specific binding sites on the microplate.
-
Properties of this compound: As a lipid mediator, this compound is hydrophobic and can non-specifically adsorb to plastic surfaces.
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased NSB.[1]
-
Insufficient Washing: Inadequate washing steps may not effectively remove unbound reagents.[3]
-
Sample Matrix Effects: Components in the sample (e.g., proteins, lipids) can interfere with the assay and contribute to NSB.
Q3: How can I choose the best blocking buffer for my this compound assay?
A3: The ideal blocking buffer should be tested empirically to determine the best signal-to-noise ratio for your specific assay.[4] Commonly used blocking agents include proteins like Bovine Serum Albumin (BSA) and casein, as well as non-protein options like synthetic polymers.[5][6] For lipid mediators like this compound, a protein-free blocking buffer or one with a non-mammalian protein source might be beneficial to reduce potential cross-reactivity.[1]
Q4: Can detergents like Tween-20 help reduce non-specific binding of this compound?
A4: Yes, non-ionic detergents such as Tween-20 or Triton X-100 are often included in wash buffers and sometimes in blocking buffers to reduce hydrophobic interactions that contribute to NSB.[1] They help to wash away unbound materials more effectively. A typical concentration is 0.05% in the wash buffer.[1]
Troubleshooting Guides
Issue 1: High Background Signal in this compound ELISA
| Possible Cause | Recommended Solution |
| Ineffective Blocking | Optimize the blocking buffer. Try different blocking agents (e.g., BSA, casein, commercial synthetic blockers) and concentrations. Increase the blocking incubation time or temperature.[3] |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5). Ensure complete aspiration of wash buffer from wells after each wash. Consider adding a soaking step during the washes.[3] |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal without high background.[1] |
| Contaminated Reagents | Use fresh, high-purity reagents. Ensure buffers are not contaminated with bacteria or other substances. |
| Cross-reactivity of Reagents | If using a sample of animal origin, consider a blocking buffer from a different species to avoid cross-reactivity. For example, if your sample is from a rabbit, avoid using rabbit serum in your blocking buffer.[7] |
Issue 2: Poor Standard Curve or Low Signal
| Possible Cause | Recommended Solution |
| Degradation of this compound Standard | This compound is a lipid and can be unstable. Prepare fresh standard dilutions for each assay. Avoid repeated freeze-thaw cycles of the stock solution. Store standards as recommended by the manufacturer, typically at -80°C. |
| Improper Reagent Preparation | Ensure all reagents are brought to room temperature before use and are properly reconstituted and diluted according to the protocol. |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the assay protocol. |
| Inactive Enzyme Conjugate | Verify the activity of the enzyme conjugate (e.g., HRP). Store the conjugate properly to maintain its activity. |
| Inappropriate Plate Reader Settings | Ensure the plate reader is set to the correct wavelength for the substrate used in the assay.[3] |
Quantitative Data on Blocking Agents
The selection of an appropriate blocking agent is critical for minimizing NSB and achieving a good signal-to-noise ratio. While the optimal blocker should be determined empirically for each specific assay, the following table summarizes general findings on the effectiveness of common blocking agents in immunoassays.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Signal-to-Noise Ratio (General Observation) |
| Bovine Serum Albumin (BSA) | 1-5% | Readily available, effective for many applications. | Can have lot-to-lot variability and may contain impurities that interfere with some assays.[6] | Good |
| Casein/Non-fat Dry Milk | 0.5-5% | Inexpensive and effective due to a mixture of proteins.[6] | Contains phosphoproteins that can interfere with phosphorylation studies. May mask some epitopes. | Very Good[7] |
| Fish Gelatin | 0.1-1% | Reduces cross-reactivity with mammalian antibodies. | Can be less effective than other protein blockers. | Variable |
| Synthetic/Polymer-based Blockers | Varies by product | Protein-free, reducing the risk of cross-reactivity. High consistency.[5] | Can be more expensive. | Excellent[5] |
Experimental Protocols
Protocol 1: Competitive ELISA for this compound
This protocol is a general guideline for a competitive ELISA to quantify this compound. Specific details may vary depending on the commercial kit used.[8]
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual. It is recommended to bring all components to room temperature before use.
-
Standard and Sample Addition: Add 50 µL of the prepared standards and samples to the appropriate wells of the microplate pre-coated with an anti-Resolvin E1 antibody.
-
Addition of Biotinylated this compound: Immediately add 50 µL of biotinylated this compound conjugate to each well.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature on a shaker.
-
Washing: Aspirate the contents of the wells and wash each well 4-5 times with 1X wash buffer. Ensure complete removal of the wash buffer after the last wash by inverting the plate and blotting it on a clean paper towel.
-
Addition of Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of this compound is inversely proportional to the signal.
Protocol 2: this compound Receptor Binding Assay
This protocol describes a general radioligand binding assay to study the interaction of this compound with its receptors (e.g., ChemR23 or BLT1) on cell membranes.
-
Cell Culture and Membrane Preparation: Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with ChemR23). Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, combine the following in this order:
-
Assay buffer (e.g., Tris-HCl with MgCl2 and NaCl).
-
Unlabeled this compound (for competition binding) or buffer.
-
Radiolabeled this compound (e.g., [3H]-Resolvin E1).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 1-2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of unlabeled ligand).
Visualizations
Experimental Workflow
Caption: General workflow for a this compound immunoassay.
This compound Signaling Pathways
This compound exerts its pro-resolving effects by binding to two main G protein-coupled receptors: ChemR23 (also known as ERV1) and BLT1.[9]
ChemR23 Signaling Pathway
Caption: Simplified signaling cascade of this compound via the ChemR23 receptor.
BLT1 Signaling Pathway
References
- 1. Frontiers | this compound Regulates Th17 Function and T Cell Activation [frontiersin.org]
- 2. This compound selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. novateinbio.com [novateinbio.com]
- 4. Lipid bilayer coatings for rapid enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. thermofisher.com [thermofisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic Resolvin E1 Bioactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Resolvin E1 (RvE1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
This compound (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). Its primary role is to actively promote the resolution of inflammation, a process crucial for returning tissues to homeostasis after injury or infection. Key functions of RvE1 include inhibiting the infiltration of neutrophils, reducing the production of pro-inflammatory cytokines, and stimulating the clearance of apoptotic cells by macrophages.[1][2][3]
Q2: What are the known receptors for this compound?
RvE1 exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs). The two primary receptors identified for RvE1 are ChemR23 (also known as chemerin receptor 23 or CMKLR1) and BLT1 (leukotriene B4 receptor 1).[4][5] RvE1 acts as a potent agonist for ChemR23 and a partial agonist for BLT1, modulating different downstream signaling pathways.[5][6]
Q3: What are the main signaling pathways activated by this compound?
Upon binding to its receptors, RvE1 activates several intracellular signaling pathways to orchestrate its pro-resolving effects. Activation of ChemR23 by RvE1 can lead to the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt.[1][7] This signaling cascade can attenuate the activation of the pro-inflammatory transcription factor NF-κB.[1] In some cell types, RvE1 can also stimulate the PLC pathway, leading to an increase in intracellular calcium.[8] Through these pathways, RvE1 can inhibit fibroblast proliferation and suppress osteoclast growth.[9]
Q4: How is this compound metabolized and inactivated?
The bioactivity of RvE1 is tightly regulated by metabolic inactivation.[10] In murine models, the primary route of inactivation is the dehydrogenation of the hydroxyl group at the 18-position to form 18-oxo-RvE1, which is devoid of pro-resolving activity.[11] In human neutrophils, the main metabolic pathway is hydroxylation at the 20-position.[11] Other identified metabolites that result in reduced activity include 10,11-dihydro-RvE1.[12]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected bioactivity of synthetic RvE1 in my in vitro experiments.
This is a common issue that can arise from several factors related to the stability, handling, and experimental setup for synthetic RvE1.
| Potential Cause | Recommended Solution |
| Degradation of RvE1 | RvE1 is sensitive to light, pH, and oxygen.[13] Store stock solutions in ethanol at -80°C and protect from light.[13] On the day of the experiment, prepare fresh dilutions in an appropriate buffer. Avoid repeated freeze-thaw cycles. |
| Improper Solvent/Vehicle | Ethanol is a common solvent for RvE1.[13] Ensure the final concentration of the vehicle in your cell culture medium is minimal and does not affect cell viability or the experimental outcome. Always include a vehicle-only control. |
| Cell Type and Receptor Expression | The responsiveness of cells to RvE1 depends on the expression levels of its receptors, ChemR23 and BLT1.[4][5] Verify the expression of these receptors in your cell line or primary cells using techniques like qPCR, Western blot, or flow cytometry. |
| Suboptimal Concentration | The effective concentration of RvE1 can vary depending on the cell type and the specific biological endpoint being measured. Perform a dose-response experiment to determine the optimal concentration range (typically in the nanomolar range).[2][7] |
| Incubation Time | The kinetics of RvE1 signaling can be rapid. Optimize the incubation time based on the specific downstream event you are measuring (e.g., phosphorylation events can be transient).[7] |
Issue 2: My in vivo administration of synthetic RvE1 is not producing the expected anti-inflammatory or pro-resolving effects.
In vivo experiments with RvE1 present unique challenges due to its rapid metabolism and the complexity of the biological system.
| Potential Cause | Recommended Solution |
| Rapid Inactivation | RvE1 is rapidly metabolized in vivo, primarily to inactive forms like 18-oxo-RvE1.[11] Consider using metabolically more stable analogs, such as 19-(p-fluorophenoxy)-RvE1, which has shown retained biological activity.[11] |
| Route and Frequency of Administration | The route of administration (e.g., intraperitoneal, intravenous, local) and the dosing schedule can significantly impact the bioavailability and efficacy of RvE1.[5][13] Review literature for established protocols in similar animal models. For example, in a mouse model of peritonitis, intraperitoneal injections have been used.[14] |
| Dosage | The effective dose of RvE1 can vary between different animal models and disease states. A thorough dose-finding study is recommended. Published studies have used doses ranging from nanograms to micrograms per animal.[5][14] |
| Timing of Administration | The therapeutic window for RvE1's pro-resolving effects is critical. Administration during the resolution phase of inflammation is often more effective than during the initial pro-inflammatory phase.[10] |
| Formulation | The formulation of RvE1 for in vivo use is crucial for its stability and delivery. Consider using formulations that protect RvE1 from degradation, such as encapsulation in nanoparticles.[15] |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Chemotaxis Assay
This protocol is adapted from studies investigating the inhibitory effect of RvE1 on neutrophil migration.
-
Isolation of Human Neutrophils: Isolate neutrophils from fresh human blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
Preparation of RvE1: Prepare a stock solution of synthetic RvE1 in ethanol. On the day of the experiment, dilute the RvE1 to the desired final concentrations in a suitable chemotaxis buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA).
-
Chemotaxis Assay: Use a multi-well chemotaxis chamber (e.g., Boyden chamber).
-
Add a chemoattractant (e.g., LTB4 or fMLP) to the lower wells of the chamber.
-
Pre-incubate the isolated neutrophils with different concentrations of RvE1 or vehicle control for 15 minutes at 37°C.
-
Add the pre-incubated neutrophils to the upper wells, which are separated from the lower wells by a porous membrane.
-
-
Incubation and Analysis: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes. After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane. Quantify the migrated cells by microscopy.
Protocol 2: In Vivo Murine Peritonitis Model
This protocol is based on models used to assess the pro-resolving actions of RvE1 in vivo.[14]
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).
-
Induction of Peritonitis: Induce peritonitis by intraperitoneal injection of an inflammatory stimulus, such as zymosan A (1 mg/mouse).
-
Administration of RvE1: Administer synthetic RvE1 or vehicle control via intraperitoneal or intravenous injection at a predetermined time point relative to the zymosan injection (e.g., 30 minutes before or 2 hours after).
-
Exudate Collection: At various time points after zymosan injection (e.g., 4, 12, 24 hours), euthanize the mice and collect the peritoneal exudate by lavage with sterile PBS.
-
Analysis:
-
Determine the total leukocyte count in the exudate using a hemocytometer.
-
Perform differential cell counts on cytospin preparations stained with a Wright-Giemsa stain to quantify neutrophils and monocytes/macrophages.
-
Measure cytokine and chemokine levels in the exudate using ELISA or multiplex assays.
-
Analyze the lipid mediator profile of the exudate using LC-MS/MS to confirm the presence of RvE1 and its metabolites.
-
Visualizations
Caption: this compound signaling pathways.
Caption: General experimental workflows for RvE1.
Caption: Troubleshooting logic for RvE1 experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Resolvin D1 and this compound Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways [frontiersin.org]
- 5. This compound selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways activated by this compound to stimulate mucin secretion and increase intracellular Ca2+ in cultured rat conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Systemic this compound (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, an endogenous lipid mediator derived from omega-3 eicosapentaenoic acid, protects against 2,4,6-trinitrobenzene sulfonic acid-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound is a pro-repair molecule that promotes intestinal epithelial wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Endogenous Resolvin E1
Welcome to the technical support center for the detection of endogenous Resolvin E1 (RvE1). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying this potent, specialized pro-resolving mediator. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that arise during the detection of endogenous RvE1.
Sample Handling and Stability
Question: My RvE1 levels are consistently low or undetectable. Could my sample handling be the issue?
Answer: Yes, proper sample handling is critical for detecting the low endogenous concentrations of RvE1. RvE1 is sensitive to light, pH, and oxygen, and it is rapidly metabolized in biological samples. To minimize degradation, follow these guidelines:
-
Collection: Collect samples (e.g., plasma, serum, tissue) on ice.
-
Anticoagulants: For blood samples, use an appropriate anticoagulant.
-
Inhibitors: Consider adding enzyme inhibitors to prevent degradation.
-
Storage: Immediately after collection and any initial processing, snap-freeze samples in liquid nitrogen and store them at -80°C.[1] Avoid repeated freeze-thaw cycles.
-
Extraction: Perform lipid extraction from samples as soon as possible.
Question: What are the best practices for storing lipid extracts?
Answer: For lipid extracts, it is best to store them at -80°C in a solvent-free state (dried under a stream of nitrogen) for less than two weeks before analysis to ensure stability and reproducibility.[1]
ELISA-Specific Issues
Question: I am getting a weak or no signal in my this compound ELISA. What are the possible causes and solutions?
Answer: A weak or no signal in an ELISA can stem from several factors. Here is a systematic approach to troubleshooting this issue:
| Possible Cause | Recommended Solution |
| Insufficient Antigen Coating | Verify the coating concentration of your capture antigen (typically 1–10 µg/mL for proteins). Ensure the coating buffer has an optimal pH (e.g., pH 9.6 for carbonate-bicarbonate buffer) and incubate overnight at 4°C for efficient adsorption.[2] |
| Poor Antibody Affinity or Concentration | Confirm that your antibody pair can recognize the same epitope. Optimize the antibody dilutions, as both overly concentrated and overly diluted antibodies can diminish sensitivity. Test your antibodies with a positive control known to contain RvE1.[2][3] |
| Inactive Enzyme Conjugate | Prepare enzyme conjugates fresh whenever possible. Store horseradish peroxidase (HRP) or alkaline phosphatase (AP) conjugates at 4°C and protect them from light.[2] |
| Degraded Substrate | Use fresh substrate solutions. For colorimetric substrates like TMB, ensure the solution is clear and colorless before use.[2] |
| Improper Plate Type | Use plates specifically designed for ELISAs to ensure high binding capacity, not tissue culture plates.[3][4] |
| Incorrect Incubation Times | Follow the incubation times recommended in the kit protocol. If developing your own assay, you may need to optimize these times.[4] |
Question: My ELISA results show high background noise. How can I reduce it?
Answer: High background can obscure your signal. Consider the following to reduce background noise:
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps. Incorporate a 30-second soak with the wash buffer during each wash.[4] Ensure complete removal of residual liquid by inverting and tapping the plate on absorbent paper.[4] |
| Insufficient Blocking | Increase the blocking time and/or the concentration of the blocking agent (e.g., BSA or casein).[3] |
| Cross-Reactivity | Check the cross-reactivity profile of your antibodies. The provided data for a commercial RvE1 ELISA kit shows minimal cross-reactivity with other lipid mediators.[5] |
| Contamination | Use fresh reagents and ensure clean handling throughout the protocol. |
Question: My ELISA data has poor replicate-to-replicate variability. What could be the reason?
Answer: Poor reproducibility can invalidate your results. Here are some common causes and their solutions:
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure your pipettes are calibrated. Use fresh pipette tips for each sample and reagent. Equilibrate the pipette tip by pipetting the liquid up and down a few times before dispensing.[5] |
| Uneven Plate Washing | Use an automated plate washer for more consistent washing. If washing manually, be consistent with the force and volume of wash buffer used for each well. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation. |
| Edge Effects | To minimize "edge effects," where wells on the perimeter of the plate behave differently, you can fill the outer wells with buffer or a blank sample and not use them for your experimental samples or standards. |
LC-MS/MS-Specific Issues
Question: I am observing retention time shifts in my LC-MS/MS analysis of RvE1. What could be the cause?
Answer: Retention time shifts can lead to misidentification of compounds. The following factors can contribute to this issue:
| Possible Cause | Recommended Solution |
| Column Degradation | The column may be nearing the end of its lifespan. Replace the column if performance does not improve with other troubleshooting steps. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase for each run. Ensure accurate measurement of all components. Changes in pH of the mobile phase can also affect retention times.[6] |
| Fluctuating Flow Rate | Check for leaks in the LC system.[7] Ensure the pump is functioning correctly. |
| Column Contamination | Use a guard column and ensure proper sample cleanup to prevent contamination of the analytical column.[6] |
Question: My peaks in the chromatogram are broad, split, or tailing. How can I improve the peak shape?
Answer: Poor peak shape affects resolution and quantification. Here are some potential causes and solutions:
| Possible Cause | Recommended Solution |
| Column Overload | Dilute your sample to avoid overloading the column. |
| Contamination | Contamination in the column or a dirty ion source can lead to poor peak shapes.[6] Clean the ion source and consider flushing or replacing the column. |
| Improper Injection Technique | Ensure the injection volume is appropriate for the column size. |
| Incompatible Sample Solvent | The solvent in which your sample is dissolved should be compatible with the mobile phase. |
Question: The signal intensity for RvE1 is weak in my LC-MS/MS analysis. How can I enhance it?
Answer: A weak signal can be due to several factors throughout the analytical process:
| Possible Cause | Recommended Solution |
| Inefficient Ionization | Optimize the ion source parameters, such as temperature and gas flows.[8] |
| Ion Suppression | Matrix effects from co-eluting compounds in your sample can suppress the ionization of RvE1. Improve your sample cleanup procedure, for example, by optimizing the solid-phase extraction (SPE) protocol.[6] |
| Contamination | A contaminated ion source or interface can reduce sensitivity.[6] Regular cleaning and maintenance are crucial. |
| Fragmentation Issues | Optimize the collision energy to ensure efficient fragmentation for your selected reaction monitoring (SRM) transitions. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to RvE1 detection to aid in experimental design and data interpretation.
Table 1: Performance Characteristics of a Commercial this compound ELISA Kit
| Parameter | Value | Reference |
| Assay Range | 3.4-1,000 pg/ml | [9] |
| Sensitivity (80% B/B₀) | ~13 pg/ml | [9] |
| Midpoint (50% B/B₀) | 40-60 pg/ml | [9] |
| Lower Limit of Detection (LLOD) | 2.2 pg/ml | [9] |
| Intra-assay Precision (%CV) | 7.8 - 12.3 | [5] |
| Inter-assay Precision (%CV) | 9.4 - 13.7 | [5] |
Table 2: Endogenous Levels of this compound in Human Plasma
| Condition | RvE1 Concentration (ng/ml) | Reference |
| Healthy volunteers taking fish oil supplements | 0.1 - 0.4 | [10] |
Note: Endogenous levels of RvE1 can vary significantly based on the biological matrix, species, and physiological or pathological state.
Experimental Protocols
Solid-Phase Extraction (SPE) for RvE1 from Biological Fluids
This protocol provides a general guideline for the extraction of RvE1 from biological fluids like plasma or serum. Optimization may be required for different sample types.
Materials:
-
C18 SPE Cartridges
-
Methanol
-
Water (HPLC-grade)
-
Hexane
-
Methyl Formate
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pretreatment:
-
Thaw frozen samples on ice.
-
To precipitate proteins, add two volumes of cold methanol.
-
Vortex thoroughly and incubate at -20°C for 45 minutes.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 5-10 ml of methanol through it.
-
Equilibrate the cartridge with 5-10 ml of water (pH adjusted to ~3.5). Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge. A slow and steady flow rate is recommended to ensure optimal binding.
-
-
Washing:
-
Wash the cartridge with 5-10 ml of water (pH ~3.5) to remove polar impurities.
-
Wash with 5-10 ml of hexane to elute more non-polar lipids that are not of interest.
-
-
Elution:
-
Elute the RvE1 and other specialized pro-resolving mediators with 5-10 ml of methyl formate into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
LC-MS/MS Method for RvE1 Quantification
This is an example of a published LC-MS/MS method for the analysis of specialized pro-resolving mediators, including RvE1.[8]
Liquid Chromatography (LC) Conditions:
-
Column: Zorbax Eclipse Plus C18 reversed-phase column (2.1 × 150 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% acetic acid in water/acetonitrile/methanol (with 5% mobile phase B)
-
Mobile Phase B: Acetonitrile/Methanol/acetic acid (800/150/1, v/v/v)
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1.0 min: 21% B
-
1.0-1.5 min: ramp to 26% B
-
1.5-10 min: ramp to 51% B
-
10-19 min: ramp to 66% B
-
19-25.1 min: ramp to 98% B
-
25.1-27.6 min: hold at 98% B
-
27.6-27.7 min: return to 21% B
-
27.7-31.5 min: hold at 21% B (re-equilibration)
-
Mass Spectrometry (MS) Conditions:
-
Instrument: 6500 QTRAP mass spectrometer or similar
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for RvE1: The specific precursor and product ions for RvE1 would need to be optimized on the instrument being used.
Visualizations
This compound Biosynthesis and Signaling Pathway
References
- 1. A Novel Experimental Workflow to Determine the Impact of Storage Parameters on the Mass Spectrometric Profiling and Assessment of Representative Phosphatidylethanolamine Lipids in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocolsandsolutions.com [protocolsandsolutions.com]
- 3. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. zefsci.com [zefsci.com]
- 7. youtube.com [youtube.com]
- 8. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Regulates ADP Activation of Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
protocol for assessing the purity of commercially available Resolvin E1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of commercially available Resolvin E1 (RvE1). It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to assess the purity of commercially available this compound?
Q2: What are the most common impurities found in commercial RvE1 preparations?
A2: Common impurities can include:
-
Oxidation Products: RvE1 is susceptible to oxidation. The most common oxidative metabolite is 18-oxo-RvE1, formed by the dehydrogenation of the hydroxyl group at the 18-position.[1][4]
-
Stereoisomers: The synthesis of RvE1 can produce various stereoisomers, such as 18S-RvE1, which may have different biological potencies and rates of inactivation compared to the active 18R-epimer.[3]
-
Degradation Products: As a sensitive lipid mediator, RvE1 can degrade if exposed to light, oxygen, or non-optimal pH conditions.[5]
-
Residual Solvents and Synthesis Reagents: Trace amounts of materials from the manufacturing and purification process may be present.
Q3: What are the recommended storage and handling conditions for this compound to maintain its purity?
A3: To prevent degradation, this compound should be handled with care. It is sensitive to light, pH, and oxygen.[5]
-
Storage Temperature: Store RvE1 in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at -80°C for long-term storage or -20°C for short-term use.
-
Light Protection: Keep the vial protected from light at all times.
-
Oxygen Exposure: Minimize exposure to air. Prepare solutions fresh and use them promptly. Purge the vial with an inert gas before re-sealing.
-
Solvent: Use high-purity, de-gassed solvents for reconstitution. Ethanol is a common choice.
Q4: Which analytical techniques are best suited for determining RvE1 purity?
A4: A combination of chromatographic and spectrometric techniques is recommended:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for separating RvE1 from its impurities and quantifying its purity based on peak area. A UV detector is typically used, as the conjugated triene system of RvE1 has a characteristic UV absorbance.[4][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity for identifying and quantifying RvE1 and its metabolites.[7][8] It is particularly useful for confirming the identity of peaks observed in HPLC and for detecting impurities at very low levels.[4][6]
-
Chiral HPLC: For resolving stereoisomers like 18R-RvE1 and 18S-RvE1, a chiral column is necessary.[3]
Troubleshooting Guides
This section addresses common problems encountered during the HPLC or LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak for RvE1 | 1. RvE1 Degradation: The sample may have degraded due to improper storage or handling (exposure to air, light, or high temperature).[5] 2. Injection Issue: The autosampler or syringe may be malfunctioning. 3. Detection Issue: The detector lamp may be off, or the settings (e.g., wavelength) are incorrect. | 1. Use a fresh, properly stored vial of RvE1. Prepare the sample solution immediately before analysis. 2. Manually inject a standard to confirm system operation. Check the injector for blockages. 3. Ensure the detector is on and set to the correct wavelength for RvE1 (typically around 270 nm). |
| Multiple Peaks in the Chromatogram | 1. Presence of Impurities: The sample contains degradation products (e.g., 18-oxo-RvE1) or isomers.[3][4] 2. Contaminated Mobile Phase or System: Impurities in the solvent or buildup in the system can cause ghost peaks.[9] 3. Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. | 1. Use LC-MS/MS to identify the unexpected peaks by their mass-to-charge ratio (e.g., RvE1 [M-H]⁻ m/z 349; 18-oxo-RvE1 [M-H]⁻ m/z 347).[4][6] 2. Flush the system with a strong solvent (e.g., isopropanol). Use fresh, HPLC-grade solvents.[9] 3. Whenever possible, dissolve the sample in the initial mobile phase. |
| Drifting or Inconsistent Retention Times | 1. Column Temperature Fluctuation: The ambient temperature is changing, affecting retention. A 1°C change can alter retention time by 1-2%.[10] 2. Mobile Phase Composition Change: Inaccurate mixing by the pump or evaporation of a volatile solvent component.[10] 3. Column Equilibration: The column was not sufficiently equilibrated with the mobile phase before injection. | 1. Use a column oven to maintain a constant temperature.[11] 2. Prepare the mobile phase manually (pre-mix) to test if the pump's mixer is the issue. Ensure solvent bottles are covered.[10] 3. Equilibrate the column for at least 5-10 column volumes before starting the analysis.[11] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Too much sample was injected. 2. Column Degradation: The column is old or has been exposed to harsh conditions (e.g., extreme pH). 3. Chemical Interactions: Secondary interactions between the acidic RvE1 and the silica support of the column. | 1. Reduce the injection volume or dilute the sample.[11] 2. Replace the column with a new one. Use a guard column to extend its life.[9] 3. Ensure the mobile phase pH is appropriate. Adding a small amount of acid (e.g., 0.1% acetic acid or formic acid) can improve the peak shape for acidic analytes.[7] |
| High System Backpressure | 1. Column Frit Blockage: Particulate matter from the sample or pump seals has clogged the inlet frit of the column. 2. System Blockage: Obstruction in the tubing, injector, or guard column. | 1. Try back-flushing the column (if the manufacturer allows). If this fails, the frit or the column may need to be replaced.[12] 2. Systematically disconnect components (starting from the detector and moving backward) to isolate the source of the blockage.[12] |
Experimental Protocols
Protocol 1: General Storage and Sample Preparation
This protocol outlines the essential steps for handling RvE1 to ensure its stability prior to analysis.
-
Receiving and Storage: Upon receipt, immediately transfer the commercial RvE1 vial to an -80°C freezer for long-term storage. Ensure the product is protected from light.
-
Reconstitution:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Under an inert atmosphere (e.g., in a glove box or by purging the vial with argon), reconstitute the RvE1 in a suitable high-purity, degassed solvent (e.g., ethanol or methanol) to create a concentrated stock solution.
-
Mix gently by vortexing.
-
-
Aliquoting and Working Solutions:
-
Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Dilute the stock solution to the desired working concentration using the mobile phase or a compatible solvent immediately before analysis.
-
Protocol 2: Purity Assessment by RP-HPLC-UV
This method provides a standard procedure for separating RvE1 from common impurities.
-
Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size), and an autosampler.[7]
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% acetic acid.
-
Solvent B: Acetonitrile/Methanol (80:15 v/v) with 0.1% acetic acid.[7]
-
Filter and degas all solvents before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.[7]
-
Column Temperature: 25°C.
-
UV Detection: 270 nm.
-
Injection Volume: 5-10 µL.
-
Gradient Program:
-
0-1.0 min: 21% B
-
1.0-10.0 min: Linear gradient to 51% B
-
10.0-19.0 min: Linear gradient to 66% B
-
19.0-25.0 min: Linear gradient to 98% B (column wash)
-
25.1-28.0 min: Return to 21% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by dividing the peak area of RvE1 by the total area of all peaks, expressed as a percentage.
-
Purity (%) = (Area_RvE1 / Total_Area_All_Peaks) * 100
-
Protocol 3: Impurity Identification by LC-MS/MS
This protocol is for the sensitive detection and identification of RvE1 and its key metabolites.
-
Instrumentation: LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.[6][13]
-
Chromatographic Conditions: Use the same HPLC conditions as described in Protocol 2.
-
Mass Spectrometer Settings (Negative Ion Mode):
-
Ionization Mode: ESI Negative.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and compound parameters (e.g., collision energy) for maximum signal intensity.
-
-
Data Analysis:
Quantitative Data and Visualizations
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Full Name | (5S,12R,18R)-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid[1][15] |
| Molecular Formula | C₂₀H₃₀O₅[15] |
| Molecular Weight | 350.4 g/mol [15] |
| [M-H]⁻ (m/z) | 349.2[4] |
| UV λmax | ~270 nm (in Methanol) |
Table 2: Key LC-MS/MS Parameters for RvE1 and a Major Impurity
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Typical Retention Time (min) |
| This compound (RvE1) | 349.2 | 195 | ~11-12[4] |
| 18-oxo-RvE1 | 347.2 | 193 | ~9-10[4][6] |
Diagrams
Caption: Workflow for assessing the purity of commercial this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. Metabolic inactivation of this compound and stabilization of its anti-inflammatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systemic this compound (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. This compound, an endogenous lipid mediator derived from omega-3 eicosapentaenoic acid, protects against 2,4,6-trinitrobenzene sulfonic acid-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C20H30O5 | CID 10473088 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Resolvin E1 vs. Resolvin D1: A Comparative Guide in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Resolvins, a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, are at the forefront of research into the resolution of inflammation. Among them, Resolvin E1 (RvE1) and Resolvin D1 (RvD1) have emerged as potent regulators of inflammatory processes. While both molecules share the common goal of actively turning off the inflammatory response and promoting tissue healing, they exhibit distinct mechanisms of action, receptor preferences, and varying efficacy across different inflammation models. This guide provides an objective comparison of RvE1 and RvD1, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers in selecting the appropriate tool for their specific inflammatory context.
Quantitative Comparison of Efficacy
The following tables summarize the comparative effects of this compound and Resolvin D1 in various in vitro and in vivo models of inflammation.
Table 1: In Vitro Anti-Inflammatory Effects
| Model System | Inflammatory Stimulus | Parameter Measured | This compound (RvE1) Effect | Resolvin D1 (RvD1) Effect | Citation |
| Microglial Cells (BV-2) | Lipopolysaccharide (LPS) | Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Gene Expression | Decreased | Decreased | [1][2] |
| Human Macrophages | Zymosan | Phagocytosis of Zymosan | Increased (95±27% stimulation) | Not directly compared in this study, but other SPMs showed similar effects | [3] |
| Human Monocytes | Lipopolysaccharide (LPS) | Pro-inflammatory Cytokine (TNF, IL-1β, IL-8) Release | Not directly compared, but D-series resolvins showed suppression | Suppressed | [4] |
| Human Monocytes | Lipopolysaccharide (LPS) | Anti-inflammatory Cytokine (IL-10) Release | Not directly compared, but D-series resolvins showed augmentation | Augmented | [4] |
Table 2: In Vivo Anti-Inflammatory and Pro-Resolving Effects
| Inflammation Model | Animal Model | Parameter Measured | This compound (RvE1) Effect | Resolvin D1 (RvD1) Effect | Citation |
| Allergic Airway Inflammation | Murine | Airway Hyper-responsiveness, Inflammation | Potent prevention | Potent prevention | [5][6][7] |
| Peritonitis | Murine | Leukocyte Infiltration | Reduced | Reduced | [3] |
| Peritonitis | Murine | Macrophage Phagocytosis of Apoptotic PMNs | Enhanced | Enhanced | [3] |
| Carrageenan-Induced Paw Edema | Rat | Paw Volume (Edema) | Reduced (twice as potent as RvD1) | Reduced | [8][9] |
| Carrageenan-Induced Paw Edema | Rat | Mechanical Nociceptive Threshold (Pain) | Increased (analgesic effect) | Increased (analgesic effect) | [8][9] |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Murine | Amelioration of Colonic Inflammation | Ameliorated | Protective role reported in other colitis models | [10][11] |
| Cigarette Smoke-Induced Lung Inflammation | Murine | Neutrophilic Lung Inflammation | Not the primary focus of the study | Significantly reduced | [12][13] |
| Adjuvant-Induced Arthritis | Rat | Mechanical Hyperalgesia | Attenuated | Attenuated | [14] |
Signaling Pathways
This compound and Resolvin D1 exert their effects by binding to distinct G protein-coupled receptors (GPCRs), initiating downstream signaling cascades that ultimately suppress pro-inflammatory pathways and enhance pro-resolving functions.
This compound Signaling
RvE1 primarily signals through two receptors: ChemR23 (also known as CMKLR1) and as a partial agonist/antagonist at the leukotriene B4 receptor, BLT1.[5][15]
-
Through ChemR23: Binding of RvE1 to ChemR23 on cells like macrophages and dendritic cells can lead to the inhibition of the NF-κB pathway, a key regulator of pro-inflammatory gene expression.[10][16] This interaction can also stimulate the PI3K/Akt signaling pathway, which is involved in promoting cell survival and enhancing phagocytosis.[16][17]
-
Through BLT1: By acting as a competitive antagonist at the BLT1 receptor, RvE1 blocks the pro-inflammatory actions of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils.[5]
Resolvin D1 Signaling
RvD1 interacts with two GPCRs: ALX/FPR2 (also a receptor for Lipoxin A4) and GPR32.[18]
-
Through ALX/FPR2 and GPR32: Activation of these receptors by RvD1 triggers multiple downstream effects. It can inhibit the activation of MAPKs such as ERK1/2 and p38, which are crucial for the production of pro-inflammatory cytokines.[16][19] RvD1 also suppresses the NF-κB signaling pathway.[19] Furthermore, RvD1 signaling can lead to the upregulation of anti-inflammatory mediators like IL-10 and enhance the clearance of apoptotic cells by macrophages (efferocytosis).[4][18] In some contexts, RvD1 has been shown to regulate microRNA expression to control inflammation.[1][2][20]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for in vivo inflammation models where RvE1 and RvD1 have been compared.
Murine Model of Zymosan-Induced Peritonitis
This model is widely used to study the resolution of acute inflammation.
Workflow:
Detailed Methodology:
-
Animals: Male FVB/N or C57BL/6 mice (6-8 weeks old) are commonly used. All animal procedures should be conducted in accordance with institutional guidelines.[3]
-
Induction of Peritonitis: Zymosan A from Saccharomyces cerevisiae is suspended in sterile saline. Mice are injected intraperitoneally (i.p.) with zymosan (e.g., 1 mg in 0.5 mL saline).[3]
-
Resolvin Treatment: this compound or Resolvin D1 (e.g., 100-300 ng per mouse) is administered i.p. either at the same time as zymosan or at the peak of inflammation (typically around 12 hours).[3][21]
-
Sample Collection: At specific time points (e.g., 4, 12, 24, 48 hours), mice are euthanized, and the peritoneal cavity is washed with sterile phosphate-buffered saline (PBS) containing heparin or EDTA to collect the inflammatory exudate.[3]
-
Analysis:
-
Leukocyte Counts: Total leukocyte numbers in the lavage fluid are determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa or by flow cytometry using specific cell surface markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages).[3]
-
Phagocytosis Assay: To assess the engulfment of apoptotic neutrophils by macrophages (efferocytosis), cells from the peritoneal lavage can be stained for macrophage markers (e.g., F4/80) and neutrophil markers (e.g., Gr-1) and analyzed by flow cytometry.[3]
-
Mediator Analysis: Levels of cytokines, chemokines, and lipid mediators in the cell-free supernatant of the lavage fluid can be quantified using ELISA or LC-MS/MS-based lipidomics.[3]
-
Murine Model of Allergic Airway Inflammation
This model is relevant for studying asthma and other allergic respiratory diseases.
Workflow:
Detailed Methodology:
-
Animals: BALB/c mice are frequently used for their robust Th2-type immune responses.
-
Sensitization: Mice are sensitized by i.p. injection of an allergen, such as ovalbumin (OVA), emulsified in an adjuvant like aluminum hydroxide (alum). This is typically done on days 0 and 14.[5][6][7]
-
Aerosol Challenge: Following sensitization, mice are challenged with aerosolized OVA for a defined period (e.g., 20-30 minutes daily for 3-7 days) to induce allergic airway inflammation.[5][6][7]
-
Resolvin Treatment: RvE1 or RvD1 is administered (e.g., via intravenous or intraperitoneal injection) either before or during the aerosol challenge period.[5][6][7]
-
Assessment:
-
Bronchoalveolar Lavage (BAL): Mice are euthanized, and the lungs are lavaged with saline. The BAL fluid is analyzed for total and differential cell counts (especially eosinophils). Cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid are measured by ELISA.[5][6][7]
-
Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with hematoxylin and eosin or periodic acid-Schiff) to assess inflammatory cell infiltration and mucus production.[5][6][7]
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor like methacholine is measured in anesthetized, tracheostomized mice using a ventilator system.[5][6][7]
-
Conclusion
This compound and Resolvin D1 are both potent pro-resolving mediators with significant therapeutic potential for a wide range of inflammatory diseases. While they share the common function of promoting the resolution of inflammation, they operate through distinct receptor systems and signaling pathways, leading to nuanced differences in their biological activities and efficacy in specific disease models. As demonstrated, RvE1 appears to be more potent than RvD1 in certain models of acute inflammation and pain, while both are highly effective in allergic airway inflammation. A thorough understanding of their comparative pharmacology, as outlined in this guide, is essential for the rational design of novel therapeutics aimed at harnessing the power of resolution to treat inflammatory conditions. The provided experimental frameworks offer a starting point for researchers to further investigate the roles of these fascinating molecules in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Resolvin D1 and E1 promote resolution of inflammation in microglial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin D1 and this compound Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Frontiers | Resolvin D1 and this compound Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways [frontiersin.org]
- 8. Comparative effects of the ω3 polyunsaturated fatty acid derivatives resolvins E1 and D1 and protectin DX in models of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. This compound, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. A Novel Anti-Inflammatory and Pro-Resolving Role for Resolvin D1 in Acute Cigarette Smoke-Induced Lung Inflammation | PLOS One [journals.plos.org]
- 14. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 17. This compound receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Resolvin D1 Programs Inflammation Resolution by Increasing TGF-β Expression Induced by Dying Cell Clearance in Experimental Autoimmune Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resolvin D1, an Endogenous Lipid Mediator for Inactivation of Inflammation‐Related Signaling Pathways in Microglial Cells, Prevents Lipopolysaccharide‐Induced Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Resolvin E1 vs. Lipoxin A4 in Neuroinflammation: A Comparative Guide
In the landscape of therapeutic development for neuroinflammatory diseases, the focus has increasingly shifted towards endogenous specialized pro-resolving mediators (SPMs) that orchestrate the resolution of inflammation. Among these, Resolvin E1 (RvE1) and Lipoxin A4 (LXA4) have emerged as potent agents with significant promise. This guide provides a comparative analysis of their efficacy in mitigating neuroinflammation, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.
Quantitative Efficacy in Neuroinflammation Models
Both RvE1 and LXA4 have demonstrated significant anti-inflammatory effects across various in vitro and in vivo models of neuroinflammation. Their efficacy in modulating key inflammatory markers is summarized below.
| Model System | Mediator | Key Findings | Reference |
| In Vitro | |||
| LPS-stimulated BV-2 Microglia | This compound | - Decreased gene expression of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β. | [1][2] |
| - Regulates the NF-κB signaling pathway. | [1][2] | ||
| LPS-stimulated BV-2 Microglia | Lipoxin A4 | - Inhibited the production of pro-inflammatory cytokines IL-1β and TNF-α. | [3] |
| - Upregulated the anti-inflammatory cytokine IL-10. | [3] | ||
| - Promoted the differentiation of microglia to the anti-inflammatory M2 phenotype via the Notch signaling pathway. | [3] | ||
| Thrombin-stimulated BV-2 Microglia | Lipoxin A4 | - Reduced iNOS and IL-6 mRNA expression levels. | [4] |
| IFN-γ-stimulated Primary Microglia | Lipoxin A4 | - Reduced the increase in phosphorylated p38 MAPK. | [5] |
| - Reduced the release of TNF-α. | [5] | ||
| In Vivo | |||
| 5xFAD Mouse Model of Alzheimer's Disease | This compound & Lipoxin A4 (Combination) | - More potent effect on reducing the activation of microglia and astrocytes compared to individual treatments. | [6][7][8][9] |
| - Decreased Aβ40 and Aβ42 plaque burden. | [6][7][8][9] | ||
| - Restored homeostasis of inflammatory cytokines and chemokines (e.g., GM-CSF, IFN-γ, IL-1β, IL-6, IL-10, TNF-α). | [6][7][8][9] | ||
| Spinal Cord Hemisection in Mice | Lipoxin A4 | - Reduced mechanical pain hypersensitivity. | [10][11] |
| - Decreased spinal expression of microglial markers (IBA-1) and pro-inflammatory cytokines (TNF-α). | [10][11] | ||
| Subarachnoid Hemorrhage in Rats | Lipoxin A4 | - Improved neurological function and reduced brain water content. | [12] |
| - Reduced neutrophil infiltration and phosphorylation of p38 MAPK, IL-1β, and IL-6. | [12] | ||
| Peripheral Nerve Injury in Mice | This compound | - Attenuated neuropathic pain. | [13][14] |
| - Inhibited spinal cord microglial activation and TNF-α upregulation. | [13][14] |
Signaling Pathways
This compound and Lipoxin A4 exert their pro-resolving effects through distinct receptor-mediated signaling pathways.
This compound Signaling Pathway
RvE1 primarily signals through the ChemR23 receptor, a G protein-coupled receptor expressed on various immune cells, including microglia.[1][15] Activation of ChemR23 by RvE1 leads to the inhibition of the pro-inflammatory NF-κB pathway, thereby reducing the expression of inflammatory cytokines.[1][2] Additionally, RvE1 can act as a partial agonist of the leukotriene B4 receptor 1 (BLT1), dampening pro-inflammatory signals.[15][16]
Caption: this compound signaling cascade in neuroinflammation.
Lipoxin A4 Signaling Pathway
Lipoxin A4 binds to the ALX/FPR2 receptor, another G protein-coupled receptor found on immune cells like microglia.[12][17] This interaction initiates downstream signaling that can inhibit the p38 MAPK pathway and the NF-κB pathway.[12][17] Furthermore, LXA4 has been shown to modulate the Notch signaling pathway, promoting a shift in microglial polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[3]
Caption: Lipoxin A4 signaling pathways in neuroinflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and in vivo studies cited in this guide.
In Vitro Microglial Activation Assay
Objective: To assess the anti-inflammatory effects of RvE1 or LXA4 on lipopolysaccharide (LPS)-stimulated microglial cells.
Cell Line: BV-2 murine microglial cells.
Protocol:
-
Cell Culture: BV-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-incubated with varying concentrations of RvE1 or LXA4 (e.g., 10 nM) for 30 minutes to 1 hour.[1][3]
-
Stimulation: Following pre-incubation, cells are stimulated with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 6-24 hours) to induce an inflammatory response.[1][3]
-
Analysis:
-
Cytokine Measurement: Supernatants are collected to measure the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) using Enzyme-Linked Immunosorbent Assay (ELISA).[3]
-
Gene Expression Analysis: Cells are harvested for RNA extraction and subsequent quantitative real-time PCR (qRT-PCR) to determine the mRNA expression levels of inflammatory mediators.[1][2]
-
Western Blotting: Cell lysates are prepared to analyze the protein expression and phosphorylation status of key signaling molecules (e.g., NF-κB, p38 MAPK).[5][12]
-
In Vivo Neuroinflammation Animal Model
Objective: To evaluate the therapeutic efficacy of RvE1 or LXA4 in a relevant animal model of neuroinflammation.
Animal Model: 5xFAD transgenic mice for Alzheimer's disease.[6][7][8]
Protocol:
-
Animal Husbandry: 5xFAD mice and wild-type littermates are housed under standard laboratory conditions with ad libitum access to food and water.
-
Treatment Administration: At a specified age (e.g., 1 month), mice are treated with RvE1, LXA4, or a combination, typically via intraperitoneal injection (e.g., 1.5 µg/kg, 3 times a week) for a defined period (e.g., until 3 months of age).[6][7][8] A vehicle control group receives the solvent alone.
-
Behavioral Testing: Cognitive function can be assessed using behavioral tests such as the Morris water maze or T-maze tests.[12]
-
Tissue Collection and Analysis:
-
At the end of the treatment period, animals are euthanized, and brain tissue (e.g., hippocampus and cortex) is collected.
-
Immunohistochemistry: Brain sections are stained with antibodies against microglial (e.g., Iba1) and astrocyte (e.g., GFAP) markers to assess neuroinflammation.[6][7][8] Amyloid-beta plaques are also visualized using specific antibodies.[6][7][8]
-
ELISA: Brain homogenates are used to quantify the levels of Aβ40 and Aβ42, as well as various cytokines and chemokines.[6][7][8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Resolvin D1 and E1 promote resolution of inflammation in microglial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Lipoxin A4 Regulates Lipopolysaccharide-Induced BV2 Microglial Activation and Differentiation via the Notch Signaling Pathway [frontiersin.org]
- 4. Lipoxin A4 Receptor Stimulation Attenuates Neuroinflammation in a Mouse Model of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. Combined administration of this compound and lipoxin A4 resolves inflammation in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Lipoxin A4 inhibits microglial activation and reduces neuroinflammation and neuropathic pain after spinal cord hemisection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipoxin A4 reduces inflammation through formyl peptide receptor 2 /p38MAPK signaling pathway in subarachnoid hemorrhage rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits neuropathic pain and spinal cord microglial activation following peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scholars@Duke publication: this compound inhibits neuropathic pain and spinal cord microglial activation following peripheral nerve injury. [scholars.duke.edu]
- 15. frontiersin.org [frontiersin.org]
- 16. Resolution of Inflammation in Neurodegenerative Diseases: The Role of Resolvins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Lipoxins in the Nervous System: Brighter Prospects for Neuroprotection [frontiersin.org]
Resolvin E1 and Maresin 1: A Comparative Guide to their Effects on Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Specialized pro-resolving mediators (SPMs), including Resolvin E1 (RvE1) and Maresin 1 (MaR1), are lipid-derived signaling molecules that play a crucial role in the resolution of inflammation. Beyond their well-established anti-inflammatory and pro-resolving functions, emerging evidence highlights their significant influence on stem cell biology, particularly in directing their differentiation. This guide provides a comparative analysis of the effects of RvE1 and MaR1 on stem cell differentiation, with a focus on osteogenesis, for which the most substantial data is currently available. Information on their impact on adipogenic and chondrogenic lineages, while still nascent, is also presented.
Quantitative Data on Stem Cell Differentiation
The following tables summarize the quantitative effects of this compound and Maresin 1 on the differentiation of various stem cell types.
Table 1: Osteogenic Differentiation of Human Bone Marrow-Derived Mesenchymal Stem Cells (hBM-MSCs) under Inflammatory Conditions
| Treatment | Alkaline Phosphatase (ALP) Activity | Mineralized Nodule Formation (Alizarin Red S Staining) | Key Osteogenic Protein Expression (Proteomics) |
| Control (LPS only) | Baseline | Baseline | Baseline |
| RvE1 (100 nM) + LPS | Increased | Significantly Increased | Upregulation of osteogenesis-related proteins |
| MaR1 (100 nM) + LPS | Increased | Significantly Increased | Upregulation of osteogenesis-related proteins |
| RvE1 (100 nM) + MaR1 (100 nM) + LPS | Synergistically Increased (p < 0.0001) | Synergistically and most pronounced increase | More substantial increase in osteogenesis-related proteins compared to individual treatments |
Data summarized from a study on hBM-MSCs, indicating that both RvE1 and MaR1 promote osteogenic differentiation, with a synergistic effect when used in combination, even in an inflammatory microenvironment simulated by lipopolysaccharide (LPS)[1][2][3][4][5][6][7][8][9].
Table 2: Osteogenic/Cementogenic Differentiation of Human Periodontal Ligament Stem Cells (hPDLSCs) under Inflammatory Conditions
| Treatment (with IL-1β and TNF-α) | Mineralized Deposit Formation (Alizarin Red S) | Alkaline Phosphatase (ALP) Concentration | Gene Expression (RUNX2) | Gene Expression (Osterix) | Gene Expression (Osteocalcin) |
| Control (Inflammatory cytokines only) | Baseline | Reduced | Baseline | Baseline | Reduced |
| RvE1 (100 nM) | Increased | Increased | Upregulated | Upregulated | Upregulated |
| MaR1 (100 nM) | Increased | Increased | Upregulated | Upregulated | Upregulated |
This table is based on findings demonstrating that RvE1 and MaR1 rescue the suppressed osteogenic and cementogenic potential of hPDLSCs under inflammatory conditions, as evidenced by increased mineralization, ALP activity, and upregulation of key osteogenic transcription factors[2].
Adipogenic and Chondrogenic Differentiation
Currently, there is a notable lack of direct quantitative studies investigating the specific effects of this compound and Maresin 1 on the adipogenic and chondrogenic differentiation of mesenchymal stem cells. While the signaling pathways modulated by these mediators, such as the PPARγ pathway by MaR1, are known to be involved in these differentiation processes, dedicated research quantifying their impact on markers like lipid droplet formation (adipogenesis) or glycosaminoglycan production (chondrogenesis) is required.
Signaling Pathways in Stem Cell Differentiation
The pro-differentiative effects of RvE1 and MaR1 are mediated through distinct signaling pathways.
This compound Signaling Pathway
RvE1 has been shown to influence stem cell differentiation, at least in part, by modulating key intracellular signaling cascades. In human dental pulp stem cells (hDPSCs) stimulated with LPS, RvE1 promotes odontogenic differentiation by regulating the phosphorylation of AKT, ERK, and rS6.
Maresin 1 Signaling Pathway
Maresin 1 has been identified to signal through the Leucine-rich repeat-containing G-protein coupled receptor 6 (LGR6). This interaction can influence macrophage polarization towards a pro-resolving M2 phenotype, which in turn can create a microenvironment conducive to stem cell-mediated tissue regeneration, including osteogenesis. Furthermore, MaR1 has been shown to modulate the PPARγ pathway, a master regulator of adipogenesis, suggesting a potential role in this lineage, although direct evidence in MSCs is pending.
Experimental Protocols
Detailed methodologies for assessing the impact of RvE1 and MaR1 on stem cell differentiation are crucial for reproducible research. Below are representative protocols for osteogenic, adipogenic, and chondrogenic differentiation of mesenchymal stem cells.
Experimental Workflow for Stem Cell Differentiation Assays
Protocol 1: Osteogenic Differentiation of Mesenchymal Stem Cells
-
Cell Seeding: Plate MSCs in a 24-well plate at a density of 2 x 10⁴ cells/cm² in complete culture medium and culture until they reach 70-80% confluency.
-
Induction of Differentiation: Replace the culture medium with an osteogenic differentiation medium (e.g., DMEM supplemented with 10% FBS, 0.1 µM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate).
-
Treatment with SPMs: To the experimental wells, add this compound or Maresin 1 to the final desired concentration (e.g., 100 nM). Include appropriate vehicle controls.
-
Culture and Maintenance: Culture the cells for 14-21 days, replacing the medium with fresh differentiation medium and SPMs every 2-3 days.
-
Analysis of Differentiation:
-
Alkaline Phosphatase (ALP) Staining: At day 7 or 14, fix the cells and perform ALP staining using a commercially available kit to visualize early osteogenic activity.
-
Alizarin Red S Staining: At day 21, fix the cells and stain with Alizarin Red S solution to detect calcium deposition, indicative of matrix mineralization. Quantify by extracting the stain and measuring absorbance.
-
Quantitative PCR (qPCR): At various time points, extract RNA and perform qPCR to analyze the expression of osteogenic marker genes such as RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), and BGLAP (Osteocalcin).
-
ALP Activity Assay: Lyse the cells at desired time points and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate as a substrate.
-
Protocol 2: Adipogenic Differentiation of Mesenchymal Stem Cells
-
Cell Seeding: Plate MSCs in a 24-well plate at a density of 2 x 10⁴ cells/cm² and culture until confluent.
-
Induction of Differentiation: Replace the culture medium with an adipogenic induction medium (e.g., DMEM supplemented with 10% FBS, 1 µM dexamethasone, 0.5 mM isobutylmethylxanthine (IBMX), and 10 µg/mL insulin).
-
Treatment with SPMs: Add this compound or Maresin 1 to the experimental wells at the desired concentration.
-
Culture and Maintenance: Culture for 3 days in induction medium, followed by 1-2 days in maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin). Repeat this cycle for 2-3 weeks.
-
Analysis of Differentiation:
-
Oil Red O Staining: At the end of the differentiation period, fix the cells and stain with Oil Red O solution to visualize the accumulation of lipid droplets. Quantify by eluting the dye and measuring its absorbance.
-
Quantitative PCR (qPCR): Analyze the expression of adipogenic marker genes such as PPARG (PPARγ), CEBPA (C/EBPα), and FABP4.
-
Protocol 3: Chondrogenic Differentiation of Mesenchymal Stem Cells (Pellet Culture)
-
Cell Pellet Formation: Resuspend 2.5 x 10⁵ MSCs in a 15 mL conical tube with chondrogenic differentiation medium (e.g., DMEM supplemented with 10 ng/mL TGF-β3, 100 nM dexamethasone, 50 µg/mL ascorbate-2-phosphate, and 1% ITS+ supplement).
-
Treatment with SPMs: Add this compound or Maresin 1 to the medium at the desired concentration.
-
Centrifugation and Culture: Centrifuge the cells to form a pellet at the bottom of the tube. Loosen the cap to allow gas exchange and incubate at 37°C with 5% CO₂. Do not disturb the pellet.
-
Culture and Maintenance: Culture the pellet for 21 days, carefully changing the medium with fresh differentiation medium and SPMs every 2-3 days.
-
Analysis of Differentiation:
-
Histology: Fix the pellet, embed in paraffin, and section. Stain with Alcian Blue to detect sulfated glycosaminoglycans, a hallmark of cartilage matrix.
-
Glycosaminoglycan (GAG) Assay: Digest the pellet and quantify the GAG content using a dimethylmethylene blue (DMMB) dye-binding assay.
-
Quantitative PCR (qPCR): Analyze the expression of chondrogenic marker genes such as SOX9, ACAN (Aggrecan), and COL2A1 (Collagen Type II Alpha 1).
-
Conclusion
This compound and Maresin 1 demonstrate significant potential in promoting the osteogenic differentiation of mesenchymal stem cells, particularly in inflammatory contexts. Their synergistic action suggests a promising avenue for regenerative medicine applications. While their roles in adipogenesis and chondrogenesis are less defined, the involvement of their known signaling pathways in these processes warrants further investigation. The provided protocols offer a framework for researchers to explore the multifaceted effects of these specialized pro-resolving mediators on stem cell fate, paving the way for novel therapeutic strategies in tissue engineering and regenerative medicine.
References
- 1. cellntec.com [cellntec.com]
- 2. nichireibiosciences.co.jp [nichireibiosciences.co.jp]
- 3. fujifilmcdi.com [fujifilmcdi.com]
- 4. cellseco.com [cellseco.com]
- 5. Oil Red O Staining [protocols.io]
- 6. ixcellsbiotech.com [ixcellsbiotech.com]
- 7. promocell.com [promocell.com]
- 8. mdpi.com [mdpi.com]
- 9. Impact of Resolvin-E1 and Maresin-1 on Bone Marrow Stem Cell Osteogenesis under Inflammatory Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolvin E1: A Comparative Guide to its In Vivo Pro-Resolving Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo pro-resolving activity of Resolvin E1 (RvE1) against other specialized pro-resolving mediators (SPMs) and traditional anti-inflammatory agents. The information presented is supported by experimental data from various preclinical models of inflammation, aiming to facilitate informed decisions in research and drug development.
Executive Summary
This compound (RvE1), an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is a potent agonist of inflammation resolution.[1][2] It actively orchestrates the return to tissue homeostasis by limiting excessive neutrophil infiltration, enhancing the clearance of apoptotic cells (efferocytosis) by macrophages, and downregulating pro-inflammatory cytokine production.[1][3][4] This guide compares the in vivo efficacy of RvE1 with other key SPMs, including Resolvin D1 (RvD1), Resolvin D2 (RvD2), Lipoxin A4 (LXA4), and Maresin 1 (MaR1), as well as conventional non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Efficacy of Pro-Resolving Mediators
The following tables summarize quantitative data from various in vivo studies, showcasing the comparative efficacy of RvE1 and other mediators in key models of acute inflammation.
Table 1: Murine Zymosan-Induced Peritonitis Model
This model is a standard for assessing the resolution of acute inflammation. The key metric is the reduction of polymorphonuclear neutrophil (PMN) infiltration into the peritoneal cavity.
| Compound | Dose | Time Point | PMN Infiltration Reduction (%) vs. Vehicle | Key Findings & Citations |
| This compound (RvE1) | 100 ng/mouse | 24h | ~50-70% | Potently reduces PMN influx and increases mononuclear cell numbers.[3][5] |
| Resolvin D1 (RvD1) | 100 ng/mouse | 24h | ~46% | Also reduces PMN infiltration and enhances macrophage phagocytosis.[5] |
| Protectin D1 (PD1) | 300 ng/mouse | 24h | >40% | Demonstrates potent anti-inflammatory and pro-resolving actions.[3] |
| Lipoxin A4 (LXA4) analogue | 300 ng/mouse | 24h | ~26% | Shows pro-resolving activity, though may be less potent than RvE1 and PD1 in this model at equi-doses.[3] |
| Maresin 1 (MaR1) | 10 ng/mouse | 24h | ~50-80% | Exhibits very potent reduction of PMN infiltration at low doses.[6] |
Table 2: Murine Dermal Wound Healing Model
This model assesses the ability of mediators to accelerate tissue repair, a key component of resolution.
| Compound | Treatment | Time to Wound Closure (days) | Key Findings & Citations |
| This compound (RvE1) | Topical application | 19.4 ± 1.5 | Significantly accelerated wound closure compared to vehicle and other resolvins.[7] |
| Resolvin D1 (RvD1) | Topical application | 24.4 ± 2.2 | Promoted wound healing, but was less effective than RvE1.[7] |
| Resolvin D2 (RvD2) | Topical application | 22.8 ± 1.8 | Showed intermediate efficacy between RvE1 and RvD1.[7] |
| Vehicle Control | Topical application | 28.6 ± 1.5 | Baseline healing time without pro-resolving mediators.[7] |
Table 3: Murine Carrageenan-Induced Paw Edema Model
This model is used to evaluate anti-inflammatory and analgesic effects.
| Compound | Dose (pmol, local admin.) | Edema Reduction (%) | Analgesic Effect | Key Findings & Citations |
| This compound (RvE1) | 285 & 570 | Significant | Yes | Twice as potent and efficacious as RvD1 in this model.[8] |
| Resolvin D1 (RvD1) | 285 & 570 | Significant | Yes | Showed analgesic and anti-inflammatory activities.[8] |
| Protectin DX (PDX) | Similar dose range | No effect | No effect | Did not affect edema or nociceptive response in this model.[8] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the experimental designs used to validate these findings, the following diagrams illustrate the key signaling pathways of RvE1 and a typical in vivo experimental workflow.
Caption: this compound Signaling Pathway.
References
- 1. pnas.org [pnas.org]
- 2. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [cora.ucc.ie]
- 6. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of the ω3 polyunsaturated fatty acid derivatives resolvins E1 and D1 and protectin DX in models of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin E1 vs. Protectin D1: A Comparative Analysis of Their Pro-Resolving Actions
Specialized pro-resolving mediators (SPMs), Resolvin E1 (RvE1) and Protectin D1 (PD1), are potent lipid mediators derived from omega-3 fatty acids that orchestrate the resolution of inflammation. While both molecules share the common goal of restoring tissue homeostasis, they exhibit distinct mechanisms of action, potencies, and cellular targets. This guide provides a comparative analysis of RvE1 and PD1, summarizing their key actions, signaling pathways, and the experimental data supporting their roles in inflammation resolution.
Comparative Efficacy and Actions
RvE1 and PD1 are both powerful regulators of the inflammatory response, actively promoting the switch from a pro-inflammatory to a pro-resolving state. Their actions include limiting neutrophil infiltration, enhancing the clearance of apoptotic cells (efferocytosis) by macrophages, and modulating cytokine production.[1][2][3]
In various experimental models, both RvE1 and PD1 have demonstrated potent anti-inflammatory and pro-resolving effects.[1][4] For instance, in a murine peritonitis model, both mediators, administered in nanogram quantities, effectively reduced polymorphonuclear neutrophil (PMN) infiltration and enhanced the removal of apoptotic PMNs by macrophages.[1][4] However, some studies suggest differences in their potency. For example, in a rat model of inflammatory pain, RvE1 was found to be twice as potent as Resolvin D1 (a related D-series resolvin) in reducing paw edema and nociception.[5][6]
| Feature | This compound (RvE1) | Protectin D1 (PD1) | References |
| Precursor | Eicosapentaenoic Acid (EPA) | Docosahexaenoic Acid (DHA) | [7][8] |
| Key Receptors | ChemR23 (also known as ERV1 or CMKLR1), BLT1 | GPR32 (potential) | [2][7][9][10] |
| Inhibition of Neutrophil Infiltration | Potent inhibitor of PMN transmigration. | Potently inhibits PMN infiltration. | [4][9][11] |
| Stimulation of Phagocytosis | Enhances macrophage phagocytosis of apoptotic neutrophils and zymosan. | Promotes macrophage ingestion of apoptotic PMNs and zymosan. | [4][7][12] |
| Modulation of Cytokines | Reduces pro-inflammatory cytokines like TNF-α and IL-12; increases anti-inflammatory IL-10. | Decreases pro-inflammatory cytokines such as IL-1β and IL-18. | [7][9][13][14] |
| Pain Resolution | Demonstrates analgesic effects in inflammatory pain models. | Exhibits analgesic properties. | [6][9] |
| Potency in Pain/Edema Model (Rat) | Twice as potent as RvD1 in reducing carrageenan-induced paw edema and nociception. | Less potent than RvE1 in the same model. | [5][6] |
Signaling Pathways
The pro-resolving actions of RvE1 and PD1 are mediated through distinct signaling pathways initiated by their interaction with specific G protein-coupled receptors (GPCRs).
This compound Signaling:
RvE1 primarily signals through the ChemR23 receptor.[7][10] Binding of RvE1 to ChemR23 on immune cells, such as macrophages and dendritic cells, triggers several downstream signaling cascades.[9] One key pathway involves the activation of Phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt (also known as Protein Kinase B).[7][12] This pathway is crucial for mediating the enhanced phagocytic capacity of macrophages.[7][12] Additionally, RvE1 signaling can activate the Extracellular signal-regulated kinase (ERK) pathway, which contributes to the inhibition of pro-inflammatory signaling, such as TNF-α-mediated NF-κB activation.[9]
Protectin D1 Signaling:
The signaling pathways of PD1 are also being actively investigated. Evidence suggests that PD1 can regulate the PI3K/Akt signaling pathway, similar to RvE1, to exert its protective effects, for instance in myocardial ischemia/reperfusion injury.[15] Furthermore, PD1 has been shown to inhibit the TLR4 signaling pathway by upregulating IRAK-M, which in turn dampens the downstream activation of pro-inflammatory molecules.[16] PD1 also exerts anti-inflammatory effects by inhibiting the NALP3 inflammasome and reducing the release of IL-1β and IL-18.[13]
Experimental Protocols
The characterization of RvE1 and PD1 actions relies on a variety of in vivo and in vitro experimental models.
Murine Peritonitis Model:
This is a widely used in vivo model to study acute inflammation and its resolution.
-
Induction of Peritonitis: Male FVB mice (6-8 weeks old) are injected intraperitoneally with zymosan A (1 mg/ml) to induce peritonitis.
-
Treatment: RvE1 or PD1 (e.g., 300 ng/mouse) is co-administered with zymosan A or at the peak of inflammation (e.g., 12 hours post-zymosan).
-
Leukocyte Infiltration Analysis: At specific time points (e.g., 4, 12, 24 hours), peritoneal lavage is collected. The total leukocyte count is determined using a hemocytometer, and differential cell counts (neutrophils, macrophages) are performed on stained cytospin preparations.
-
Phagocytosis Assessment: To assess in vivo phagocytosis, peritoneal exudate cells are stained with fluorescently labeled antibodies against macrophage (e.g., F4/80) and neutrophil (e.g., Gr-1) markers and analyzed by flow cytometry. The percentage of macrophages containing ingested neutrophils is quantified.[4][17]
In Vitro Macrophage Phagocytosis Assay:
This assay quantifies the direct effect of RvE1 and PD1 on the phagocytic capacity of macrophages.
-
Cell Culture: Murine peritoneal macrophages are harvested and cultured. Human polymorphonuclear neutrophils (PMNs) are isolated from peripheral blood and aged in culture to induce apoptosis.
-
Treatment: Macrophages are pre-incubated with RvE1 or PD1 (e.g., 1-100 nM) for a specified time (e.g., 15 minutes).
-
Co-culture: Apoptotic PMNs are added to the macrophage cultures at a specific ratio (e.g., 5:1 PMN:macrophage).
-
Quantification: After a co-incubation period (e.g., 60 minutes), non-ingested PMNs are washed away. The percentage of macrophages that have phagocytosed one or more apoptotic PMNs is determined by microscopy or flow cytometry.[4]
References
- 1. This compound and protectin D1 activate inflammation-resolution programmes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cn.aminer.org [cn.aminer.org]
- 4. This compound and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Comparative effects of the ω3 polyunsaturated fatty acid derivatives resolvins E1 and D1 and protectin DX in models of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protectin D1 - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Signaling pathways activated by this compound to stimulate mucin secretion and increase intracellular Ca2+ in cultured rat conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory actions of neuroprotectin D1/protectin D1 and its natural stereoisomers: assignments of dihydroxy-containing docosatrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. Protectin D1 Alleviates Myocardial Ischemia/Reperfusion Injury by Regulating PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protectin D1 inhibits TLR4 signaling pathway to alleviate non-alcoholic steatohepatitis via upregulating IRAK-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Resolvin E1 vs. Prostaglandin E2: A Comparative Guide to their Dichotomous Roles in Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of inflammatory responses, lipid mediators play a pivotal role in orchestrating the initiation, propagation, and perhaps most critically, the resolution of inflammation. Among these, Resolvin E1 (RvE1) and Prostaglandin E2 (PGE2) stand out for their potent but often opposing effects. While PGE2 has long been recognized as a key player in promoting the cardinal signs of inflammation, it also exhibits paradoxical anti-inflammatory and immunosuppressive functions. In contrast, RvE1, a member of the specialized pro-resolving mediators (SPMs) family, is predominantly known for its potent anti-inflammatory and pro-resolving actions, actively driving the return to tissue homeostasis.[1][2][3]
This guide provides a comprehensive comparison of the differential effects of RvE1 and PGE2 on key aspects of the inflammatory cascade, supported by experimental data. We delve into their distinct signaling pathways, their influence on immune cell function, and their modulation of cytokine production, offering a valuable resource for researchers investigating novel therapeutic strategies for inflammatory diseases.
Quantitative Comparison of Bioactivities
The following tables summarize the quantitative effects of this compound and PGE2 on key inflammatory processes, providing a clear comparison of their potency and direction of effect.
Table 1: Effect on Neutrophil Migration
| Mediator | Assay Type | Chemoattractant | Concentration | Effect | Reference |
| This compound | In vitro Transwell | fMLP (100nM) | 500 nM | ~50% inhibition of migration | [4] |
| 2000 nM | ~80% inhibition of migration | [4] | |||
| In vitro Transwell | IL-8 | 10 nM | Significant inhibition of chemotaxis | [5] | |
| 100 nM | Significant inhibition of chemotaxis | [5] | |||
| Prostaglandin E2 | In vitro Blindwell Chamber | fMLP (100 nM) | 0.01-10 µM | Concentration-dependent inhibition (EC50: 90 ± 24.5 nM) | [6] |
| In vivo Zebrafish Larva | Injury-induced | Not specified | Promotes neutrophil reverse migration | [7] | |
| In vitro Transwell | LTB4 | 1 µM | ~62% inhibition of migration | [8] |
Table 2: Effect on Macrophage Cytokine Production
| Mediator | Cell Type | Stimulus | Concentration | Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Effect on Anti-inflammatory Cytokines (e.g., IL-10) | Reference | |---|---|---|---|---|---| | This compound | Human THP-1 Macrophages | H2O2 + ATP | 100 nM | ↓ IL-1β | Not specified |[9] | | | Human Alveolar Macrophages | Cigarette Smoke Extract | 1 nM | ↓ TNF-α, ↓ IL-6, ↓ IL-8 | ↑ IL-10 |[10] | | Prostaglandin E2 | Rat Liver Macrophages | LPS | Not specified | ↓ TNF-α, ↓ IL-1α | ↑ IL-6, ↑ IL-10 |[11][12] | | | Human Peritoneal Macrophages | LPS | 100-1000 ng/ml | ↓ TNF-α (dose-dependent) | No effect on IL-1β |[13] | | | Bone Marrow-Derived Dendritic Cells | LPS | Not specified | ↓ IL-6, ↓ TNF-α | ↑ IL-10 |[14] |
Signaling Pathways: A Tale of Two Receptors
The divergent actions of RvE1 and PGE2 are rooted in their distinct signaling pathways, initiated by binding to specific G protein-coupled receptors (GPCRs).
This compound Signaling
RvE1 primarily signals through two receptors: ChemR23 (also known as ERV1 or CMKLR1) and the leukotriene B4 receptor, BLT1.[15][16][17] Its pro-resolving effects are largely mediated through ChemR23, which is expressed on macrophages, dendritic cells, and natural killer cells.[15][17] Upon binding to ChemR23, RvE1 can activate downstream pathways including the PI3K/Akt and ERK/MAPK pathways, leading to the phosphorylation of ribosomal protein S6.[18] This signaling cascade ultimately results in the inhibition of NF-κB activation, a key transcription factor for pro-inflammatory gene expression.[15] By acting as a functional antagonist at the BLT1 receptor, RvE1 also directly counteracts the pro-inflammatory effects of leukotriene B4, a potent neutrophil chemoattractant.[16]
Prostaglandin E2 Signaling
PGE2 exerts its diverse effects by signaling through four distinct E-prostanoid (EP) receptors: EP1, EP2, EP3, and EP4.[19][20] These receptors are coupled to different G proteins, leading to varied downstream signaling cascades. EP2 and EP4 receptors, which are often co-expressed on immune cells, primarily couple to Gαs, leading to an increase in intracellular cyclic AMP (camp) and activation of protein kinase A (PKA).[19][21][22] This pathway is often associated with the anti-inflammatory and immunosuppressive effects of PGE2.[19] Conversely, EP1 is coupled to Gαq, increasing intracellular calcium, while EP3 is primarily coupled to Gαi, which inhibits cAMP production.[19][20] The balance of expression of these receptors on different cell types and in different inflammatory contexts dictates the ultimate biological response to PGE2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell®)
This assay evaluates the migration of neutrophils towards a chemoattractant through a permeable membrane.
Materials:
-
Boyden chamber or 96-well Transwell® plate (5.0 µm pore size)
-
Isolated human neutrophils
-
Chemoattractant (e.g., fMLP, IL-8)
-
This compound or Prostaglandin E2
-
Assay buffer (e.g., RPMI)
-
Detection reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Isolate human neutrophils from healthy donor blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Resuspend neutrophils in serum-free assay buffer.
-
Add the chemoattractant and the test compound (RvE1 or PGE2) or vehicle control to the lower chamber of the Boyden chamber/Transwell® plate.
-
Seed the isolated neutrophils in the upper chamber.
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by measuring ATP levels of the migrated cells using a luminescent-based assay.[23]
-
The luminescence signal is directly proportional to the number of viable migrated cells.
Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying cytokine concentrations in cell culture supernatants.
Materials:
-
96-well ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 10% FBS)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Add cell culture supernatants (containing the secreted cytokines) and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the substrate solution. Allow color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[24][25][26]
Macrophage Polarization by Flow Cytometry
Flow cytometry allows for the identification and quantification of different macrophage polarization states (e.g., M1 pro-inflammatory vs. M2 anti-inflammatory) based on the expression of specific cell surface and intracellular markers.
Materials:
-
Isolated human or murine macrophages
-
Polarizing stimuli (e.g., LPS and IFN-γ for M1; IL-4 for M2a)
-
This compound or Prostaglandin E2
-
Fluorochrome-conjugated antibodies against macrophage polarization markers (e.g., CD80, CD86 for M1; CD163, CD206 for M2)
-
Flow cytometer
-
Staining buffer
-
Fixation/permeabilization buffers (for intracellular staining)
Procedure:
-
Culture isolated macrophages in the presence of polarizing stimuli and the test compound (RvE1 or PGE2) or vehicle control for the desired time.
-
Harvest the cells and wash with staining buffer.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.
-
For intracellular markers, fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with antibodies against intracellular proteins.
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of cells expressing M1 or M2 markers.[3][27]
Conclusion: Therapeutic Implications
The contrasting profiles of this compound and Prostaglandin E2 highlight the sophisticated nature of inflammatory regulation. While PGE2's role is multifaceted, exhibiting both pro- and anti-inflammatory activities, RvE1 is a dedicated pro-resolving mediator.[1][28] This fundamental difference presents distinct opportunities for therapeutic intervention.
Targeting the RvE1-ChemR23 signaling axis holds promise for developing novel pro-resolving therapies that actively promote the termination of inflammation and tissue repair without causing broad immunosuppression.[15] Conversely, the context-dependent effects of PGE2 suggest that modulating its synthesis or signaling through specific EP receptors could be a more nuanced approach to treating inflammatory disorders. A deeper understanding of the molecular mechanisms governing the differential effects of these lipid mediators will be crucial for the development of more effective and targeted anti-inflammatory and pro-resolving drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. An optimized flow cytometry panel for classifying macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PGE2 production at sites of tissue injury promotes an anti-inflammatory neutrophil phenotype and determines the outcome of inflammation resolution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological evidence that the inhibitory effects of prostaglandin E2 are mediated by the EP2 and EP4 receptors in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolvins Decrease Oxidative Stress Mediated Macrophage and Epithelial Cell Interaction through Decreased Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvins attenuate inflammation and promote resolution in cigarette smoke-exposed human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PGE2 exerts its effect on the LPS-induced release of TNF-alpha, ET-1, IL-1alpha, IL-6 and IL-10 via the EP2 and EP4 receptor in rat liver macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PGE2 exerts its effect on the LPS-induced release of TNF-alpha, ET-1, IL-1alpha, IL-6 and IL-10 via the EP2 and EP4 receptor in rat liver macrophages. | Semantic Scholar [semanticscholar.org]
- 13. Prostaglandin E2 inhibits the release of tumor necrosis factor-alpha, rather than interleukin 1 beta, from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of IL-6, TNF-alpha, and cyclooxygenase-2 protein expression by prostaglandin E2-induced IL-10 in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound and Chemokine-like Receptor 1 ChemR23 Mediate Bone Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound promotes phagocytosis-induced neutrophil apoptosis and accelerates resolution of pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resolvin D1 and this compound Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | this compound-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level [frontiersin.org]
- 21. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mathematical models for the EP2 and EP4 signaling pathways and their crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. The modulatory effects of prostaglandin-E on cytokine production by human peripheral blood mononuclear cells are independent of the prostaglandin subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytokine Elisa [bdbiosciences.com]
- 26. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 27. researchgate.net [researchgate.net]
- 28. Prostaglandin E2/EP Signaling in the Tumor Microenvironment of Colorectal Cancer [mdpi.com]
Resolvin E1 Receptor Validation: A Comparative Guide to ChemR23 and BLT1
An objective analysis of experimental data supporting ChemR23 as the primary receptor for the pro-resolving lipid mediator, Resolvin E1 (RvE1), in comparison to the alternative receptor, BLT1.
This compound (RvE1), an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is a potent regulator of inflammation resolution. Its therapeutic potential hinges on its interaction with specific cellular receptors to initiate anti-inflammatory and pro-resolving signaling cascades. This guide provides a comparative analysis of the experimental evidence validating ChemR23 as the primary receptor for RvE1, while also considering the role of the leukotriene B4 receptor 1 (BLT1) as an alternative interaction point.
Data Presentation: Receptor Binding and Functional Assays
The following tables summarize the quantitative data from key studies investigating the interaction of RvE1 with ChemR23 and BLT1.
Table 1: Comparative Binding Affinities of this compound
| Receptor | Ligand | Cell/System | Binding Affinity (Kd) | Reference |
| ChemR23 | [³H]-RvE1 | ChemR23-transfected cells | 11.3 ± 5.4 nM | [1] |
| BLT1 | [³H]-RvE1 | Recombinant human BLT1 | 45 nM | [2][3] |
| BLT1 | [³H]-RvE1 | Human Polymorphonuclear Leukocytes (PMN) | 48.3 nM | [2][3] |
Table 2: Functional Comparison of RvE1 Activity at ChemR23 and BLT1
| Functional Outcome | Receptor | Effect of RvE1 | Concentration | Cell Type/Model | Reference |
| NF-κB Activation (TNF-α-induced) | ChemR23 | Inhibition (EC₅₀) | ~1.0 nM | ChemR23-transfected cells | [1] |
| NF-κB Activation (LTB₄-induced) | BLT1 | Attenuation | Not specified | BLT1-transfected cells | [2] |
| Adenylate Cyclase Activity | BLT1 | Inhibition | Not specified | BLT1-expressing cells | [2] |
| Calcium Mobilization | BLT1 | Partial induction, blocks subsequent LTB₄ stimulation | Not specified | Human Peripheral Blood Mononuclear Cells (PBMC) | [2] |
| Phagocytosis | ChemR23 | Enhancement | Not specified | Human macrophages | [4][5] |
| PMN Infiltration (in vivo) | BLT1 | Reduction (low dose) | 100 ng i.v. | BLT1 knockout mice | [2] |
| PMN Infiltration (in vivo) | BLT1-independent | Reduction (high dose) | 1.0 µg i.v. | BLT1 knockout mice | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Radioligand Binding Assays
Objective: To determine the specific binding affinity of this compound to its receptors.
Protocol:
-
Preparation of Membranes: Membranes from human polymorphonuclear leukocytes (PMNs) or from cells recombinantly expressing either ChemR23 or BLT1 are prepared.
-
Binding Reaction: Membranes are incubated with [³H]-labeled RvE1 in a binding buffer.
-
Competition Assay: To determine specific binding, parallel incubations are performed in the presence of a large excess of unlabeled RvE1 or other competing ligands (e.g., leukotriene B4 for BLT1).
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound [³H]-RvE1 is quantified using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (in the presence of excess unlabeled ligand) from total binding. Scatchard analysis is then used to determine the dissociation constant (Kd) and the maximal number of binding sites (Bmax).[1][2][3]
NF-κB Activation Assay
Objective: To assess the inhibitory effect of this compound on NF-κB activation.
Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are transfected with a plasmid expressing the target receptor (ChemR23 or BLT1) and an NF-κB-luciferase reporter plasmid.
-
Stimulation: Cells are pre-treated with varying concentrations of RvE1 for a specified time before being stimulated with an inflammatory agonist (e.g., TNF-α for ChemR23 assays or LTB₄ for BLT1 assays).
-
Luciferase Assay: After stimulation, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The inhibitory effect of RvE1 on NF-κB activation is determined by comparing the luciferase activity in RvE1-treated cells to that in untreated, stimulated cells. The EC₅₀ value, the concentration of RvE1 that produces 50% of the maximal inhibition, is calculated.[1][2]
Phagocytosis Assay
Objective: To evaluate the effect of this compound on macrophage phagocytic activity.
Protocol:
-
Macrophage Culture: Human macrophages are cultured in vitro.
-
Treatment: Macrophages are treated with RvE1 at various concentrations.
-
Phagocytosis Induction: Fluorescently labeled zymosan A particles or apoptotic neutrophils are added to the macrophage cultures.
-
Quantification: After an incubation period, non-ingested particles are washed away. The amount of phagocytosed material is quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry.
-
Data Analysis: The enhancement of phagocytosis by RvE1 is determined by comparing the phagocytic activity of RvE1-treated macrophages to that of untreated controls.[4][5]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for validating receptor-ligand interactions.
Caption: this compound signaling through ChemR23 and BLT1 receptors.
Caption: Workflow for validating a primary receptor for a ligand.
Conclusion
The collective experimental evidence strongly supports ChemR23 as the primary, high-affinity receptor for this compound . The binding affinity of RvE1 for ChemR23 is significantly higher (lower Kd value) than for BLT1.[1][2][3] Functionally, RvE1's engagement with ChemR23 leads to potent downstream effects central to inflammation resolution, including the inhibition of the key pro-inflammatory transcription factor NF-κB and the enhancement of macrophage-mediated phagocytosis.[1][4][5]
While RvE1 does interact with the BLT1 receptor, it does so with lower affinity and acts as a partial agonist.[2] This interaction appears to serve as a mechanism to dampen the pro-inflammatory signals mediated by the primary BLT1 ligand, leukotriene B4.[2] Therefore, the role of BLT1 in RvE1 signaling is likely secondary and modulatory, rather than primary and initiating.
For researchers and drug development professionals, targeting the RvE1-ChemR23 signaling axis represents a more direct and potent strategy for developing novel anti-inflammatory and pro-resolving therapeutics.
References
- 1. rupress.org [rupress.org]
- 2. This compound selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
comparing the signaling pathways of Resolvin E1 and other SPMs
A Comparative Guide to the Signaling Pathways of Resolvin E1 and Other Specialized Pro-resolving Mediators
This guide provides a detailed comparison of the signaling pathways initiated by this compound (RvE1) and other key Specialized Pro-resolving Mediators (SPMs), including D-series resolvins, lipoxins, protectins, and maresins. The information is tailored for researchers, scientists, and drug development professionals, with a focus on objective performance comparison supported by experimental data.
Overview of Specialized Pro-resolving Mediators (SPMs)
Specialized pro-resolving mediators are a class of lipid mediators biosynthesized from polyunsaturated fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] Unlike traditional anti-inflammatory drugs that block inflammatory processes, SPMs actively orchestrate the resolution of inflammation, promoting the return to tissue homeostasis.[1][2] They exert their effects by binding to specific G protein-coupled receptors (GPCRs), initiating downstream signaling cascades that lead to reduced neutrophil infiltration, enhanced clearance of apoptotic cells by macrophages (efferocytosis), and modulation of cytokine production.[3][4]
This compound (RvE1) Signaling Pathway
This compound, an EPA-derived SPM, is a potent regulator of inflammation resolution. It signals through two primary G protein-coupled receptors: ChemR23 (also known as ERV1) and BLT1 (the leukotriene B4 receptor 1).[3][5]
-
ChemR23 Signaling: Binding of RvE1 to ChemR23, which is highly expressed on macrophages and dendritic cells, activates Gαi/o proteins.[5] This leads to the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt (via the PI3K/mTOR pathway).[5][6][7] Activation of these pathways ultimately enhances macrophage phagocytosis of apoptotic cells and bacteria, and in polymorphonuclear neutrophils (PMNs), it attenuates TNF-α-mediated NF-κB activation.[5][6]
-
BLT1 Signaling: RvE1 acts as a partial agonist at the BLT1 receptor, competitively inhibiting the binding of the pro-inflammatory leukotriene B4 (LTB4).[3][8] This interaction blocks downstream LTB4 signaling, such as adenylate cyclase activation and NF-κB signaling, thereby reducing neutrophil activation and infiltration.[5]
References
- 1. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]
- 2. Specialized proresolving mediator targets for RvE1 and RvD1 in peripheral blood and mechanisms of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specialized proresolving mediator targets for RvE1 and RvD1 in peripheral blood and mechanisms of resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin E1 vs. Aspirin-Triggered Lipoxins: A Head-to-Head Comparison in Resolution Pharmacology
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of inflammatory resolution, Resolvin E1 (RvE1) and aspirin-triggered lipoxins (ATLs) have emerged as potent endogenous mediators that actively orchestrate the return to tissue homeostasis. Both lipid-derived molecules hold immense therapeutic potential for a spectrum of inflammatory diseases. This guide provides a comprehensive head-to-head comparison of their biosynthesis, signaling pathways, and biological functions, supported by experimental data to inform research and drug development strategies.
At a Glance: Key Differences and Similarities
| Feature | This compound (RvE1) | Aspirin-Triggered Lipoxins (ATLs) |
| Precursor | Eicosapentaenoic Acid (EPA), an omega-3 fatty acid | Arachidonic Acid (AA), an omega-6 fatty acid |
| Key Biosynthetic Enzyme (Aspirin-Dependent) | Aspirin-acetylated COX-2 | Aspirin-acetylated COX-2 |
| Primary Receptor(s) | ChemR23 (CMKLR1), BLT1 (antagonist) | ALX/FPR2 |
| Primary Anti-inflammatory Actions | Inhibits neutrophil infiltration, enhances macrophage phagocytosis, reduces pro-inflammatory cytokine production | Inhibits neutrophil chemotaxis and adhesion, stimulates monocyte-dependent resolution |
| Potency | Often more potent at lower concentrations in specific models | Potent, with stable analogs showing prolonged activity |
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of the efficacy of this compound and aspirin-triggered lipoxins in various models of inflammation and cell migration.
Table 1: Inhibition of Leukocyte Infiltration in Zymosan-Induced Peritonitis (Murine Model)
| Mediator (300 ng, i.p.) | % Reduction in Polymorphonuclear Neutrophil (PMN) Infiltration | Reference |
| Aspirin-Triggered Lipoxin A₄ Analog (ATLa) | ~26% | [1] |
| This compound (RvE1) | Increased mononuclear infiltrates by ~24% (demonstrating a shift in leukocyte population rather than just inhibition) | [1] |
Note: In this model, while ATLa directly reduced PMN numbers, RvE1 promoted a shift towards a mononuclear cell infiltrate, a key step in the resolution phase.
Table 2: Inhibition of Platelet-Derived Growth Factor (PDGF)-Stimulated Vascular Smooth Muscle Cell (VSMC) Migration
| Mediator | IC₅₀ (mol/L) | Reference |
| Aspirin-Triggered Lipoxin (ATL) | ~1 x 10⁻⁹ | [2] |
| This compound (RvE1) | 2.14 x 10⁻¹⁰ | [2] |
Note: RvE1 demonstrated greater potency in inhibiting VSMC migration, a key process in vascular proliferative diseases.
Table 3: Analgesic and Anti-inflammatory Effects in Carrageenan-Induced Paw Edema (Rat Model)
| Mediator | Analgesic Potency | Anti-inflammatory (Edema Reduction) Potency | Reference |
| This compound (RvE1) | Twice as potent as RvD1 | Effective | [3] |
| Aspirin-Triggered Lipoxin (ATL) | Data from a direct comparative study with RvE1 in this model is limited. However, ATLs have demonstrated potent anti-inflammatory and analgesic effects in other models. | Potent anti-inflammatory effects demonstrated. | [4] |
Signaling Pathways
The distinct biological functions of RvE1 and ATLs are mediated through specific G-protein coupled receptors, leading to the modulation of downstream signaling cascades that govern inflammation and its resolution.
Caption: Signaling pathways for this compound and Aspirin-Triggered Lipoxins.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the bioactions of RvE1 and ATLs.
Zymosan-Induced Peritonitis in Mice
This in vivo model is a gold standard for studying acute inflammation and its resolution.
-
Induction of Peritonitis: Adult male FVB mice (8-10 weeks old) are administered zymosan A (1 mg/mouse) via intraperitoneal (i.p.) injection to induce peritonitis.[5]
-
Treatment: this compound or an aspirin-triggered lipoxin analog (e.g., ATLa) is administered i.p. at a specified dose (e.g., 300 ng/mouse) either concurrently with or at a set time point after zymosan A injection.[1]
-
Peritoneal Lavage: At desired time points (e.g., 4, 12, 24 hours post-injection), mice are euthanized, and the peritoneal cavity is lavaged with 5 mL of sterile phosphate-buffered saline (PBS) containing 3 mM EDTA.[3]
-
Cell Counting and Differentiation: The peritoneal lavage fluid is collected, and the total number of leukocytes is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages, lymphocytes) are performed on cytospin preparations stained with Wright-Giemsa stain.[6]
-
Cytokine Analysis: The supernatant from the lavage fluid is collected after centrifugation and stored at -80°C. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., MCP-1) are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
References
- 1. This compound and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspirin-Triggered Lipoxin and this compound Modulate Vascular Smooth Muscle Phenotype and Correlate with Peripheral Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of the ω3 polyunsaturated fatty acid derivatives resolvins E1 and D1 and protectin DX in models of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inotiv.com [inotiv.com]
- 6. Lipoxin A4 and aspirin-triggered 15-epi-lipoxin A4 inhibit human neutrophil migration: comparisons between synthetic 15 epimers in chemotaxis and transmigration with microvessel endothelial cells and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Effects of Resolvin E1: A Comparison Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the anti-inflammatory and pro-resolving effects of Resolvin E1 (RvE1), with a focus on the use of knockout models. The data presented herein demonstrates the specificity and receptor-dependency of RvE1's actions, offering a clear framework for preclinical validation.
This compound, an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), has emerged as a potent agonist for the resolution of inflammation.[1][2][3] Its therapeutic potential is vast, spanning conditions from inflammatory pain and colitis to cardiovascular and neurodegenerative diseases.[2][4][5] A critical step in harnessing this potential is the rigorous validation of its mechanism of action. This guide focuses on the use of knockout animal models, a cornerstone of modern pharmacology, to unequivocally demonstrate the receptor-mediated effects of RvE1.
The Central Role of the ChemR23 Receptor
This compound exerts its biological activities primarily through the G protein-coupled receptor, ChemR23 (also known as ERV1).[6][7][8][9] This receptor is expressed on various immune cells, including monocytes, macrophages, and dendritic cells, as well as on other cell types like vascular smooth muscle cells.[9][10] To validate that the observed anti-inflammatory effects of RvE1 are indeed mediated by this specific receptor, studies employing ChemR23 knockout (KO) models are indispensable.
Comparative Analysis: Wild-Type vs. ChemR23 Knockout Models
The primary "alternative" for validating the effects of RvE1 is the comparison between wild-type (WT) animals and those with a targeted deletion of the ChemR23 gene. This approach allows researchers to dissect the specific contribution of the RvE1-ChemR23 signaling axis to the overall anti-inflammatory response.
Signaling Pathway of this compound
The binding of RvE1 to ChemR23 initiates a signaling cascade that actively promotes the resolution of inflammation. This includes inhibiting the production of pro-inflammatory mediators, reducing leukocyte infiltration, and enhancing the clearance of apoptotic cells and debris by macrophages (efferocytosis).[4][11]
Figure 1: Simplified signaling pathway of this compound via the ChemR23 receptor.
Experimental Data: Evidence from Knockout Models
The following tables summarize quantitative data from studies that have utilized ChemR23 knockout mice to validate the anti-inflammatory effects of this compound in various disease models.
Table 1: Effects of RvE1 on Hepatic Inflammation and Metabolism in Obese Mice
| Parameter | Genotype | Treatment | Outcome | Key Finding |
| Hepatic Gene Expression | Wild-Type (WT) | RvE1 | Upregulation of genes related to insulin sensitivity; Downregulation of genes related to TGF-β signaling.[6][7][8] | RvE1 improves the hepatic transcriptional profile related to glucose homeostasis and inflammation.[6][7][8] |
| Hepatic Gene Expression | ChemR23 KO | RvE1 | The transcriptional changes observed in WT mice were not recapitulated.[6][7][8] | The beneficial effects of RvE1 on the liver in obesity are largely dependent on ChemR23.[6][7][8] |
Table 2: Role of RvE1/ChemR23 in Atherosclerosis
| Parameter | Genotype | Outcome | Key Finding |
| Atherosclerotic Plaque Size | Erv1/Chemr23-/- xApoe-/- | Increased plaque size and necrotic core formation compared to controls.[12] | The RvE1 receptor, ChemR23, is protective against the development of atherosclerosis.[12] |
| Macrophage Function | Erv1/Chemr23-/- | Increased oxidized low-density lipoprotein uptake and reduced phagocytosis.[12] | ChemR23 is crucial for the pro-resolving functions of macrophages in the context of atherosclerosis.[12] |
Table 3: RvE1/ChemR23 in Angiotensin II-Induced Hypertension and Vascular Remodeling
| Parameter | Genotype | Treatment | Outcome | Key Finding |
| Blood Pressure | WT | RvE1 | Lowered blood pressure.[10] | RvE1 has a hypotensive effect in this model. |
| Blood Pressure | ChemR23 Knockdown | RvE1 | The blood pressure-lowering effect of RvE1 was reversed.[10] | The antihypertensive effect of RvE1 is mediated through ChemR23.[10] |
| Aortic Fibrosis & Media Thickness | WT | RvE1 | Attenuated aortic fibrosis and reduced media thickness.[10] | RvE1 protects against vascular remodeling in hypertension. |
| Aortic Fibrosis & Media Thickness | ChemR23 Knockdown | RvE1 | The protective effects of RvE1 on the vasculature were reversed.[10] | ChemR23 is essential for the vascular-protective actions of RvE1.[10] |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the validation of RvE1's anti-inflammatory effects using knockout models.
Induction of Obesity and RvE1 Treatment
-
Animal Model: Male wild-type (C57BL/6J) and ChemR23 knockout mice are used.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
RvE1 Administration: A subset of obese mice from both genotypes receives daily intraperitoneal or intravenous injections of RvE1 (e.g., 1-100 ng/mouse) or a vehicle control for a defined duration.
-
Assessment of Inflammatory and Metabolic Parameters:
-
Glucose and Insulin Tolerance Tests: To assess glucose homeostasis.
-
Tissue Collection: Liver, adipose tissue, and spleen are collected for analysis.
-
Gene Expression Analysis: RNA is extracted from tissues, and quantitative PCR or RNA-sequencing is performed to analyze the expression of inflammatory and metabolic genes.[6][7][8]
-
Immunohistochemistry: To assess immune cell infiltration in tissues.[13]
-
Murine Model of Angiotensin II-Induced Hypertension
-
Animal Model: Wild-type mice and mice with ChemR23 knockdown (e.g., via adeno-associated virus encoding shRNA against ChemR23).
-
Induction of Hypertension: Hypertension is induced by continuous infusion of Angiotensin II (e.g., 750 ng/kg per minute) via osmotic mini-pumps for a period such as 28 days.[10]
-
RvE1 Administration: Mice receive daily intraperitoneal injections of RvE1 (e.g., 2 µg/kg per day) or vehicle.[10]
-
Outcome Measures:
-
Blood Pressure Monitoring: Tail-cuff plethysmography is used to measure systolic and diastolic blood pressure.
-
Histological Analysis: Aortas are collected, sectioned, and stained (e.g., with Masson's trichrome) to assess media thickness and fibrosis.
-
Immunofluorescence: Aortic sections are stained for markers of vascular smooth muscle cell proliferation and phenotypic switching, as well as for immune cell infiltration (macrophages and T cells).[10]
-
Mandatory Visualization: Experimental Workflow
Figure 2: General experimental workflow for validating RvE1 effects using knockout models.
Conclusion
The validation of this compound's anti-inflammatory effects through the use of ChemR23 knockout models provides unequivocal evidence of its receptor-mediated mechanism of action. The data consistently demonstrate that in the absence of this key receptor, the pro-resolving and tissue-protective effects of RvE1 are significantly diminished or completely abolished.[6][7][8][10][12] This comparative approach, contrasting wild-type and knockout responses, is therefore essential for the preclinical development of RvE1 and its analogues as novel therapeutics for a wide range of inflammatory diseases. For researchers and drug development professionals, the use of such models is not merely an alternative but a requirement for robustly defining the therapeutic target and mechanism of action.
References
- 1. This compound and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of Resolvins in the Resolution of Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level [frontiersin.org]
- 8. This compound-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Chemokine-like Receptor 1 ChemR23 Mediate Bone Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound/ChemR23 Protects Against Hypertension and Vascular Remodeling in Angiotensin II-Induced Hypertensive Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Role of Endogenous Eicosapentaenoic Acid and Docosahexaenoic Acid-Derived Resolvins in Systemic Sclerosis [frontiersin.org]
- 12. ERV1/ChemR23 Signaling Protects Against Atherosclerosis by Modifying Oxidized Low-Density Lipoprotein Uptake and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Anti-inflammatory Mediator this compound Protects Mice Against Lipopolysaccharide-Induced Heart Injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Resolvin E1
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Resolvin E1 (RvE1), a bioactive lipid mediator vital in inflammation research. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
This compound, a potent endogenous mediator derived from eicosapentaenoic acid, requires careful handling throughout its lifecycle, including its final disposal.[1][2][3][4] While specific disposal instructions are not always detailed in supplier documentation, a comprehensive disposal plan can be formulated by integrating information from Safety Data Sheets (SDS) and general principles of laboratory chemical waste management.
I. Core Principles of this compound Disposal
The proper disposal of this compound is governed by its chemical nature and the solvents in which it is typically prepared. As a bioactive lipid, neat this compound and its solutions should be treated as chemical waste. The primary disposal route involves collection by a licensed hazardous waste management service.
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and its associated waste materials.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Unused or Expired this compound: Pure or neat compound.
-
This compound Stock Solutions: Typically dissolved in organic solvents like ethanol or dimethylformamide (DMF).[5][6][7]
-
Contaminated Labware: This includes vials, pipette tips, and any other disposable materials that have come into direct contact with this compound.
Segregate these materials from general laboratory waste to prevent cross-contamination and ensure proper disposal.
Step 2: Waste Collection and Containerization
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a designated, leak-proof, and chemically compatible waste container. The container must be clearly labeled as "Hazardous Waste" and should specify the contents (e.g., "this compound in Ethanol").
-
Solid Waste: Place all contaminated solid waste, such as empty vials, pipette tips, and absorbent materials used for spills, into a separate, clearly labeled hazardous waste container.
Step 3: Labeling and Storage
All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., this compound, Ethanol).
-
The approximate concentrations and volumes.
-
The date of accumulation.
Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general lab traffic.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the collected this compound waste.[8] Do not attempt to dispose of this compound down the sanitary sewer or in regular trash.
III. Quantitative Data Summary
The following table summarizes key quantitative information relevant to the handling and preparation of this compound solutions, which informs disposal considerations.
| Parameter | Value | Source |
| Solubility in Ethanol | 40 - 50 mg/mL | [5][6][7] |
| Solubility in DMF | 50 mg/mL | [6][7] |
| Storage (Powder) | -20°C for up to 3 years | [5] |
| Storage (in Solvent) | -80°C for up to 1 year | [5] |
IV. Experimental Protocol Reference
Detailed experimental protocols involving this compound can be found in the following cited literature, which may inform the types and quantities of waste generated:
-
In vivo colitis model: Arita M, et al. (2005). Proc Natl Acad Sci U S A.[5]
-
Inflammation-resolution programs: Schwab JM, et al. (2007). Nature.
-
In vivo tissue homeostasis: Hasturk H, et al. (2007). J Immunol.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment.
References
- 1. This compound|552830-51-0|COA [dcchemicals.com]
- 2. This compound (RvE1) | Endogenous Antiinflammatory Mediator | DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Resolvin E1
Ann Arbor, MI - For researchers, scientists, and drug development professionals working with the potent bioactive lipid Resolvin E1 (RvE1), ensuring personal safety and proper handling are paramount. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan, to foster a secure laboratory environment.
This compound, a specialized pro-resolving mediator derived from omega-3 fatty acids, holds significant promise in inflammation research. However, like any chemical compound, it requires careful handling to mitigate potential risks. The primary hazards associated with laboratory preparations of this compound stem from the solvent it is typically supplied in, most commonly ethanol. Ethanol is a highly flammable liquid and vapor, and the solution can cause serious eye irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound. The following table summarizes the recommended personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes of the ethanol solution, which can cause serious eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the this compound solution. It is crucial to wash hands thoroughly after handling[2][3]. |
| Protective Clothing | A standard laboratory coat. | Provides a barrier against accidental spills and splashes, protecting personal clothing and skin. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator if aerosols may be generated or ventilation is inadequate. | Avoids inhalation of vapors, mists, or sprays of the solution[1]. |
Operational Plan: A Step-by-Step Guide for Safe Handling
A systematic approach to handling this compound, from receipt to experimental use, is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound is typically shipped on dry ice and should be stored at -80°C for long-term stability[4].
-
It is also noted to be light-sensitive, so storage in a dark location or in an amber vial is recommended[2].
-
The storage area should be a designated, well-ventilated, and flame-proof location.
2. Preparation for Use:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Keep the vial of this compound away from heat, sparks, open flames, and hot surfaces[1].
-
Use only non-sparking tools to open and handle the container to prevent ignition of flammable ethanol vapors[1].
-
Take precautionary measures against static discharge[1].
-
To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen. Immediately add the solvent of choice. It is recommended to handle and store the product in an ethanol solution[2].
3. Experimental Procedures:
-
When performing dilutions, add the this compound solution to the diluent to minimize splashing.
-
Avoid creating aerosols or mists.
-
Keep the container tightly closed when not in use[1].
-
Should accidental contact occur, immediately flush the affected area with copious amounts of water. If eyes are affected, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing. Seek medical attention if irritation persists.
Disposal Plan: Responsible Waste Management
Proper disposal of unused this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
1. Unused this compound Solution:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of it down the drain or in the regular trash.
-
It should be treated as flammable hazardous waste due to the ethanol content.
2. Contaminated Materials:
-
All materials that have come into contact with the this compound solution, such as pipette tips, gloves, and paper towels, should be considered contaminated.
-
These materials should be collected in a designated, labeled hazardous waste container.
-
Dispose of the contaminated waste through your institution's hazardous waste management program.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the safe handling process, the following diagram illustrates the key steps and precautions.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
